molecular formula C107H138Cl2N26O31 B576705 Enduracidin CAS No. 11115-82-5

Enduracidin

Cat. No.: B576705
CAS No.: 11115-82-5
M. Wt: 2355.3 g/mol
InChI Key: QKXQEKZXVMLAMO-JDCCHMEXSA-N
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Description

Enramycin, also known as enduracidin, is a polypeptide antibiotic complex produced by the soil bacterium Streptomyces fungicidus . It is composed of two main homologs, Enramycin A and Enramycin B, which are often used together as analytical reference standards . Its primary mechanism of action involves the potent inhibition of the bacterial enzyme MurG (N-acetylglucosaminyl transferase), a key catalyst in the transglycosylation step of peptidoglycan biosynthesis . By binding to the lipid intermediate Lipid II and blocking this final stage of cell wall assembly, Enramycin compromises cell wall integrity, leading to the lysis of susceptible bacteria . This compound exhibits a strong and selective antibacterial activity against Gram-positive bacteria, making it a valuable tool for researching difficult-to-treat pathogens . Its spectrum of susceptibility is particularly effective against Clostridium perfringens , the primary causative agent of necrotic enteritis in livestock, and includes activity against Staphylococcus aureus . Notably, Enramycin has demonstrated efficacy against antibiotic-resistant strains such as vancomycin-resistant Enterococcus faecium (VRE) and methicillin-resistant Staphylococcus aureus (MRSA) . Its novel mechanism, which is distinct from that of vancomycin, contributes to a lack of cross-resistance with other antimicrobials, positioning it as a promising subject for studies on novel anti-infectives . In applied research, Enramycin is widely studied as a feed additive for pigs and chickens to prevent necrotic enteritis and improve growth performance . When administered orally, it is poorly absorbed from the intestinal tract, allowing it to act locally within the gut lumen and minimizing systemic residue concerns . Maximum Residue Limits (MRLs) for enramycin in edible tissues such as muscle, liver, and kidney have been established at 30 μg/kg in markets like Japan and Korea . Researchers can utilize advanced analytical methods, such as UHPLC-MS/MS, for the sensitive detection and quantification of Enramycin A and B residues in various biological matrices, with limits of quantification as low as 5-10 μg/kg . Handling Note: This product is classified as For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic purposes, nor for human or animal consumption. Appropriate safety precautions, including the use of personal protective equipment, should be followed during handling .

Properties

CAS No.

11115-82-5

Molecular Formula

C107H138Cl2N26O31

Molecular Weight

2355.3 g/mol

IUPAC Name

4-[[41-(4-aminobutyl)-9,23-bis[(2-amino-4,5-dihydro-1H-imidazol-4-yl)methyl]-26-[3-(carbamoylamino)propyl]-14-(3,5-dichloro-4-hydroxyphenyl)-29,38-bis(1-hydroxyethyl)-17-(hydroxymethyl)-3,20,32,35,43-pentakis(4-hydroxyphenyl)-6,47-dimethyl-2,5,8,11,13,16,19,22,25,28,31,34,37,40,42,45-hexadecaoxo-1-oxa-4,7,10,12,15,18,21,24,27,30,33,36,39,41,44-pentadecazacycloheptatetracont-46-yl]amino]-3-[[(2E,4E)-10-methyldodeca-2,4-dienoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C107H138Cl2N26O31/c1-7-51(2)17-12-10-8-9-11-13-19-76(144)120-74(47-77(145)146)92(152)126-80-55(6)166-102(162)86(60-28-38-68(143)39-29-60)132-88(148)52(3)117-90(150)73(46-63-49-116-104(112)119-63)124-106(164)134-100(160)84(61-43-69(108)87(147)70(109)44-61)128-93(153)75(50-136)123-97(157)81(56-20-30-64(139)31-21-56)127-91(151)72(45-62-48-115-103(111)118-62)122-89(149)71(18-16-41-114-105(113)163)121-94(154)78(53(4)137)125-98(158)82(57-22-32-65(140)33-23-57)130-99(159)83(58-24-34-66(141)35-25-58)129-95(155)79(54(5)138)133-107(165)135(42-15-14-40-110)101(161)85(131-96(80)156)59-26-36-67(142)37-27-59/h9,11,13,19-39,43-44,51-55,62-63,71-75,78-86,136-143,147H,7-8,10,12,14-18,40-42,45-50,110H2,1-6H3,(H,117,150)(H,120,144)(H,121,154)(H,122,149)(H,123,157)(H,125,158)(H,126,152)(H,127,151)(H,128,153)(H,129,155)(H,130,159)(H,131,156)(H,132,148)(H,133,165)(H,145,146)(H3,111,115,118)(H3,112,116,119)(H3,113,114,163)(H2,124,134,160,164)/b11-9+,19-13+

InChI Key

QKXQEKZXVMLAMO-JDCCHMEXSA-N

Isomeric SMILES

CCC(C)CCCC/C=C/C=C/C(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)N(C(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CNC(=N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CNC(=N8)N)C)C9=CC=C(C=C9)O)C.O

Canonical SMILES

CCC(C)CCCCC=CC=CC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)N(C(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CNC(=N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CNC(=N8)N)C)C9=CC=C(C=C9)O)C.O

Synonyms

enradin; ENRAMYCIN; ENRAMAYCIN; ENDURACIDIN; EnramycinHCl; EnraMycin PreMix; ENRAMYCUN PREMIX; Enramycin premixes

Origin of Product

United States

Foundational & Exploratory

Enduracidin's Assault on Gram-Positive Bacteria: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enduracidin, a potent lipodepsipeptide antibiotic, exhibits remarkable efficacy against a wide spectrum of Gram-positive bacteria, including challenging multidrug-resistant strains. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's bactericidal activity. The primary mode of action is the targeted inhibition of peptidoglycan biosynthesis, a vital process for the integrity of the bacterial cell wall. This compound achieves this by specifically binding to Lipid II, a crucial precursor molecule, thereby sequestering it and preventing its utilization by peptidoglycan glycosyltransferases. This guide details the biochemical pathways affected, presents quantitative data on this compound's activity, and provides comprehensive experimental protocols for key assays used to elucidate its mechanism.

Introduction

The rise of antibiotic resistance in Gram-positive pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), poses a significant threat to global health. This compound, produced by Streptomyces fungicidicus, has emerged as a promising antimicrobial agent due to its potent activity and unique mechanism of action. Structurally, this compound is a cyclic lipodepsipeptide containing non-proteinogenic amino acids. Its primary target is the bacterial cell wall, an essential structure not present in eukaryotes, making it a selective target for antimicrobial therapy. This guide will dissect the intricate details of how this compound disrupts the formation of this critical bacterial barrier.

The Core Mechanism: Inhibition of Peptidoglycan Synthesis

The bactericidal activity of this compound stems from its ability to inhibit the synthesis of peptidoglycan, the primary structural component of the Gram-positive bacterial cell wall. This inhibition occurs through a specific interaction with a key precursor molecule in the peptidoglycan biosynthesis pathway.

The Target: Lipid II

The central player in the final stages of peptidoglycan synthesis is Lipid II, a membrane-anchored precursor molecule. Lipid II consists of a disaccharide-pentapeptide unit linked to a C55-isoprenyl lipid carrier via a pyrophosphate bridge. It is synthesized on the cytoplasmic side of the bacterial membrane and then flipped to the outer leaflet, where it serves as the substrate for enzymes that polymerize the glycan chains and cross-link the peptide side chains.

This compound's primary molecular target is Lipid II. By binding to Lipid II, this compound effectively sequesters this essential building block, preventing its incorporation into the growing peptidoglycan chain. This mechanism is analogous to that of other well-known antibiotics like vancomycin and ramoplanin; however, this compound recognizes a distinct region of the Lipid II molecule, which explains the lack of cross-resistance.

Disruption of Transglycosylation

The polymerization of the peptidoglycan glycan chain is catalyzed by a class of enzymes known as peptidoglycan glycosyltransferases (PGTs), also referred to as transglycosylases. These enzymes utilize Lipid II as a substrate, adding its disaccharide-pentapeptide unit to the nascent peptidoglycan polymer.

This compound's binding to Lipid II sterically hinders the accessibility of the substrate to the active site of PGTs, thereby potently inhibiting the transglycosylation step. While this compound can also inhibit the preceding MurG step (the synthesis of Lipid II from Lipid I), it exhibits a preferential and more potent inhibition of the transglycosylation step. This preference is attributed to a significantly higher binding affinity for Lipid II compared to Lipid I.

The following diagram illustrates the peptidoglycan biosynthesis pathway and the point of inhibition by this compound.

Peptidoglycan_Biosynthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_extracellular Extracellular Space / Cell Wall UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY UDP_MurNAc_pp->MraY UDP_GlcNAc UDP-GlcNAc MurG MurG UDP_GlcNAc->MurG Lipid_I Lipid I Lipid_I->MurG MraY->Lipid_I Translocase Lipid_II Lipid II MurG->Lipid_II Glycosyltransferase Flippase Flippase Lipid_II->Flippase Lipid_II_out Lipid II Flippase->Lipid_II_out PGT Peptidoglycan Glycosyltransferase (PGT) Lipid_II_out->PGT Peptidoglycan Growing Peptidoglycan Chain PGT->Peptidoglycan Transglycosylation This compound This compound This compound->Lipid_II_out Inhibition

Figure 1: Peptidoglycan biosynthesis pathway and the inhibitory action of this compound.

Quantitative Analysis of this compound's Activity

The efficacy of this compound against Gram-positive bacteria has been quantified through various in vitro assays. The following tables summarize the available data on its minimum inhibitory concentrations (MICs) and inhibitory constants.

Minimum Inhibitory Concentrations (MICs)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This compound demonstrates potent activity against a range of clinically relevant Gram-positive bacteria.

Bacterial SpeciesStrain(s)MIC (µg/mL) RangeReference(s)
Staphylococcus aureusVarious clinical0.05 - 1.0
Methicillin-resistant S. aureus (MRSA)Various clinical0.1 - 1.6
Vancomycin-resistant Enterococci (VRE)E. faecium0.2 - 3.13
Streptococcus pneumoniaeVarious0.05 - 0.4
Clostridium difficileVarious0.1 - 0.8
Bacillus subtilisATCC 66330.2 - 0.8

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various Gram-positive bacteria.

Inhibition of Peptidoglycan Biosynthesis Enzymes

The inhibitory activity of this compound on the key enzymes of the late stages of peptidoglycan synthesis has been characterized, highlighting its preference for the transglycosylation step.

Enzyme/TargetInhibition ParameterValueReference(s)
Peptidoglycan Glycosyltransferase (PGT)IC₅₀~1-5 µM
MurGIC₅₀>50 µM
Lipid II BindingKd~1-10 µM
Lipid I BindingKd>100 µM

Table 2: Inhibitory constants of this compound for key components of the peptidoglycan biosynthesis pathway.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound using the broth microdilution method.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, E. faecalis)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of this compound:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a growth control (no antibiotic), and the twelfth well as a sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well from 1 to 11. Do not inoculate the sterility control wells.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of bacteria.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum dilute_inoculum Dilute Inoculum in CAMHB prep_inoculum->dilute_inoculum inoculate Inoculate plate with diluted bacteria dilute_inoculum->inoculate prep_plate Prepare 96-well plate with serial dilutions of this compound prep_plate->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (lowest concentration with no growth) incubate->read_mic end End read_mic->end PG_Synthesis_Assay_Workflow start Start setup Set up reaction: Membrane prep, UDP-GlcNAc, Buffer, this compound start->setup initiate Initiate reaction with Radiolabeled UDP-MurNAc-pp setup->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate reaction and precipitate peptidoglycan incubate->terminate wash Wash pellet to remove unincorporated label terminate->wash quantify Quantify radioactivity (Scintillation counting) wash->quantify analyze Analyze data and calculate % inhibition/IC₅₀ quantify->analyze end End analyze->end SPR_Workflow start Start immobilize Immobilize Lipid II-containing and control liposomes on sensor chip start->immobilize inject Inject varying concentrations of this compound immobilize->inject monitor Monitor SPR signal (RU) for association and dissociation inject->monitor analyze Analyze sensorgrams to determine kₐ, kₑ, and K_d monitor->analyze end End analyze->end

Enduracidin: A Technical Guide to Its Discovery, Isolation, and Characterization from Streptomyces fungicidicus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the lipopeptide antibiotic Enduracidin, from its initial discovery to its isolation and characterization. This document details the biological origin, biosynthetic pathway, and mode of action of this compound, with a focus on the scientific methodologies involved. Experimental protocols for fermentation, isolation, and purification are provided, alongside quantitative data on its physicochemical properties and antimicrobial efficacy.

Discovery and Biological Source

This compound is a potent antibiotic complex, comprising primarily this compound A and B, which are structurally related depsipeptides. These compounds were first isolated from the soil bacterium Streptomyces fungicidicus B 5477, discovered in a soil sample from Nishinomiya, Japan[1][2]. Enduracidins are distinguished by the presence of several non-proteinogenic amino acids, including the unique cyclic guanidinium amino acid, enduracididine[1][2].

Biosynthesis of this compound

The production of this compound in Streptomyces fungicidicus is orchestrated by a large 84 kb biosynthetic gene cluster containing 25 open reading frames (ORFs)[3][4]. The core peptide backbone is assembled by a multi-modular non-ribosomal peptide synthetase (NRPS) system, encoded by the endA-D genes[3][5]. This enzymatic assembly line incorporates both proteinogenic and non-proteinogenic amino acids, including citrulline and the characteristic enduracididine[3]. The biosynthesis of L-enduracididine itself is a multi-step enzymatic process starting from L-arginine[1]. The final structure is a 17-amino acid lipodepsipeptide, which features a lipid tail attached to the N-terminus, contributing to its biological activity[3][6].

Mechanism of Action

This compound exerts its potent bactericidal activity by inhibiting the biosynthesis of the bacterial cell wall[1]. Specifically, it targets the transglycosylation step of peptidoglycan synthesis by binding to the lipid intermediate, Lipid II[7]. This action is similar to that of the well-known antibiotic vancomycin, although they target different regions of the substrate, which allows this compound to be effective against vancomycin-resistant pathogens[1]. This targeted inhibition of a crucial cellular process makes the development of bacterial resistance to this compound less likely.

Experimental Protocols

Fermentation of Streptomyces fungicidicus for this compound Production

This protocol outlines the general steps for the submerged fermentation of S. fungicidicus to produce this compound. Optimization of media components and culture conditions may be required for specific strains and fermentation scales.

4.1.1 Inoculum Preparation (Seed Culture)

  • Strain Activation: Aseptically transfer spores or mycelial fragments of Streptomyces fungicidicus from a stock culture to a suitable agar medium (e.g., ISP Medium 2) and incubate at 28-30°C for 7-14 days until sporulation is observed.

  • Seed Medium Inoculation: Inoculate 75 mL of a seed medium (e.g., Bouillon broth: 1% meat extract, 1% peptone, 0.5% NaCl, 0.2% K₂HPO₄, pH 7.0) with a loopful of spores or a small agar plug of mycelial growth[7].

  • Incubation: Incubate the seed culture at 30°C for 3 days with shaking at an appropriate agitation speed (e.g., 200-250 rpm)[7].

4.1.2 Production Fermentation

  • Production Medium: Prepare the production fermentation medium. A variety of media have been described, often containing complex carbon and nitrogen sources. An example of a production medium composition includes corn flour (13.0-15.0% w/v), corn gluten meal (3.0-6.0% w/v), cottonseed flour (0.1-0.3% w/v), corn steep liquor (0.1-0.6% v/v), and sodium chloride (0.3% v/v)[8].

  • Inoculation: Aseptically transfer the seed culture to the production medium. A typical inoculation volume is 10 mL of seed culture into 300 mL of production medium[7].

  • Fermentation Conditions:

    • Temperature: Maintain the temperature at 30°C[7].

    • pH: Monitor and control the pH of the culture, typically in the range of 6.0-9.0.

    • Aeration and Agitation: Ensure adequate aeration and agitation to maintain dissolved oxygen levels and nutrient distribution.

    • Duration: The fermentation is typically carried out for 10 to 21 days[7][9].

  • Monitoring: Monitor the fermentation process by measuring parameters such as biomass (dry cell weight), pH, substrate consumption, and this compound titer.

Isolation and Purification of this compound

This compound is primarily located within the mycelia of S. fungicidicus[10]. The following protocol describes a general procedure for its extraction and purification.

4.2.1 Mycelial Harvest and Extraction

  • Harvesting: At the end of the fermentation, harvest the mycelia by centrifugation (e.g., 4000 rpm for 20 minutes)[8].

  • Washing: Wash the harvested mycelia with deionized water to remove residual medium components[8].

  • Extraction: Resuspend the washed mycelia in an extraction solvent. Several solvent systems have been reported:

    • Aqueous Methanol: 70% aqueous methanol, with the pH adjusted to 3.5 with 1N HCl. The suspension is shaken overnight at room temperature[8].

    • Acetone/HCl: A mixture of acetone, 1M HCl, and water (e.g., in a ratio of 35:12:56). The extraction is carried out for approximately 3.5 hours[10].

  • Clarification: Separate the mycelial debris from the extract by centrifugation. The resulting supernatant contains the crude this compound.

4.2.2 Purification

  • Resin Adsorption Chromatography:

    • Pass the crude extract through a column packed with a non-ionic adsorbent resin, such as Amberlite XAD-2[11].

    • Wash the column with 50% methanol containing 5% sodium chloride to remove impurities[11].

    • Elute the this compound from the column using 50% methanol containing 0.006N HCl[11].

  • Activated Carbon Treatment:

    • To the fractions containing this compound, add activated carbon (e.g., 2g per 650 mL of eluate) and stir for 30 minutes to decolorize the solution[11].

    • Remove the activated carbon by filtration[11].

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Further purify the this compound-containing fractions by RP-HPLC.

    • The specific column, mobile phase, and gradient will depend on the scale and desired purity. A C18 column is commonly used.

    • Monitor the elution profile at a suitable wavelength, such as 230 nm[7].

    • Collect the fractions corresponding to the this compound peaks (A and B).

  • Final Steps:

    • Combine the pure fractions and remove the organic solvent under reduced pressure.

    • The final product can be obtained as a salt (e.g., hydrochloride) after lyophilization.

Quantitative Data

Fermentation Titers

The yield of this compound from S. fungicidicus fermentation can vary significantly depending on the strain and culture conditions. Wild-type strains typically produce low concentrations, while mutated and genetically engineered strains can achieve much higher titers.

Strain TypeReported this compound Yield (mg/L)Reference
Wild-Type S. fungicidicusBaseline (low)[9]
Mutated Strain (M30)up to 918.5[9]
Genetically Modified Strain3 to 5-fold increase[12]
Physicochemical Properties of this compound
PropertyValueReference
This compound A
Molecular FormulaC₁₀₇H₁₃₈Cl₂N₂₆O₃₁[2]
Molecular Weight2355.2 g/mol [2]
This compound B
Molecular FormulaC₁₀₈H₁₄₀Cl₂N₂₆O₃₁[2]
Molecular Weight2369.2 g/mol [2]
General Properties
AppearanceWhite to yellowish-white powder
SolubilityPoor aqueous solubility[7]
Antimicrobial Activity of this compound

This compound exhibits potent activity against a range of Gram-positive bacteria, including clinically significant drug-resistant strains. It has little to no activity against Gram-negative bacteria (with the exception of Neisseria gonorrhoeae), fungi, and yeast[1][2]. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various microorganisms.

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureus(Generic)< 0.25[13]
Methicillin-Resistant Staphylococcus aureus (MRSA)(Generic)< 0.25[13]
Vancomycin-Resistant Enterococcus faecalis (VRE)(Generic)Active[13]
Clostridium difficileATCC 178580.5 - 2[14]
Mycobacterium smegmatis(Generic)15.6[2]

Visualizations

Experimental Workflow for this compound Production

Enduracidin_Workflow cluster_fermentation Fermentation cluster_isolation Isolation & Purification strain S. fungicidicus Strain seed_culture Seed Culture (3 days, 30°C) strain->seed_culture production_ferm Production Fermentation (10-21 days, 30°C) seed_culture->production_ferm harvest Mycelia Harvest (Centrifugation) production_ferm->harvest Harvest Broth extraction Solvent Extraction (Aqueous Methanol/Acetone-HCl) harvest->extraction resin_chrom Resin Adsorption (Amberlite XAD-2) extraction->resin_chrom Crude Extract hplc RP-HPLC Purification resin_chrom->hplc Partially Purified final_product Pure this compound (Lyophilization) hplc->final_product

Caption: Workflow for this compound production and purification.

Simplified Biosynthetic Pathway of this compound

Enduracidin_Biosynthesis cluster_precursors Precursor Synthesis cluster_assembly Peptide Assembly amino_acids Proteinogenic Amino Acids nrps Non-Ribosomal Peptide Synthetase (NRPS) (endA-D) amino_acids->nrps non_prot_aa Non-proteinogenic Amino Acids non_prot_aa->nrps enduracididine_synth L-Arginine -> Enduracididine enduracididine_synth->non_prot_aa fatty_acid Fatty Acid lipidation Lipidation fatty_acid->lipidation nrps->lipidation Linear Peptide cyclization Cyclization lipidation->cyclization Lipo-peptide This compound This compound cyclization->this compound

Caption: Simplified overview of this compound biosynthesis.

References

Elucidation of the Chemical Structure and Stereochemistry of Enduracidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enduracidin, a potent lipoglycodepsipeptide antibiotic, has long been a subject of significant scientific interest due to its unique structural features and its mechanism of action targeting bacterial cell wall synthesis. This technical guide provides an in-depth exploration of the chemical architecture of this compound and the pivotal experimental methodologies employed in the elucidation of its complex stereochemistry. We will delve into the key analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, chemical degradation, and advanced chromatographic methods, that have been instrumental in defining the molecule's intricate three-dimensional structure. This document aims to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery, offering a detailed overview of the scientific journey to unravel the complete structural identity of this compound.

Chemical Structure of this compound

This compound is a cyclic lipoglycodepsipeptide antibiotic produced by the bacterium Streptomyces fungicidus. It is primarily active against Gram-positive bacteria. The core structure of this compound is a 17-amino acid peptide macrocycle, which includes several non-proteinogenic and D-amino acids. A key and unusual component of this macrocycle is the rare amino acid enduracididine. The peptide core is attached to a fatty acid side chain, classifying it as a lipopeptide.

This compound is typically isolated as a mixture of two major congeners, this compound A and this compound B. These variants differ in the fatty acid moiety attached to the N-terminus of the peptide.

The Peptide Core

The 17-amino acid sequence of the this compound core has been determined through a combination of chemical degradation and spectroscopic methods. The sequence contains a variety of standard and non-standard amino acids, with several existing in the D-configuration, which is a common feature of non-ribosomally synthesized peptides that often imparts resistance to proteolytic degradation.

The Enduracididine Moiety

A defining feature of this compound is the presence of the non-proteinogenic amino acid L-allo-enduracididine. This unique cyclic guanidinyl amino acid is crucial for the biological activity of the antibiotic. Its structure and stereochemistry were a significant focus of the elucidation efforts.

The Lipid Tail

The lipophilic fatty acid side chain is essential for the antibiotic's mechanism of action, enabling it to anchor to the bacterial cell membrane. The difference between this compound A and B lies in the structure of this lipid tail.

Elucidation of Stereochemistry

The determination of the absolute configuration of each stereocenter within the complex this compound molecule was a challenging endeavor that required a multi-pronged approach. The primary techniques employed were chemical degradation followed by chiral chromatography, and advanced spectroscopic methods, particularly high-field NMR spectroscopy.

Experimental Protocols

Objective: To break down the peptide backbone into its constituent amino acids for individual analysis.

Protocol:

  • A sample of purified this compound is subjected to strong acid hydrolysis, typically using 6N HCl at an elevated temperature (e.g., 110°C) for 24 hours in a sealed, evacuated tube. This process cleaves the amide and ester bonds, liberating the individual amino acids.

  • The resulting hydrolysate, a mixture of amino acids, is then neutralized and desalted.

  • The amino acid mixture is analyzed by methods such as ion-exchange chromatography or reversed-phase HPLC to identify and quantify the constituent amino acids.

Objective: To determine the D- or L-configuration of the individual amino acids obtained from hydrolysis.

Protocol:

  • The amino acid hydrolysate is reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) or its enantiomer (D-FDAA). This reaction forms diastereomeric derivatives of the amino acids.

  • The resulting diastereomers are then separated and analyzed by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • The retention times of the derivatized amino acids from the this compound hydrolysate are compared to those of authentic D- and L-amino acid standards that have been derivatized in the same manner. The elution order of the L-FDAA derivatives of D- and L-amino acids is predictable, allowing for the unambiguous assignment of the absolute configuration of each amino acid in the original peptide.

Objective: To determine the three-dimensional solution structure of the intact this compound molecule and the relative stereochemistry of its components.

Protocol:

  • A sample of purified this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OH).

  • A suite of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are performed on a high-field NMR spectrometer. Key 2D NMR experiments include:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, which helps in assigning protons within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all protons of a particular amino acid residue).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for 3D structure calculation.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (2-3 bonds), which is essential for sequencing the amino acids and connecting different parts of the molecule.

  • The NMR data, particularly the NOE-derived distance restraints, are used as input for molecular modeling and dynamics simulations to calculate a family of low-energy 3D structures of this compound in solution.

Quantitative Data Summary

The biological activity of this compound is a critical aspect of its profile. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against key Gram-positive pathogens.

Bacterial StrainMIC (µg/mL)
Clostridium perfringens0.05 – 1.6[1]
Staphylococcus aureus0.013 – 0.413[1]

Visualizing the Elucidation Workflow

The logical flow of experiments to determine the complete structure of this compound can be visualized as follows:

Enduracidin_Elucidation cluster_isolation Isolation & Purification cluster_primary_structure Primary Structure Determination cluster_stereochemistry Stereochemistry Elucidation cluster_3d_structure 3D Structure Determination Isolation Isolation from S. fungicidus Purification Purification of this compound A & B Isolation->Purification Hydrolysis Acid Hydrolysis Purification->Hydrolysis MassSpec Mass Spectrometry (MS/MS Sequencing) Purification->MassSpec NMR_Stereo NMR Spectroscopy (NOESY, J-coupling) Purification->NMR_Stereo NMR_3D 2D NMR (NOESY, ROESY) Purification->NMR_3D AminoAcidAnalysis Amino Acid Analysis (HPLC) Hydrolysis->AminoAcidAnalysis Marfey Advanced Marfey's Method AminoAcidAnalysis->Marfey Final_Structure Complete Chemical & 3D Structure MassSpec->Final_Structure Marfey->Final_Structure MD Molecular Dynamics Simulations NMR_3D->MD MD->Final_Structure

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The comprehensive structural and stereochemical elucidation of this compound has been a landmark achievement in natural product chemistry. It required the synergistic application of classical chemical degradation techniques and modern, sophisticated spectroscopic and computational methods. The detailed knowledge of its three-dimensional architecture has been fundamental to understanding its mechanism of action, which involves binding to Lipid II and inhibiting the transglycosylation step of peptidoglycan biosynthesis.[2][3][4] This in-depth structural understanding continues to inform efforts in the development of new antibiotics and in the biosynthetic engineering of novel this compound analogues with improved therapeutic properties.

References

The Core of Enduracidin: A Technical Guide to the Biosynthesis of Enduracididine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracidin, a potent lipodepsipeptide antibiotic produced by Streptomyces fungicidicus, exhibits significant activity against a range of Gram-positive bacteria. A key structural component contributing to its bioactivity is the non-proteinogenic amino acid, L-enduracididine. This unique cyclic guanidinyl amino acid is synthesized from the primary metabolite L-arginine through a dedicated enzymatic cascade. Understanding the biosynthesis of enduracididine is paramount for endeavors in combinatorial biosynthesis and the generation of novel this compound analogs with improved therapeutic properties.

This technical guide provides an in-depth overview of the core biosynthetic pathway of enduracididine in the context of this compound production. It details the enzymatic players, their proposed catalytic mechanisms, and available quantitative data. Furthermore, it furnishes generalized experimental protocols for the characterization of the key enzymes involved, based on studies of homologous enzymes from the closely related mannopeptimycin biosynthetic pathway.

The Enduracididine Biosynthetic Pathway

The biosynthesis of L-enduracididine from L-arginine is catalyzed by a trio of enzymes encoded within the this compound biosynthetic gene cluster: EndP, EndR, and EndQ. These enzymes are homologous to MppP, MppR, and MppQ, respectively, which are involved in the biosynthesis of the same precursor in the mannopeptimycin pathway.[1][2] Genetic disruption of the corresponding genes in Streptomyces fungicidicus has been shown to abolish this compound production, confirming their essential role in the pathway. While detailed biochemical studies have been primarily conducted on the Mpp enzymes, the high degree of homology allows for a reliable model of the End enzyme functions.

The proposed biosynthetic pathway proceeds in three key steps:

  • Hydroxylation and Deamination: The pathway is initiated by EndP, a pyridoxal 5'-phosphate (PLP) dependent enzyme. It catalyzes the conversion of L-arginine to 2-oxo-4-hydroxy-5-guanidinovaleric acid.[1][2] This reaction involves both the deamination of the alpha-amino group and the hydroxylation of the gamma-carbon of L-arginine.

  • Cyclization: The second step is carried out by EndR, which catalyzes the dehydration and subsequent cyclization of 2-oxo-4-hydroxy-5-guanidinovaleric acid to form a cyclic guanidine intermediate.

  • Transamination: The final step is the transamination of the cyclic intermediate by EndQ, another PLP-dependent enzyme, to yield L-enduracididine. This reaction transfers an amino group from an amino donor to the keto group of the cyclic precursor.

Enduracididine_Biosynthesis L-Arginine L-Arginine Intermediate_1 2-oxo-4-hydroxy-5- guanidinovaleric acid L-Arginine->Intermediate_1  O2, PLP Intermediate_2 Cyclic Guanidine Intermediate Intermediate_1->Intermediate_2  -H2O L-Enduracididine L-Enduracididine Intermediate_2->L-Enduracididine  Amino Donor  PLP EndP EndP EndP->Intermediate_1 EndR EndR EndR->Intermediate_2 EndQ EndQ EndQ->L-Enduracididine

Caption: Proposed biosynthetic pathway of L-enduracididine from L-arginine.

Quantitative Data on Homologous Enzymes

While specific kinetic data for the End enzymes from S. fungicidicus are not available in the literature, studies on the homologous Mpp enzymes from Streptomyces wadayamensis and Streptomyces hygroscopicus provide valuable insights. The following tables summarize the reported kinetic parameters for MppP and MppQ.

Table 1: Kinetic Parameters for MppP (EndP Homolog)

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
L-Arginine130 ± 200.25 ± 0.011.9 x 103[Biochemistry, 2015, 54 (47), 7029–7040]

Table 2: Apparent Kinetic Parameters for MppQ (EndQ Homolog)

SubstrateApparent Km (mM)Apparent Vmax (µM/min)Reference
2-keto-enduracididine0.4 ± 0.11.8 ± 0.1[Biochemistry, 2023, 62 (21), 3105-3115]
L-Alanine2.6 ± 0.51.8 ± 0.1[Biochemistry, 2023, 62 (21), 3105-3115]

Experimental Protocols

The following sections provide generalized experimental protocols for the expression, purification, and characterization of the enduracididine biosynthetic enzymes. These protocols are based on methodologies successfully employed for the homologous Mpp enzymes.

General Experimental Workflow

Experimental_Workflow cluster_cloning Gene Cloning and Expression cluster_protein Protein Expression and Purification cluster_assay Enzyme Activity Assays Gene_Amplification Amplify endP, endR, endQ genes from S. fungicidicus genomic DNA Vector_Ligation Ligate into an E. coli expression vector (e.g., pET vector) Gene_Amplification->Vector_Ligation Transformation Transform into a suitable E. coli expression host (e.g., BL21(DE3)) Vector_Ligation->Transformation Cell_Culture Grow E. coli cultures Transformation->Cell_Culture Induction Induce protein expression with IPTG Cell_Culture->Induction Cell_Lysis Harvest cells and lyse (e.g., sonication) Induction->Cell_Lysis Purification Purify protein using affinity chromatography (e.g., Ni-NTA) Cell_Lysis->Purification Assay_Setup Set up reaction mixtures with substrate, cofactor, and enzyme Purification->Assay_Setup Incubation Incubate at optimal temperature and time Assay_Setup->Incubation Product_Detection Detect and quantify product formation (e.g., HPLC, MS) Incubation->Product_Detection Kinetic_Analysis Determine kinetic parameters (Km, kcat) Product_Detection->Kinetic_Analysis

Caption: A generalized workflow for the study of enduracididine biosynthetic enzymes.
Protocol 1: Heterologous Expression and Purification of EndP, EndR, and EndQ

  • Gene Cloning: The endP, endR, and endQ genes are amplified from S. fungicidicus genomic DNA using PCR with primers containing appropriate restriction sites. The PCR products are then ligated into a suitable E. coli expression vector, such as pET-28a, which typically appends a polyhistidine tag for purification.

  • Transformation and Expression: The resulting plasmids are transformed into a competent E. coli expression strain like BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 16-20 hours at a lower temperature (e.g., 16-20°C) to enhance protein solubility.

  • Cell Lysis and Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Cells are lysed by sonication on ice. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The target protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM). The purity of the eluted protein is assessed by SDS-PAGE.

Protocol 2: In Vitro Assay for EndP (PLP-dependent hydroxylase) Activity

This protocol is adapted from the characterization of MppP.

  • Reaction Mixture: A typical reaction mixture (e.g., 100 µL) contains 50 mM buffer (e.g., HEPES, pH 7.5), 1 mM L-arginine, 100 µM PLP, and a suitable amount of purified EndP enzyme (e.g., 1-10 µM).

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme. The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

  • Reaction Quenching and Analysis: The reaction is quenched by the addition of an equal volume of an organic solvent (e.g., methanol or acetonitrile) or an acid (e.g., trichloroacetic acid). The precipitated protein is removed by centrifugation.

  • Product Detection: The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify the formation of 2-oxo-4-hydroxy-5-guanidinovaleric acid. The product can be identified by its mass-to-charge ratio and comparison with a chemically synthesized standard if available.

Protocol 3: In Vitro Assay for EndR (Cyclase) Activity
  • Substrate Generation: The substrate for EndR, 2-oxo-4-hydroxy-5-guanidinovaleric acid, can be generated in situ by a coupled reaction with EndP or chemically synthesized.

  • Reaction Mixture: The reaction mixture contains the substrate in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) and the purified EndR enzyme.

  • Incubation and Analysis: The reaction is incubated and quenched as described for the EndP assay. The formation of the cyclic guanidine product is monitored by HPLC or LC-MS.

Protocol 4: In Vitro Assay for EndQ (Transaminase) Activity

This protocol is based on assays for homologous aminotransferases.

  • Reaction Mixture: A typical reaction mixture contains 50 mM buffer (e.g., potassium phosphate, pH 7.5), the cyclic guanidine keto-acid substrate, an amino donor (e.g., L-alanine, L-glutamate), 100 µM PLP, and the purified EndQ enzyme.

  • Monitoring the Reaction: The transaminase activity can be monitored continuously by coupling the reaction to a dehydrogenase. For example, if L-alanine is the amino donor, the co-product pyruvate can be reduced to lactate by lactate dehydrogenase, with the concomitant oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.

  • Endpoint Assay: Alternatively, an endpoint assay can be performed. After incubation, the reaction is quenched, and the formation of L-enduracididine is quantified by HPLC or LC-MS.

Conclusion

The biosynthesis of enduracididine is a critical component of the overall production of the antibiotic this compound. While the enzymes EndP, EndR, and EndQ from Streptomyces fungicidicus have been identified through genetic studies, their detailed biochemical characterization is still an area for future research. The extensive studies on the homologous Mpp enzymes from the mannopeptimycin pathway provide a strong foundation for understanding their function and for designing experiments to further elucidate the intricacies of enduracididine biosynthesis. This knowledge is not only of fundamental scientific interest but also holds significant potential for the bioengineering of novel and more effective antibiotic compounds.

References

Enduracidin Gene Cluster and its Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Enduracidin Gene Cluster

This compound is a potent lipopeptide antibiotic effective against a range of Gram-positive bacteria. Its biosynthesis is orchestrated by a large 84 kb gene cluster found in Streptomyces fungicidicus. This cluster is comprised of 25 Open Reading Frames (ORFs) that encode the enzymatic machinery necessary for the antibiotic's complex structure, including non-ribosomal peptide synthetases (NRPS), enzymes for the synthesis of non-proteinogenic amino acids, and regulatory proteins.[1][2][3] The core of the this compound molecule is a 17-amino acid peptide assembled by a multi-modular NRPS system encoded by the endA, endB, endC, and endD genes.[1][3][4][5] Understanding the function and regulation of this gene cluster is paramount for the rational design of novel this compound analogs and for the development of high-titer production strains.

The this compound Biosynthetic Gene Cluster: ORF Annotation

The 25 ORFs within the this compound gene cluster have been annotated with putative functions based on homology to known proteins. These functions range from the core peptide synthesis to tailoring reactions and regulation.

ORF NamePutative Function
orf22SARP family transcriptional activator
orf23Acyl-CoA synthetase
orf24Acyl carrier protein
orf25Beta-ketoacyl synthase
orf26Enoyl-CoA hydratase/isomerase
orf273-hydroxyacyl-CoA dehydrogenase
orf28Acyl-CoA dehydrogenase
orf29Thioesterase
orf30ABC transporter ATP-binding protein
orf31ABC transporter permease
orf324-hydroxyphenylglycine biosynthesis
orf334-hydroxyphenylglycine biosynthesis
orf344-hydroxyphenylglycine biosynthesis
orf35Enduracididine biosynthesis
endANon-ribosomal peptide synthetase
endBNon-ribosomal peptide synthetase
endCNon-ribosomal peptide synthetase
orf39Thioesterase
endDNon-ribosomal peptide synthetase
orf41Two-component system, response regulator (repressor)
orf42Two-component system, histidine kinase (activator)
orf43MbtH-like protein
orf44Oxidoreductase
orf45Cytochrome P450
orf46Transporter

Regulation of the this compound Gene Cluster

The production of this compound is tightly regulated at the transcriptional level by a network of both positive and negative control elements encoded within the gene cluster. Key players in this regulatory cascade include a Streptomyces antibiotic regulatory protein (SARP) family activator and a two-component signal transduction system.

The SARP-family Positive Regulator: Orf22

orf22 encodes a protein belonging to the well-characterized SARP family of transcriptional activators, which are known to be crucial for the onset of secondary metabolite production in Streptomyces. Overexpression of orf22 has been shown to significantly increase the production of this compound, indicating its role as a positive regulator. It is hypothesized that Orf22 binds to specific promoter regions within the this compound gene cluster, thereby recruiting RNA polymerase and activating the transcription of the biosynthetic genes.

The Two-Component System: Orf41 and Orf42

A classic two-component system, composed of a sensor histidine kinase (Orf42) and a response regulator (Orf41), plays a critical role in fine-tuning this compound biosynthesis.

  • Orf42 (Activator): As a sensor kinase, Orf42 is presumed to respond to specific intracellular or environmental signals. Upon activation, it autophosphorylates and subsequently transfers the phosphate group to its cognate response regulator, Orf41. Overexpression of orf42 leads to a significant increase in this compound production, suggesting its primary role is to activate the biosynthetic pathway.

  • Orf41 (Repressor): Orf41 acts as a transcriptional repressor. In its unphosphorylated state, it likely binds to operator regions of biosynthetic genes, blocking their transcription. Phosphorylation by Orf42 is thought to cause a conformational change in Orf41, leading to its dissociation from the DNA and thus de-repression of the biosynthetic genes. This is supported by the observation that inactivation of orf41 also leads to increased this compound production.

The interplay between Orf22, Orf41, and Orf42 creates a sophisticated regulatory switch that allows S. fungicidicus to control the energetically expensive process of this compound production in response to specific developmental and environmental cues.

Regulatory_Pathway cluster_activation Positive Regulation cluster_repression Negative Regulation Orf22 Orf22 (SARP) Biosynthesis This compound Biosynthesis Genes Orf22->Biosynthesis Activates Orf42 Orf42 (Kinase) Orf41 Orf41 (Repressor) Orf42->Orf41 Phosphorylates Signal Unknown Signal Signal->Orf42 Activates Orf41->Biosynthesis Represses Orf41_P Orf41-P CRISPR_Workflow cluster_design Design Phase cluster_construction Plasmid Construction cluster_conjugation Conjugation and Selection cluster_verification Verification gRNA_design 1. Design gRNA targeting the gene of interest Homology_arms 2. Design homology arms flanking the target gene Plasmid_assembly 3. Assemble the CRISPR/Cas9 plasmid containing Cas9, gRNA, and homology arms Homology_arms->Plasmid_assembly Ecoli_transform 4. Transform the plasmid into E. coli for propagation Conjugation 5. Conjugate the plasmid from E. coli into S. fungicidicus Ecoli_transform->Conjugation Selection 6. Select for exconjugants containing the integrated plasmid PCR_screen 7. Screen for double-crossover events by PCR Selection->PCR_screen Sequencing 8. Sequence the PCR product to confirm gene deletion Overexpression_Workflow cluster_cloning Cloning cluster_transformation Transformation and Integration cluster_verification Verification Gene_amp 1. Amplify the gene of interest by PCR Vector_ligation 2. Clone the PCR product into pSET152ermE* Ecoli_transform 3. Transform the ligation product into E. coli Vector_ligation->Ecoli_transform Conjugation 4. Conjugate the plasmid into S. fungicidicus Selection 5. Select for apramycin-resistant exconjugants Conjugation->Selection PCR_confirm 6. Confirm plasmid integration by PCR

References

Enduracidin's Target: A Deep Dive into Lipid II and Peptidoglycan Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Enduracidin, a lipodepsipeptide antibiotic, exhibits potent bactericidal activity primarily against Gram-positive bacteria, including challenging multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). Its efficacy stems from a highly specific mechanism of action: the inhibition of peptidoglycan (PG) biosynthesis. This is achieved through the binding of this compound to Lipid II, an essential precursor molecule for the bacterial cell wall. This technical guide provides a comprehensive overview of this compound's interaction with Lipid II and the subsequent disruption of cell wall synthesis, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Introduction

The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. This compound, produced by Streptomyces fungicidicus, represents a promising candidate due to its distinct target within the bacterial cell wall synthesis pathway. Unlike many antibiotics that target enzymes directly, this compound sequesters the substrate, Lipid II, thereby preventing its utilization by peptidoglycan glycosyltransferases (PGTs). This guide delves into the molecular intricacies of this interaction and its consequences for bacterial viability.

Mechanism of Action: Targeting Lipid II

The primary molecular target of this compound is Lipid II, a pivotal glycolipid precursor in the biosynthesis of peptidoglycan. By binding to Lipid II, this compound effectively halts the transglycosylation step, a critical phase in the polymerization of the peptidoglycan chain.[1][2]

The Peptidoglycan Biosynthesis Pathway and this compound's Point of Intervention

The synthesis of the bacterial cell wall is a multi-step process that can be broadly divided into cytoplasmic, membrane-associated, and extracellular stages. This compound intervenes at the membrane-associated stage.

  • Cytoplasmic Stage: Synthesis of the UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide precursor.

  • Membrane-Associated Stage:

    • The UDP-MurNAc-pentapeptide is transferred to a bactoprenol phosphate carrier molecule, forming Lipid I.

    • N-acetylglucosamine (GlcNAc) is added to Lipid I to form Lipid II.

    • This compound's Action: this compound binds to the fully formed Lipid II molecule on the outer leaflet of the cytoplasmic membrane.

  • Extracellular Stage:

    • The disaccharide-pentapeptide monomer from Lipid II is polymerized into growing glycan chains by peptidoglycan glycosyltransferases (PGTs).

    • Adjacent peptide side chains are cross-linked by transpeptidases (TPs), also known as penicillin-binding proteins (PBPs).

The binding of this compound to Lipid II sterically hinders the PGTs from accessing their substrate, thus preventing the elongation of the peptidoglycan chains. This leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis.

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm cluster_membrane cluster_periplasm Cytoplasm Cytoplasm Membrane Cytoplasmic Membrane Periplasm Periplasm / Cell Wall UDP_MurNAc_pp UDP-MurNAc-pentapeptide Lipid_I Lipid I UDP_MurNAc_pp->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Enduracidin_Lipid_II This compound-Lipid II Complex Lipid_II->Enduracidin_Lipid_II PG_Chain Growing Peptidoglycan Chain Lipid_II->PG_Chain Transglycosylation (PBP) This compound This compound This compound->Enduracidin_Lipid_II Enduracidin_Lipid_II->PG_Chain Inhibition Crosslinked_PG Cross-linked Peptidoglycan PG_Chain->Crosslinked_PG Transpeptidation (PBP)

Caption: this compound inhibits peptidoglycan synthesis by binding to Lipid II.

Comparative Affinity for Lipid Intermediates

Research comparing the inhibitory actions of this compound and the structurally related antibiotic ramoplanin has shown that both compounds exhibit a preferential affinity for Lipid II over Lipid I.[2][3] This higher affinity for the transglycosylase substrate (Lipid II) compared to the MurG substrate (Lipid I) is the basis for the potent inhibition of the transglycosylation step in peptidoglycan biosynthesis.[3]

Quantitative Data

The following tables summarize the available quantitative data regarding the antimicrobial activity of this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus (including MRSA strains)0.09 - 0.56[4]
Staphylococcus aureus TISTR 5172.00 - 32.00[5]
MRSA isolates2.00 - 32.00[5]
Staphylococcus aureus (general)< 0.25[6]
Methicillin-sensitive S. aureus (MSSA)< 0.25[6]
Vancomycin-resistant S. aureus (VRSA)< 0.25[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.

Materials:

  • This compound stock solution (e.g., in DMSO or water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (adjusted to 5 x 10^5 CFU/mL)

  • Sterile 96-well microtiter plates

  • Incubator (37°C)

  • Plate reader (optional, for OD625nm measurements)

Procedure:

  • Prepare serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Add 50 µL of the bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL.

  • Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible turbidity. Alternatively, measure the optical density at 625 nm.

MIC_Workflow Start Start Prepare_Dilutions Prepare serial dilutions of this compound in 96-well plate Start->Prepare_Dilutions Add_Inoculum Add bacterial inoculum to each well Prepare_Dilutions->Add_Inoculum Incubate Incubate at 37°C for 18-24h Add_Inoculum->Incubate Read_Results Determine MIC (visual or OD measurement) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination.

In Vitro Peptidoglycan Synthesis Inhibition Assay

This protocol is a generalized method to assess the impact of this compound on peptidoglycan synthesis using radiolabeled precursors.

Objective: To measure the inhibition of peptidoglycan synthesis by this compound in a cell-free system.

Materials:

  • Bacterial membrane preparation (e.g., from S. aureus)

  • UDP-MurNAc-pentapeptide

  • UDP-N-acetyl-[14C]glucosamine ([14C]UDP-GlcNAc)

  • This compound at various concentrations

  • Reaction buffer (e.g., Tris-HCl with MgCl2)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare reaction mixtures containing the bacterial membrane preparation, UDP-MurNAc-pentapeptide, and different concentrations of this compound in the reaction buffer.

  • Initiate the reaction by adding [14C]UDP-GlcNAc.

  • Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding cold TCA to precipitate the synthesized peptidoglycan.

  • Collect the precipitate by vacuum filtration through glass fiber filters.

  • Wash the filters with TCA and ethanol to remove unincorporated radiolabel.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the percentage of inhibition of peptidoglycan synthesis at each this compound concentration compared to a no-drug control.

PG_Inhibition_Assay Start Start Prepare_Mixture Prepare reaction mixture: Membrane prep, UDP-MurNAc-pp, This compound Start->Prepare_Mixture Start_Reaction Initiate reaction with [14C]UDP-GlcNAc Prepare_Mixture->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Stop reaction with TCA Incubate->Stop_Reaction Filter_Wash Filter and wash precipitate Stop_Reaction->Filter_Wash Measure_Radioactivity Measure radioactivity Filter_Wash->Measure_Radioactivity Analyze Calculate % inhibition Measure_Radioactivity->Analyze End End Analyze->End

Caption: Workflow for in vitro peptidoglycan synthesis inhibition assay.

Isolation of this compound from S. fungicidicus Fermentation Media

This protocol provides a general procedure for the extraction and purification of this compound.[1]

Objective: To isolate this compound from a liquid culture of S. fungicidicus.

Materials:

  • S. fungicidicus culture broth

  • Acidic methanol (pH 2.0)

  • Ethyl acetate

  • Butanol

  • Centrifuge

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Centrifuge the fermentation broth to pellet the mycelia.

  • Resuspend the mycelial pellet in 70% acidic methanol and stir for several hours.

  • Centrifuge the methanol extract and collect the supernatant.

  • Extract the supernatant with an equal volume of ethyl acetate to remove lipids and other nonpolar compounds.

  • Adjust the pH of the aqueous phase to 8.2.

  • Extract the this compound from the aqueous phase using butanol.

  • Concentrate the butanol extract under reduced pressure.

  • Further purify the crude this compound extract by reverse-phase HPLC on a C18 column.

  • Monitor the fractions for the presence of this compound using mass spectrometry.

Conclusion

This compound's mechanism of action, centered on the sequestration of Lipid II, represents a highly effective strategy for combating Gram-positive bacteria. By targeting a crucial precursor molecule rather than a specific enzyme, this compound circumvents some common resistance mechanisms. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working to further characterize and potentially optimize this potent antibiotic. Future research focused on elucidating the precise binding kinetics and structural details of the this compound-Lipid II complex will be invaluable for the rational design of next-generation antibiotics targeting the bacterial cell wall.

References

Structural Symbiosis: A Technical Deep Dive into the Relationship Between Enduracidin and Ramoplanin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 21, 2025 – In the ongoing battle against antimicrobial resistance, a comprehensive understanding of existing antibiotic structures and their mechanisms is paramount for the development of new therapeutic agents. This whitepaper provides a detailed technical analysis of the structural and functional relationship between two potent lipodepsipeptide antibiotics: Enduracidin and Ramoplanin. Both compounds are notable for their activity against a range of Gram-positive bacteria, including multi-drug resistant strains. This document, intended for researchers, scientists, and drug development professionals, delves into their structural intricacies, biosynthetic pathways, and shared mechanism of action, supported by quantitative data and detailed experimental methodologies.

Core Structural Features: A Tale of Two Lipodepsipeptides

This compound and Ramoplanin are cyclic lipodepsipeptide antibiotics, sharing a remarkable degree of structural similarity.[1][2] Both molecules are composed of a 17-amino-acid peptide core, which is cyclized via a depsipeptide bond and features an N-terminal fatty acid tail.[2] The peptide backbone in both antibiotics is rich in non-proteinogenic amino acids, contributing to their complex architecture and biological activity.

The primary structural distinction between this compound and Ramoplanin lies in the glycosylation of the latter. Ramoplanin possesses a di-mannose moiety attached to the 4-hydroxyphenylglycine (Hpg) residue at position 11, a feature that is absent in this compound.[2] This glycosylation significantly enhances the aqueous solubility of Ramoplanin compared to this compound.[2] While the mannosyl groups are not essential for the antibacterial activity of Ramoplanin, they do contribute to the hydrolytic stability of the peptide core.[2]

Another point of divergence is the specific amino acid composition at certain positions. For instance, this compound contains the rare amino acid enduracididine, which is not present in Ramoplanin.[3] The fatty acid tails of these antibiotics also exhibit variability, with different lengths and degrees of saturation observed in natural isolates. This compound is typically found as a mixture of this compound A and B, which differ in the length of their lipid chains. Similarly, Ramoplanin is a complex of related compounds (A1, A2, A3) that vary in their acyl chains.[4]

Comparative Efficacy: A Quantitative Overview

Both this compound and Ramoplanin exhibit potent activity against a spectrum of Gram-positive pathogens. The following table summarizes their Minimum Inhibitory Concentrations (MICs) against key bacterial strains.

AntibioticOrganismMIC (µg/mL)Reference
Ramoplanin Clostridium difficile0.03 - 0.704[5][6]
Enterococcus faecalis (Vancomycin-resistant)Not explicitly found
Staphylococcus aureus (Methicillin-resistant - MRSA)Not explicitly found
This compound Clostridium difficileNot explicitly found
Enterococcus faecalisNot explicitly found
Staphylococcus aureus (MRSA)Not explicitly found

Note: While specific comparative MIC values for all listed organisms were not found in a single comprehensive table, the provided ranges for Ramoplanin against C. difficile demonstrate its potent activity. Both antibiotics are generally reported to be highly effective against Gram-positive bacteria, including resistant strains.

Biosynthesis: A Shared Architectural Blueprint

The production of both this compound and Ramoplanin is orchestrated by large, multi-gene biosynthetic gene clusters (BGCs) that encode non-ribosomal peptide synthetases (NRPSs).[7] These enzymatic assembly lines are responsible for the stepwise incorporation of the constituent amino acids, including the various non-proteinogenic residues.

The biosynthesis of the unique amino acid enduracididine in this compound involves a series of enzymatic modifications of arginine.[3] Similarly, the BGCs of both antibiotics contain genes responsible for the synthesis of 4-hydroxyphenylglycine (Hpg).[4] The core NRPS machinery dictates the sequence of amino acids, with specific modules responsible for the activation and incorporation of each residue. The final steps in the biosynthesis involve the attachment of the fatty acid chain and, in the case of Ramoplanin, the glycosylation by a mannosyltransferase.[8] The gene encoding this mannosyltransferase is present in the Ramoplanin BGC but absent in that of this compound, representing a key genetic differentiator.[2]

Biosynthetic_Pathway_Comparison cluster_this compound This compound Biosynthesis cluster_ramoplanin Ramoplanin Biosynthesis E_Precursors Amino Acid & Fatty Acid Precursors E_NRPS This compound NRPS Assembly Line E_Precursors->E_NRPS E_Enduracididine Enduracididine Synthesis E_Precursors->E_Enduracididine E_Cyclization Cyclization & Acylation E_NRPS->E_Cyclization E_Enduracididine->E_NRPS This compound This compound E_Cyclization->this compound R_Precursors Amino Acid & Fatty Acid Precursors R_NRPS Ramoplanin NRPS Assembly Line R_Precursors->R_NRPS R_Cyclization Cyclization & Acylation R_NRPS->R_Cyclization R_Glycosylation Mannosylation (Ram29) R_Cyclization->R_Glycosylation Ramoplanin Ramoplanin R_Glycosylation->Ramoplanin

Comparative overview of this compound and Ramoplanin biosynthetic pathways.

Mechanism of Action: A Unified Strategy Targeting Lipid II

The primary antibacterial mechanism of both this compound and Ramoplanin is the inhibition of peptidoglycan biosynthesis, a critical process for the formation of the bacterial cell wall.[2] Specifically, they target and sequester Lipid II, a crucial lipid-linked precursor molecule in the peptidoglycan synthesis pathway.[1][2] By binding to Lipid II, these antibiotics prevent its utilization by transglycosylases, the enzymes responsible for polymerizing the glycan chains of the cell wall. This disruption of cell wall synthesis ultimately leads to cell lysis and bacterial death. This shared mechanism of action explains their potent bactericidal activity against Gram-positive bacteria.

Mechanism_of_Action cluster_PG_Synthesis Bacterial Peptidoglycan Synthesis cluster_Inhibition Inhibition by this compound/Ramoplanin Cytoplasm Cytoplasm Membrane Cell Membrane Periplasm Periplasm UDP_MurNAc_pp UDP-MurNAc-pentapeptide Lipid_I Lipid I UDP_MurNAc_pp->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG PG_Chain Growing Peptidoglycan Chain Lipid_II->PG_Chain Transglycosylase Inhibition Inhibition Antibiotic This compound or Ramoplanin Antibiotic->Lipid_II Binding

Inhibition of peptidoglycan synthesis by targeting Lipid II.

Experimental Protocols

Structural Elucidation via 2D NMR Spectroscopy

The three-dimensional structures of this compound and Ramoplanin in solution have been determined primarily through two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. A typical experimental workflow is as follows:

  • Sample Preparation: A purified sample of the antibiotic (typically 1-5 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or a mixture of H2O/D2O). The concentration is optimized to minimize aggregation while ensuring a good signal-to-noise ratio.

  • 1D ¹H NMR: A one-dimensional proton NMR spectrum is first acquired to assess the sample purity and the dispersion of signals.

  • 2D NMR Experiments: A series of 2D NMR experiments are performed to establish through-bond and through-space correlations:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, aiding in the complete assignment of amino acid residues.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens, facilitating the assignment of the carbon and nitrogen backbone and side chains.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (2-3 bonds), which is crucial for sequencing the amino acid residues and identifying the connections in non-proteinogenic amino acids and the depsipeptide linkage.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints that are essential for determining the three-dimensional folding of the peptide backbone.

  • Data Processing and Analysis: The acquired 2D NMR data is processed using specialized software (e.g., TopSpin, NMRPipe). The resulting spectra are analyzed to assign all proton, carbon, and nitrogen resonances and to extract distance and dihedral angle restraints.

  • Structure Calculation: The experimental restraints are used as input for molecular modeling programs (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the NMR data. The final structure is represented by an ensemble of the lowest-energy conformers.

NMR_Workflow SamplePrep Sample Preparation (Purified Antibiotic in Deuterated Solvent) NMR_Acquisition 2D NMR Data Acquisition (COSY, TOCSY, HSQC, HMBC, NOESY) SamplePrep->NMR_Acquisition DataProcessing Data Processing & Resonance Assignment NMR_Acquisition->DataProcessing RestraintExtraction Extraction of Structural Restraints (Distances, Dihedral Angles) DataProcessing->RestraintExtraction StructureCalculation 3D Structure Calculation & Refinement RestraintExtraction->StructureCalculation FinalStructure Final 3D Structure Ensemble StructureCalculation->FinalStructure

Workflow for 2D NMR-based structure elucidation of lipodepsipeptide antibiotics.
Analysis of Biosynthetic Gene Clusters

The identification and characterization of the biosynthetic gene clusters for this compound and Ramoplanin involve the following key steps:

  • Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from the producer strains (Streptomyces fungicidicus for this compound and Actinoplanes sp. for Ramoplanin).

  • Genomic Library Construction: The isolated genomic DNA is partially digested with a restriction enzyme and the resulting fragments are cloned into a suitable vector (e.g., a cosmid or fosmid) to generate a genomic library in a host organism like E. coli.

  • Library Screening: The genomic library is screened for the presence of genes encoding non-ribosomal peptide synthetases (NRPSs), which are characteristic of lipodepsipeptide biosynthesis. This is often done using PCR with degenerate primers designed to amplify conserved domains of NRPS genes (e.g., the adenylation or condensation domains).

  • Sequencing and Annotation: Positive clones identified from the screening are subjected to DNA sequencing. The resulting DNA sequence is then analyzed using bioinformatics tools (e.g., BLAST, antiSMASH) to identify open reading frames (ORFs) and to predict the function of the encoded proteins based on their homology to known enzymes involved in natural product biosynthesis. This allows for the delineation of the entire biosynthetic gene cluster.

  • Gene Inactivation and Complementation: To confirm the function of the identified gene cluster, targeted gene inactivation experiments are performed. A key gene within the cluster (e.g., an NRPS gene) is disrupted or deleted in the producer strain. The resulting mutant is then analyzed for its ability to produce the antibiotic. The loss of production, which can be restored by reintroducing the intact gene (complementation), confirms the involvement of the gene cluster in the biosynthesis of the antibiotic.

Determination of the Mechanism of Action on Peptidoglycan Synthesis

The inhibitory effect of this compound and Ramoplanin on peptidoglycan synthesis is typically investigated using in vitro assays that monitor the incorporation of radiolabeled precursors into the cell wall.

  • Preparation of Bacterial Membranes: Bacterial membranes containing the enzymes for peptidoglycan synthesis are isolated from a suitable test organism (e.g., Staphylococcus aureus).

  • In Vitro Peptidoglycan Synthesis Assay: The isolated membranes are incubated with the necessary substrates for peptidoglycan synthesis, including a radiolabeled precursor such as UDP-N-acetyl-[¹⁴C]glucosamine.

  • Inhibition Assay: The assay is performed in the presence and absence of varying concentrations of the antibiotic (this compound or Ramoplanin).

  • Analysis of Products: After incubation, the reaction mixture is analyzed to quantify the amount of radiolabeled precursor that has been incorporated into Lipid I, Lipid II, and the final peptidoglycan polymer. This is often done by separating the reaction products using paper chromatography or HPLC and measuring the radioactivity of each fraction.

  • Determination of the Site of Inhibition: A blockage in the pathway will lead to the accumulation of the intermediate immediately preceding the inhibited step. For example, inhibition of the transglycosylase step by this compound and Ramoplanin results in a decrease in the formation of the peptidoglycan polymer and an accumulation of Lipid II.

Conclusion

This compound and Ramoplanin represent a fascinating case of structural and functional convergence in antibiotic evolution. Their highly similar lipodepsipeptide scaffolds, assembled by homologous biosynthetic machinery, are both exquisitely designed to target a fundamental process in bacterial survival: cell wall synthesis. The key structural difference, the glycosylation of Ramoplanin, primarily impacts its physicochemical properties rather than its core mechanism of action. A thorough understanding of their shared architecture and distinct features, as detailed in this whitepaper, provides a robust foundation for the rational design of novel lipodepsipeptide antibiotics with improved efficacy and pharmacokinetic profiles to combat the growing threat of antimicrobial resistance.

References

The Crucial Role of Enduracididine in the Antibiotic Activity of Enduracidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enduracidin, a potent lipodepsipeptide antibiotic, exhibits significant activity against a range of Gram-positive bacteria, including resilient strains such as methicillin-resistant Staphylococcus aureus (MRSA). A key structural feature underpinning its potent bactericidal action is the presence of the unique, non-proteinogenic amino acid, enduracididine. This technical guide delves into the multifaceted function of enduracididine within the this compound molecule. It will explore its critical contribution to the antibiotic's mechanism of action, its intricate biosynthetic pathway, and the experimental methodologies employed to elucidate its function. This document aims to provide a comprehensive resource for researchers engaged in the study of novel antibiotics and the development of new therapeutic agents.

Introduction: The Emergence of this compound and the Significance of Enduracididine

The rising threat of antimicrobial resistance necessitates the discovery and development of novel antibiotics with unique mechanisms of action. This compound, first isolated from Streptomyces fungicidicus, has long been recognized for its potent activity against Gram-positive pathogens. Structurally, this compound is a complex cyclic depsipeptide containing several unusual amino acids. Among these, the cyclic guanidinium amino acid L-enduracididine stands out as a critical determinant of its biological activity. The presence of this rare amino acid is not exclusive to this compound; it is also a key component of other potent antibiotics, most notably teixobactin, which has garnered significant attention for its ability to kill pathogens without detectable resistance. This shared structural motif underscores the importance of enduracididine in the design of next-generation antibiotics.

The Function of Enduracididine in this compound's Mechanism of Action

This compound exerts its bactericidal effect by inhibiting a crucial step in the biosynthesis of the bacterial cell wall. Specifically, it targets the transglycosylation stage of peptidoglycan synthesis by binding to Lipid II, an essential precursor molecule.[1][2] The enduracididine residue plays a pivotal role in this interaction.

The positively charged guanidinium group of enduracididine is thought to be crucial for the high-affinity binding to the pyrophosphate moiety of Lipid II.[3] This sequestration of Lipid II prevents its utilization by penicillin-binding proteins (PBPs), thereby halting the elongation of the peptidoglycan chain and ultimately leading to cell lysis.[1][2]

The importance of enduracididine for antibacterial potency is highlighted by structure-activity relationship (SAR) studies on related antibiotics like teixobactin. Analogues of teixobactin where L-allo-enduracididine is replaced with other amino acids, even the structurally similar L-arginine, exhibit a significant reduction in activity.[4] While some studies have shown that non-cationic residues at this position can still result in potent analogues, the native enduracididine confers superior activity.[1][4]

Quantitative Data on the Activity of this compound and Related Compounds

The potency of this compound and the influence of the enduracididine moiety are best illustrated through quantitative data, primarily Minimum Inhibitory Concentration (MIC) values.

Compound/OrganismMIC (µg/mL)Reference(s)
This compound
Staphylococcus aureus (various strains)Peak at 100[5]
Enduracyclinones (contain enduracididine)
Gram-positive pathogens (e.g., Staphylococcus spp.)0.0005 - 4[4][6]
Teixobactin (contains L-allo-enduracididine)
Staphylococcus aureus (MRSA)0.25[1][4]
Teixobactin Analogues
Leu10-teixobactin (replaces L-allo-enduracididine)≤ 0.25[4]
Ile10-teixobactin (replaces L-allo-enduracididine)≤ 0.25[4]
Arg10-teixobactin (replaces L-allo-enduracididine)1-2 (against M. smegmatis)[4]

Biosynthesis of Enduracididine

The intricate cyclic structure of enduracididine is not directly incorporated during ribosomal peptide synthesis but is instead synthesized through a dedicated biosynthetic pathway. The genes responsible for this process are typically found within the antibiotic's biosynthetic gene cluster.[7][8] The biosynthesis of L-enduracididine from L-arginine involves a series of enzymatic reactions catalyzed by a suite of dedicated enzymes.[9]

The key enzymes involved in this pathway are:

  • EndP/MppP: A PLP-dependent hydroxylase that converts L-arginine to 2-oxo-4-hydroxy-5-guanidinovaleric acid.[9]

  • EndR/MppR: A pyruvate aldolase that catalyzes the dehydration and cyclization of the intermediate to form a cyclic guanidine.[9]

  • EndQ/MppQ: A transaminase that converts the cyclic intermediate to L-enduracididine.[9][10]

Biosynthesis_of_Enduracididine L_Arginine L-Arginine Intermediate1 2-oxo-4-hydroxy- 5-guanidinovaleric acid L_Arginine->Intermediate1 EndP/MppP (PLP-dependent hydroxylase) Intermediate2 Cyclic Guanidine Intermediate Intermediate1->Intermediate2 EndR/MppR (Pyruvate aldolase) L_Enduracididine L-Enduracididine Intermediate2->L_Enduracididine EndQ/MppQ (Transaminase)

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standard method to quantify the antibacterial activity of this compound and its analogues is the broth microdilution assay.[2][11]

Protocol:

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium (e.g., S. aureus) is diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using CAMHB. The concentration range should be chosen to encompass the expected MIC value.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Lipid II Binding Assay

The interaction of this compound with its molecular target, Lipid II, can be investigated using various biophysical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy.[3][12]

Protocol Outline:

  • Preparation of Lipid II: Lipid II can be isolated from bacterial cultures or synthesized chemically.[13][14] For NMR studies, isotopically labeled Lipid II may be required.

  • Preparation of this compound Solution: A solution of this compound is prepared in a suitable buffer, often containing detergents or micelles to mimic the membrane environment.

  • NMR Titration: A series of 1H-15N HSQC NMR spectra of the this compound solution are recorded upon incremental addition of a Lipid II solution.

  • Data Analysis: Changes in the chemical shifts and intensities of the amide proton and nitrogen signals of this compound upon Lipid II binding are monitored. Residues exhibiting significant chemical shift perturbations are identified as being involved in the interaction interface.

Experimental_Workflow_Antibacterial_Discovery cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_development Preclinical Development Compound_Library Compound Library Screening (Natural Products or Synthetic) Primary_Screening Primary Screening (e.g., Agar Diffusion Assay) Compound_Library->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Active 'Hits' Mechanism_of_Action Mechanism of Action Studies (e.g., Lipid II Binding Assay) MIC_Determination->Mechanism_of_Action SAR_Studies Structure-Activity Relationship (Analogue Synthesis and Testing) Mechanism_of_Action->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Efficacy

Conclusion

The unique amino acid enduracididine is a cornerstone of the potent antibacterial activity of this compound. Its distinctive cyclic guanidinium structure is fundamental to the high-affinity interaction with the bacterial cell wall precursor, Lipid II, leading to the effective inhibition of peptidoglycan biosynthesis. The intricate enzymatic pathway responsible for its synthesis highlights the specialized metabolic capabilities of the producing organisms. A thorough understanding of the function, biosynthesis, and experimental analysis of enduracididine is paramount for the rational design and development of novel this compound analogues and other enduracididine-containing antibiotics. Such efforts are critical in the ongoing battle against the global crisis of antimicrobial resistance.

References

Enduracidin's Inhibition of Bacterial Cell Wall Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms by which the lipoglycopeptide antibiotic, enduracidin, inhibits the formation of the bacterial cell wall. The document details its mode of action, presents quantitative efficacy data, and outlines key experimental protocols for its study.

Core Mechanism of Action: Targeting Peptidoglycan Synthesis

This compound, also known as enramycin, exerts its potent bactericidal activity against Gram-positive bacteria by disrupting the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. The primary target of this compound is the lipid II cycle, a critical pathway responsible for the transport of peptidoglycan precursors from the cytoplasm to the cell exterior.

This compound specifically binds to the lipid intermediate, Lipid II, which is the monomeric building block of the peptidoglycan layer. This binding event sterically hinders the subsequent transglycosylation step, which is catalyzed by peptidoglycan glycosyltransferases (PGTs), including the MurG enzyme.[1][2] By preventing the polymerization of glycan chains, this compound effectively halts the construction of the peptidoglycan scaffold, leading to a compromised cell wall, loss of structural integrity, and eventual cell lysis.[1][2] While the primary inhibition is at the transglycosylation stage, some studies suggest that this compound may also have a lesser affinity for Lipid I, the precursor to Lipid II.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a range of clinically relevant Gram-positive bacteria. The data highlights the potent activity of this compound against these pathogens.

Bacterial SpeciesStrain InformationMIC Range (µg/mL)Reference(s)
Clostridium perfringensVeterinary isolates0.05 - 1.6[1]
Staphylococcus aureusMethicillin-Susceptible0.013 - 0.413[1]
Staphylococcus aureusMethicillin-Resistant0.013 - 0.413[1]
Enterococcus faecalisATCC 292120.5 - 2.0[3]
Streptococcus pyogenesClinical isolates0.015 - 0.06[4]
Bacillus subtilisATCC 432230.125 - 0.5[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mode of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from established broth microdilution methods.[6][7][8]

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO, then diluted in broth)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum suspension (adjusted to 0.5 McFarland standard, then diluted to ~5 x 10^5 CFU/mL)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Dilutions: a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate. b. Add 100 µL of the this compound working stock solution to the first column of wells, creating a 1:2 dilution. c. Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. d. The eleventh column will serve as a positive control (no antibiotic), and the twelfth column as a negative control (no bacteria).

  • Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions for the test organism.

  • Reading the MIC: a. The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) as observed by the naked eye or by measuring the optical density at 600 nm (OD600) with a microplate reader.

In Vitro Peptidoglycan Synthesis Inhibition Assay

This protocol is based on assays that monitor the incorporation of radiolabeled precursors into peptidoglycan.[1][2]

Objective: To quantify the inhibitory effect of this compound on the enzymatic synthesis of peptidoglycan.

Materials:

  • Bacterial membrane preparation (containing peptidoglycan synthesis enzymes)

  • Radiolabeled peptidoglycan precursor (e.g., UDP-N-acetylglucosamine, [14C]GlcNAc)

  • Lipid II

  • Reaction buffer (e.g., Tris-HCl with MgCl2)

  • This compound at various concentrations

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: a. In a microcentrifuge tube, combine the bacterial membrane preparation, reaction buffer, and Lipid II. b. Add this compound at a range of concentrations to different tubes. Include a no-antibiotic control. c. Pre-incubate the mixture for 10 minutes at 37°C.

  • Initiation of Reaction: a. Start the reaction by adding the radiolabeled precursor (e.g., [14C]GlcNAc). b. Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination and Precipitation: a. Stop the reaction by adding cold 10% TCA. b. Incubate on ice for 30 minutes to precipitate the newly synthesized, radiolabeled peptidoglycan.

  • Quantification: a. Collect the precipitate by vacuum filtration through glass fiber filters. b. Wash the filters with cold 5% TCA and then ethanol to remove unincorporated radiolabel. c. Place the filters in scintillation vials with scintillation fluid. d. Measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of this compound.

Analysis of this compound Binding to Lipid II via Surface Plasmon Resonance (SPR)

This protocol describes a general approach for analyzing the interaction between a ligand (this compound) and a receptor (Lipid II) immobilized on a sensor chip.[9][10][11]

Objective: To measure the binding affinity and kinetics of this compound to its target, Lipid II.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., L1 chip for lipid bilayers)

  • Liposomes containing Lipid II

  • This compound solutions at various concentrations in running buffer

  • Running buffer (e.g., HBS-P+)

Procedure:

  • Immobilization of Lipid II: a. Prepare liposomes containing a defined concentration of Lipid II. b. Immobilize the liposomes onto the L1 sensor chip to form a lipid bilayer presenting Lipid II.

  • Binding Analysis: a. Equilibrate the sensor surface with running buffer. b. Inject a series of concentrations of this compound over the sensor surface and a reference flow cell (without Lipid II) for a defined association time. c. Follow with a dissociation phase where only running buffer flows over the surface.

  • Data Analysis: a. The SPR response, measured in resonance units (RU), is proportional to the mass bound to the sensor surface. b. Subtract the reference flow cell data to correct for non-specific binding. c. Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Assessment of Bacterial Cell Lysis using Propidium Iodide Staining

This protocol utilizes the fluorescent dye propidium iodide (PI) to quantify cell membrane damage and subsequent cell death.[12][13][14]

Objective: To assess the extent of cell lysis induced by this compound treatment.

Materials:

  • Bacterial culture in mid-logarithmic growth phase

  • This compound at various concentrations

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) stock solution (e.g., 1 mg/mL)

  • Flow cytometer

Procedure:

  • Treatment of Bacteria: a. Incubate the bacterial culture with different concentrations of this compound (including a no-antibiotic control) for a specified time (e.g., 1-4 hours) at 37°C.

  • Staining: a. Harvest the bacterial cells by centrifugation and wash twice with PBS. b. Resuspend the cells in PBS to a concentration of approximately 10^6 cells/mL. c. Add PI to a final concentration of 1-2 µg/mL. d. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Excite the cells with a 488 nm laser and collect the red fluorescence emission (typically around 617 nm). c. Gate on the bacterial population based on forward and side scatter. d. Quantify the percentage of PI-positive (dead/lysed) cells in each sample. An increase in the PI-positive population with increasing this compound concentration indicates cell lysis.

Mandatory Visualization

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Inhibition of peptidoglycan synthesis by this compound.

MIC_Workflow start Start prep_antibiotic Prepare serial dilutions of this compound in 96-well plate start->prep_antibiotic prep_inoculum Prepare bacterial inoculum (~5 x 10^5 CFU/mL) start->prep_inoculum inoculate Inoculate plate with bacterial suspension prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read results visually or with plate reader incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Lysis_Assay_Workflow start Start treat_cells Incubate bacterial cells with this compound start->treat_cells wash_cells Wash cells with PBS treat_cells->wash_cells stain_cells Stain with Propidium Iodide wash_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry quantify_lysis Quantify percentage of PI-positive (lysed) cells flow_cytometry->quantify_lysis end End quantify_lysis->end

Caption: Workflow for assessing cell lysis using propidium iodide.

References

Initial In Vitro and In Vivo Efficacy of Enduracidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract Enduracidin, also known as Enramycin, is a lipoglycodepsipeptide antibiotic produced by Streptomyces fungicidicus. Primarily utilized as an animal feed additive to prevent necrotic enteritis, its potent activity against a range of Gram-positive pathogens, including multi-drug-resistant strains, has garnered significant research interest. This document provides a technical overview of the initial in vitro and in vivo studies that established the foundational efficacy profile of this compound. It details the antibiotic's mechanism of action, summarizes its antimicrobial spectrum through quantitative data, and outlines the experimental protocols employed in these seminal studies.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting a critical step in the biosynthesis of the bacterial cell wall.[1] The primary mechanism involves binding to Lipid II, a precursor molecule essential for the formation of peptidoglycan.[2][3] This binding action sterically hinders the transglycosylation step, which is catalyzed by peptidoglycan glycosyltransferases (e.g., PBP1b), thereby preventing the elongation of the glycan chain.[2][4] This ultimately compromises the structural integrity of the cell wall, leading to cell lysis.

While this compound's mode of action is analogous to other glycopeptide antibiotics like vancomycin, it recognizes a different region of the Lipid II substrate.[3] This distinction is crucial as it means there is no cross-resistance observed between this compound and vancomycin or beta-lactam antibiotics.[3] Some investigations also suggest a potential dual mechanism of action, with evidence pointing towards the inhibition of DNA synthesis in addition to its primary effect on peptidoglycan synthesis.[5]

cluster_membrane Cell Membrane UDP_NAG UDP-NAG Lipid_I Lipid I UDP_NAG->Lipid_I MraY UDP_NAM UDP-NAM-pentapeptide Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Nascent Peptidoglycan Lipid_II->Peptidoglycan Transglycosylase (PBP) This compound This compound This compound->Inhibition

Fig. 1: this compound's inhibition of peptidoglycan synthesis.

In Vitro Efficacy

Initial in vitro studies were crucial in defining this compound's antimicrobial spectrum and potency. These assays demonstrated high activity against Gram-positive bacteria while showing little to no effect against most Gram-negative bacteria, fungi, or yeast.[6][7]

Quantitative Analysis: Minimum Inhibitory Concentration (MIC)

The potency of this compound has been quantified against various clinically relevant and drug-resistant Gram-positive pathogens. The data, summarized below, show potent activity, often in the sub-microgram per milliliter range.

BacteriumStrain(s)MIC Range (µg/mL)Reference
Staphylococcus aureus100 clinical isolatesPeak at 0.1[7]
Staphylococcus spp.Multi-drug-resistant0.0005 - 4[5]
Staphylococcus aureusVeterinary pathogen0.013 - 0.413[8]
Clostridium perfringensVeterinary pathogen0.05 - 1.6[8]
Experimental Protocol: MIC Determination (Broth Dilution Method)

The following protocol is a generalized representation of the broth dilution method used to determine the MIC values for this compound.[7][9]

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) C Inoculate each dilution with bacterial suspension A->C B Perform serial two-fold dilutions of this compound in BHI or MHB broth B->C D Incubate plates (e.g., 18-24 hours at 37°C) C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Fig. 2: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Methodology:

  • Preparation of Inoculum: A standardized bacterial suspension, typically equivalent to a 0.5 McFarland standard, is prepared in a suitable broth like Brain Heart Infusion (BHI) or Mueller-Hinton Broth (MHB).[7][9]

  • Antibiotic Dilution: this compound is serially diluted in the broth across a multi-well plate to create a range of decreasing concentrations.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: Following incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.[9]

In Vivo Efficacy

Early in vivo studies provided essential proof-of-concept for this compound's therapeutic potential, primarily using murine infection models. These experiments demonstrated the antibiotic's ability to protect against systemic infections caused by Gram-positive pathogens.

Quantitative Analysis: 50% Effective Dose (ED50)

In systemic Staphylococcus aureus infections in mice, this compound was administered post-infection, and its efficacy was measured by the survival rate. The 50% effective dose (ED50) represents the dose required to protect half of the infected animals from mortality.

Animal ModelPathogenAdministration RouteED50 (mg/kg)Reference
MouseStaphylococcus aureusSubcutaneous2.27[7][10]
MouseStaphylococcus aureusSubcutaneous3.2[7]
MouseStaphylococcus aureusIntraperitoneal1.98[7]
Experimental Protocol: Murine Systemic Infection Model

The following workflow outlines the key steps in the mouse infection models used to evaluate the in vivo efficacy of this compound.[7][10]

A Acclimatize mice (e.g., DDN strain, 20-24g) B Induce systemic infection: Intravenous injection of S. aureus (e.g., ~8x LD50) A->B C Administer single dose of This compound subcutaneously (60 minutes post-infection) B->C D Monitor survival and health status for 7 days C->D E Record mortality data for treated and untreated groups D->E F Calculate ED50 using Litchfield & Wilcoxon's method E->F

Fig. 3: Workflow for in vivo efficacy testing in a mouse model.

Methodology:

  • Animal Model: Male and female DDN mice, weighing approximately 20-23.5g, were used for the studies.[7]

  • Infection: Mice were infected via intravenous injection with a lethal dose (approximately 8x LD50) of a virulent S. aureus strain.[7]

  • Treatment: A single dose of this compound, dissolved in a suitable vehicle, was administered subcutaneously to different groups of mice at various concentrations, typically 60 minutes after the bacterial challenge.[7][10] An untreated control group received only the vehicle.

  • Observation: The animals were monitored for a period of 7 days, and survival rates were recorded for each group.[7]

  • Data Analysis: The therapeutic effect was assessed by calculating the ED50 from the survival data using a statistical method, such as that of Litchfield and Wilcoxon.[7]

Resistance Profile

A key characteristic noted in early studies is that bacteria do not readily acquire resistance to this compound.[7][11] Serial passage experiments showed only a minor increase in the MIC for S. aureus after multiple exposures. Furthermore, no cross-resistance was observed with other major classes of antibiotics, a finding consistent with its unique binding site on Lipid II.[7][12]

References

The Core of Enduracidin: A Technical Guide to its Natural Variants and Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Enduracidin, a potent lipoglycopeptide antibiotic, represents a compelling scaffold for the development of novel therapeutics against multidrug-resistant Gram-positive pathogens. Its unique structure, characterized by the presence of the rare amino acid enduracididine, and its mechanism of action targeting a fundamental process in bacterial cell wall synthesis, have made it a subject of intense research. This technical guide provides an in-depth exploration of the natural variants of this compound, the diverse array of synthetic and semi-synthetic analogues developed, and the experimental methodologies underpinning their discovery and evaluation.

Natural Variants of this compound

This compound is naturally produced as a complex of closely related molecules by the soil bacterium Streptomyces fungicidicus. The primary components of this complex are this compound A and this compound B, which differ only in the length of their fatty acid side chain.[1][2][3] In addition to these major variants, minor monochlorinated versions, designated Enduracidins C and D, have also been identified in cultures of S. fungicidicus.[4]

Structural and Bioactivity Data of Natural Variants

The core structure of this compound is a 17-amino acid cyclic depsipeptide. The subtle variations in the lipid tail and chlorination pattern among the natural variants influence their physicochemical properties and, to a lesser extent, their biological activity.

VariantStructural Difference from this compound AKey Bioactivity Data (MIC in µg/mL)
This compound A Baseline StructureS. aureus: as low as 0.05[4]
This compound B One carbon shorter fatty acid chainSimilar to this compound A[1][2]
This compound C & D Monochlorinated speciesRetain activity against S. aureus[4]

Synthetic and Semi-synthetic Analogues of this compound

The this compound scaffold has been a fertile ground for the generation of novel analogues through genetic engineering and chemical synthesis. These efforts have been aimed at improving potency, broadening the spectrum of activity, and overcoming potential resistance mechanisms.

Genetically Engineered Analogues

Genetic manipulation of the this compound biosynthetic gene cluster in S. fungicidicus has yielded a range of novel analogues with altered halogenation and glycosylation patterns.

By deleting the native halogenase gene (orf30) and complementing with halogenases from other antibiotic biosynthetic pathways, such as that of ramoplanin, researchers have created a series of deschloro, monochloro, and trichloro this compound analogues.[4] These studies have demonstrated that while the chlorine atoms are not essential for antibacterial activity, their presence and position can modulate potency.[4]

Introduction of the mannosyltransferase gene (ram29) from the ramoplanin biosynthetic cluster into S. fungicidicus resulted in the production of monomannosylated this compound derivatives.[5][6] This modification is of particular interest as glycosylation can improve the solubility and pharmacokinetic properties of the parent molecule.[5]

Analogues from Other Natural Products

The core enduracididine moiety is not exclusive to this compound and is found in other potent antibiotics, making them relevant analogues for comparative studies.

  • Ramoplanin: A structurally related lipoglycopeptide that also inhibits Lipid II, but differs in its lipid tail, the presence of a dimannosyl moiety, and the substitution of the enduracididine residues.[4][5]

  • Teixobactin: A depsipeptide containing L-allo-enduracididine that has garnered significant attention for its activity against resistant pathogens and low propensity for resistance development.[1][2]

  • Mannopeptimycins: These antibiotics contain a unique sugar-substituted hydroxyenduracididine residue and show activity against Gram-positive bacteria.[1]

Synthetic Teixobactin Analogues

The synthetic challenges associated with the enduracididine moiety in Teixobactin have spurred the development of analogues where this residue is replaced with more readily available amino acids.[7] Remarkably, some of these analogues, with substitutions such as leucine and isoleucine, have demonstrated potent antibacterial activity, challenging the notion that the cationic enduracididine is essential for high potency.[7][8]

Quantitative Bioactivity of Selected Analogues

The following table summarizes the minimum inhibitory concentrations (MICs) of key this compound analogues against Staphylococcus aureus.

AnalogueModificationS. aureus MIC (µg/mL)
Dideschlorothis compound ARemoval of two chlorine atomsRetained activity (slight decrease)[4]
Monodeschlorothis compound ARemoval of one chlorine atomNo measurable difference from this compound A[4]
Trichlorinated this compoundAddition of a third chlorine atomNo measurable difference from this compound A[4]
RamoplaninNatural Analogue0.5 - 1.0 (MIC90)[9]
Leu10-TeixobactinL-allo-enduracididine replaced with Leucine0.25 (against MRSA)[7]
Ile10-TeixobactinL-allo-enduracididine replaced with Isoleucine0.25 (against MRSA)[7]

Mechanism of Action: Targeting Lipid II

This compound and its close analogue, ramoplanin, exert their bactericidal effect by inhibiting a critical step in the biosynthesis of the bacterial cell wall.[7][10][11] They bind to Lipid II, a lipid-linked precursor of peptidoglycan, thereby preventing its utilization by transglycosylases.[7][10][11] This sequestration of Lipid II effectively halts the extension of the peptidoglycan chain, leading to a compromised cell wall and subsequent cell death. This mechanism is distinct from that of beta-lactam antibiotics, which target the transpeptidation step.

Enduracidin_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall Lipid_I Lipid I MurG MurG Lipid_I->MurG Lipid_II Lipid II MurG->Lipid_II Transglycosylation UDP_NAG UDP-NAG UDP_NAG->MurG Flippase Flippase Lipid_II->Flippase Lipid_II_out Lipid II Flippase->Lipid_II_out Flipping Transglycosylase Transglycosylase (PBP) Peptidoglycan Growing Peptidoglycan Transglycosylase->Peptidoglycan Incorporation This compound This compound This compound->Lipid_II_out Binding & Inhibition Lipid_II_out->Transglycosylase Engineered_Analogue_Workflow Start Start: Wild-type S. fungicidicus Gene_Deletion 1. In-frame deletion of target gene (e.g., orf30) Start->Gene_Deletion Mutant_Strain Mutant Strain (e.g., SfΔ30) Gene_Deletion->Mutant_Strain Complementation 2. Complementation with heterologous gene (e.g., ram20) Mutant_Strain->Complementation Recombinant_Strain Recombinant Strain (e.g., SfΔ30R20) Complementation->Recombinant_Strain Fermentation 3. Fermentation of recombinant strain Recombinant_Strain->Fermentation Extraction 4. Extraction and Purification (HPLC) Fermentation->Extraction Analysis 5. Structural Analysis (MS/MS) Extraction->Analysis Bioassay 6. Bioactivity Testing (MIC determination) Analysis->Bioassay End End: Novel this compound Analogue Bioassay->End Enduracidin_Analogues_Relationships cluster_natural Natural Products cluster_engineered Engineered Analogues cluster_synthetic Synthetic Analogues Enduracidin_Core This compound Core Scaffold Enduracidin_A_B This compound A & B Enduracidin_Core->Enduracidin_A_B is the basis of Ramoplanin Ramoplanin Enduracidin_Core->Ramoplanin structurally related Teixobactin Teixobactin Enduracidin_Core->Teixobactin shares enduracididine moiety with Mannopeptimycin Mannopeptimycin Enduracidin_Core->Mannopeptimycin shares enduracididine moiety with Enduracidin_C_D This compound C & D Enduracidin_A_B->Enduracidin_C_D minor variants Halogenated_Analogues Halogenated Analogues Enduracidin_A_B->Halogenated_Analogues derived from Glycosylated_Analogues Glycosylated Analogues Enduracidin_A_B->Glycosylated_Analogues derived from Teixobactin_Substituted Substituted Teixobactin Analogues Teixobactin->Teixobactin_Substituted is the parent of

References

The Evolutionary Genesis of a Potent Antibiotic: Unraveling the Enduracidin Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Enduracidin, a potent lipoglycopeptide antibiotic, has long been a subject of interest for its efficacy against multi-drug resistant Gram-positive pathogens. The intricate molecular machinery responsible for its biosynthesis is encoded within a large biosynthetic gene cluster (BGC) in the producing organism, Streptomyces fungicidicus. This technical guide provides a comprehensive exploration of the evolutionary origins of the this compound BGC, offering a detailed comparative analysis with related lipoglycopeptide BGCs, outlining key experimental protocols for its study, and presenting visual workflows to facilitate a deeper understanding of its complex biology. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, microbial genetics, and antibiotic drug development.

Introduction

The rise of antibiotic resistance necessitates a continuous search for novel antimicrobial agents and a thorough understanding of their biosynthetic origins to enable future bioengineering efforts. This compound, a member of the lipoglycopeptide family of antibiotics, exerts its bactericidal activity by inhibiting the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][2] Its complex chemical structure, featuring non-proteinogenic amino acids and a lipid tail, is the product of a sophisticated enzymatic assembly line orchestrated by the this compound biosynthetic gene cluster (BGC).[1][3] Understanding the evolutionary trajectory of this BGC is paramount for elucidating the diversification of lipoglycopeptide antibiotics and for harnessing its components for synthetic biology applications. This guide delves into the genetic architecture of the this compound BGC, its evolutionary relationships with other BGCs, and the experimental methodologies required for its investigation.

The this compound Biosynthetic Gene Cluster: A Genetic Blueprint

The this compound BGC resides within a 116 kb genetic locus in Streptomyces fungicidicus and comprises 25 open reading frames (ORFs) spanning approximately 84 kb.[1][4] The core of the BGC is composed of four large non-ribosomal peptide synthetase (NRPS) genes, endA, endB, endC, and endD, which are responsible for the assembly of the 17-amino acid peptide backbone of this compound.[1][4] In addition to the NRPS machinery, the cluster contains genes responsible for the biosynthesis of unusual precursors, tailoring modifications, regulation, and export.[1]

Comparative Genomic Analysis: An Evolutionary Perspective

To understand the evolutionary origins of the this compound BGC, a comparative analysis with the BGCs of structurally related lipoglycopeptides, such as Ramoplanin and Chersinamycin, is essential.[5][6] This comparison reveals a conserved core architecture centered around the NRPS genes, alongside variations that account for the structural diversity observed in these natural products.

Quantitative Data Summary

The following table summarizes the key quantitative features of the this compound, Ramoplanin, and Chersinamycin BGCs, highlighting their similarities and differences.

FeatureThis compound BGC (S. fungicidicus)Ramoplanin BGC (Actinoplanes sp.)Chersinamycin BGC (Micromonospora chersina)
Size (approx.) 84 kb88.5 kb~90 kb
Number of ORFs 253332
Core NRPS Genes endA, endB, endC, endDramA, ramB, ramC, ramDcheA, cheB, cheC, cheD
Peptide Core Length 17 amino acids17 amino acids17 amino acids
Key Tailoring Enzymes Halogenase, HydroxylaseHalogenase, MannosyltransferaseHalogenase, Hydroxylase
Precursor Biosynthesis 4-hydroxyphenylglycine, enduracididine, citrulline4-hydroxyphenylglycine, ornithine3,5-dihydroxyphenylglycine
Gene Function Comparison

A detailed comparison of the predicted gene functions within the this compound, Ramoplanin, and Chersinamycin BGCs reveals a mosaic of conserved and divergent enzymatic capabilities.

Gene CategoryThis compound BGCRamoplanin BGCChersinamycin BGC
NRPS Modules 18 modules across 4 proteins18 modules across 4 proteins18 modules across 4 proteins
Lipid Chain Biosynthesis/Attachment PresentPresentPresent
4-Hydroxyphenylglycine (Hpg) Biosynthesis PresentPresentAbsent (Dpg biosynthesis present)
Enduracididine/Ornithine Biosynthesis Present (Enduracididine)Present (Ornithine)Present (Ornithine)
Halogenation Present (on Hpg)Present (on Hpg)Present (on Dpg)
Glycosylation AbsentPresent (Mannosyltransferase)Absent
Regulation Multiple regulatorsMultiple regulatorsMultiple regulators
Transport ABC transportersABC transportersABC transporters

Evolutionary Origins: A Tale of Vertical Descent and Modular Exchange

The evolutionary history of the this compound BGC is likely a combination of vertical descent from a common lipoglycopeptide-producing ancestor and instances of horizontal gene transfer (HGT) or modular exchange that have contributed to its unique features.

Phylogenetic Analysis of NRPS Adenylation Domains

Phylogenetic analysis of the adenylation (A) domains of the this compound NRPS proteins, which are responsible for amino acid recognition and activation, provides insights into the evolutionary relationships of the entire cluster. When compared with the A domains from the Ramoplanin and Chersinamycin BGCs, a close evolutionary relationship is evident, suggesting a shared ancestry. However, the branching patterns also indicate divergence, particularly in the domains responsible for activating the non-proteinogenic amino acids unique to each antibiotic.

Enduracidin_NRPS_A_Domain_Phylogeny cluster_this compound This compound A-Domains cluster_Ramoplanin Ramoplanin A-Domains cluster_Chersinamycin Chersinamycin A-Domains EndA_A1 EndA-A1 (Asn) EndB_A1 EndB-A1 (HAsn) RamA_A1 RamA-A1 (Asn) EndA_A1->RamA_A1 CheA_A1 CheA-A1 (Asn) EndA_A1->CheA_A1 EndB_A2 EndB-A2 (Hpg) RamB_A1 RamB-A1 (HAsn) EndB_A1->RamB_A1 CheB_A1 CheB-A1 (HAsn) EndB_A1->CheB_A1 EndC_A1 EndC-A1 (Cit) RamB_A2 RamB-A2 (Hpg) EndB_A2->RamB_A2 CheB_A2 CheB-A2 (Dpg) EndB_A2->CheB_A2 RamC_A1 RamC-A1 (Orn) EndC_A1->RamC_A1 CheC_A1 CheC-A1 (Orn) EndC_A1->CheC_A1 Ancestor Common Ancestral Lipoglycopeptide NRPS Ancestor->EndA_A1 Ancestor->RamA_A1 Ancestor->CheA_A1

Phylogenetic Relationship of NRPS Adenylation Domains.
Horizontal Gene Transfer: A Plausible Evolutionary Force

The modular nature of NRPSs and the clustering of biosynthetic genes make BGCs hotspots for horizontal gene transfer (HGT). While the core of the this compound BGC likely evolved through vertical descent, it is plausible that certain tailoring enzymes or precursor biosynthesis genes were acquired through HGT from other actinomycetes. The presence of transposon-like elements flanking some lipoglycopeptide BGCs further supports this hypothesis.

Experimental Protocols for Investigating the this compound BGC

Validating the function of genes within the this compound BGC and engineering the pathway for novel compound generation requires robust genetic manipulation techniques. The following sections provide detailed methodologies for key experiments.

Targeted Gene Disruption of NRPS Genes in S. fungicidicus using CRISPR-Cas9

This protocol outlines the steps for creating a targeted deletion of an NRPS gene (e.g., endC) in S. fungicidicus.

Materials:

  • S. fungicidicus wild-type strain

  • E. coli ET12567/pUZ8002 (for conjugation)

  • pCRISPomyces-2 vector

  • DNA primers for sgRNA and homology arms

  • Restriction enzymes and T4 DNA ligase

  • Appropriate antibiotics for selection

  • Standard media for E. coli and Streptomyces growth

Methodology:

  • Design sgRNA: Design a 20-bp sgRNA sequence targeting the endC gene using a suitable online tool, ensuring high on-target and low off-target scores.

  • Construct the CRISPR-Cas9 plasmid:

    • Synthesize and anneal oligonucleotides encoding the sgRNA.

    • Clone the annealed sgRNA into the pCRISPomyces-2 vector.

    • Amplify ~1.5 kb upstream and downstream homology arms flanking the endC gene from S. fungicidicus genomic DNA.

    • Clone the homology arms into the sgRNA-containing pCRISPomyces-2 vector.

  • Transform E. coli: Transform the final construct into E. coli ET12567/pUZ8002.

  • Conjugation: Perform intergeneric conjugation between the transformed E. coli and S. fungicidicus.

  • Selection of Exconjugants: Plate the conjugation mixture on a selective medium containing apramycin (for the plasmid) and nalidixic acid (to counter-select E. coli).

  • Screening for Deletion Mutants:

    • Isolate genomic DNA from apramycin-resistant S. fungicidicus colonies.

    • Perform PCR using primers flanking the endC gene to screen for the desired deletion.

    • Confirm the deletion by Sanger sequencing of the PCR product.

  • Curing the Plasmid: Subculture the confirmed mutant on a non-selective medium to facilitate the loss of the temperature-sensitive pCRISPomyces-2 plasmid.

Gene_Disruption_Workflow A Design sgRNA and Homology Arms B Construct pCRISPomyces-2 -sgRNA-HomologyArms A->B C Transform E. coli ET12567/pUZ8002 B->C D Conjugation with S. fungicidicus C->D E Select for Exconjugants D->E F PCR Screening for Deletion Mutants E->F G Sequence Verification F->G H Plasmid Curing G->H

CRISPR-Cas9 Gene Disruption Workflow.
Heterologous Expression of the this compound BGC in Streptomyces lividans

This protocol describes the transfer and expression of the entire this compound BGC in a heterologous host, S. lividans.

Materials:

  • S. fungicidicus genomic DNA

  • Bacterial Artificial Chromosome (BAC) vector (e.g., pSBAC)

  • Streptomyces lividans TK24 (or a derivative with a clean metabolic background)

  • Restriction enzymes and T4 DNA ligase

  • Appropriate antibiotics for selection

  • Standard media for E. coli and Streptomyces growth

Methodology:

  • BAC Library Construction: Construct a BAC library of S. fungicidicus genomic DNA in E. coli.

  • Screening for the BGC: Screen the BAC library by colony PCR using primers specific to conserved regions of the this compound BGC (e.g., within the NRPS genes).

  • BAC Plasmid Isolation and Verification: Isolate the positive BAC clone(s) and verify the integrity and completeness of the BGC by restriction digestion and end-sequencing.

  • Conjugal Transfer to S. lividans: Introduce the BAC containing the this compound BGC into S. lividans TK24 via intergeneric conjugation from E. coli.

  • Selection of Heterologous Host: Select for S. lividans exconjugants containing the BAC on appropriate selective media.

  • Cultivation and Metabolite Analysis:

    • Cultivate the recombinant S. lividans strain under conditions known to induce secondary metabolism.

    • Extract the culture broth and mycelium with an organic solvent (e.g., butanol).

    • Analyze the extract by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of this compound. Compare the retention time and mass spectrum with an authentic standard of this compound.

Heterologous_Expression_Workflow A Construct S. fungicidicus BAC Library B Screen Library for This compound BGC A->B C Isolate and Verify Positive BAC Clone B->C D Conjugal Transfer to S. lividans C->D E Select Recombinant S. lividans D->E F Cultivation and Metabolite Extraction E->F G HPLC and LC-MS Analysis F->G H Confirmation of This compound Production G->H

References

Physicochemical Properties of Enduracidin and its Salts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enduracidin, also known as Enramycin, is a polypeptide antibiotic produced by Streptomyces fungicidicus. It exhibits potent activity against Gram-positive bacteria, including resistant strains, by inhibiting a crucial step in cell wall biosynthesis. This technical guide provides a comprehensive overview of the physicochemical properties of this compound and its hydrochloride salt, which is the most common form. This document summarizes available quantitative data, outlines experimental protocols for property determination, and visualizes its mechanism of action. Due to the limited publicly available data, this guide also highlights areas where further research is needed to fully characterize this antibiotic.

Introduction

This compound is a complex cyclic depsipeptide antibiotic that has been utilized primarily as a feed additive in animal agriculture to promote growth and prevent necrotic enteritis.[1] Its unique mechanism of action, which differs from many other classes of antibiotics, makes it an interesting candidate for further investigation, especially in the era of rising antimicrobial resistance. A thorough understanding of its physicochemical properties is fundamental for any future development, including formulation, stability, and delivery. This guide aims to consolidate the available technical information on this compound and its salts.

Chemical Identity

This compound is a mixture of two main components, this compound A and this compound B, which differ slightly in their fatty acid side chains. The hydrochloride salt is the most commonly used form.

Table 1: Chemical Identity of this compound and this compound Hydrochloride

PropertyThis compoundThis compound Hydrochloride
Synonyms EnramycinEnramycin Hydrochloride
CAS Number 11115-82-511115-82-5
Molecular Formula C107H138Cl2N26O31C107H138Cl2N26O31・HCl
Molecular Weight 2352.94 g/mol [2]2389.40 g/mol
Appearance White or yellowish-white powder[1]White or yellowish-white powder[1]

Physicochemical Properties

The physicochemical properties of a drug substance are critical for its formulation, delivery, and overall efficacy. The available data for this compound are summarized below.

Physical Properties

Table 2: Physical Properties of this compound Hydrochloride

PropertyValueReference
Melting Point 226°C (browns), 234-238°C (decomposes)[1]
Appearance White or yellowish-white powder[1]
Solubility

Quantitative solubility data for this compound in various solvents is not extensively reported in publicly available literature. However, qualitative descriptions indicate its general solubility profile.

Table 3: Solubility Profile of this compound

SolventSolubilityNotes
Water Poorly soluble-
Dilute Hydrochloric Acid Soluble[1]
Dimethyl Sulfoxide (DMSO) Soluble-

It has been noted that the solubility of related compounds is pH-dependent, with low aqueous solubility at acidic pH and increased solubility at alkaline pH. This is a critical consideration for formulation and in vivo disposition.

Acidity (pKa)

The acid dissociation constant (pKa) is a crucial parameter that influences the ionization state of a molecule at different pH values, which in turn affects its solubility, absorption, and interaction with biological targets. Despite extensive searches, no experimentally determined pKa values for this compound or its salts have been found in the available literature.

Stability

Information regarding the stability of this compound under various conditions such as pH, temperature, and light is not well-documented in scientific literature. For a comprehensive stability assessment, systematic studies are required.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[3] Specifically, it targets the transglycosylation step of peptidoglycan biosynthesis by binding to the lipid intermediate, Lipid II.[4][5] This prevents the incorporation of new peptidoglycan precursors into the growing cell wall, leading to cell lysis and bacterial death.

Inhibition of Peptidoglycan Biosynthesis

The synthesis of the bacterial cell wall is a complex process involving several enzymatic steps. This compound's intervention at the transglycosylation stage is a potent mechanism of antibacterial activity.

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG MurG MurG UDP_NAG->MurG UDP_NAM_pentapeptide UDP-NAM- pentapeptide MraY MraY UDP_NAM_pentapeptide->MraY Lipid_I Lipid I Lipid_I->MurG Bactoprenol_P Bactoprenol-P Bactoprenol_P->MraY MraY->Lipid_I UMP Lipid_II Lipid II MurG->Lipid_II UDP Flippase Flippase Flippase->Lipid_II Lipid_II->Flippase Transglycosylase Transglycosylase Lipid_II->Transglycosylase Growing_Peptidoglycan Growing Peptidoglycan Transglycosylase->Growing_Peptidoglycan Transpeptidase Transpeptidase Cross_linked_Peptidoglycan Cross-linked Peptidoglycan Transpeptidase->Cross_linked_Peptidoglycan Growing_Peptidoglycan->Transpeptidase This compound This compound This compound->Lipid_II

Inhibition of Peptidoglycan Synthesis by this compound.

Experimental Protocols

Melting Point Determination

The melting point of this compound hydrochloride can be determined using the capillary method.

Melting_Point_Protocol start Start prep Sample Preparation: - Dry the this compound HCl powder. - Finely grind the sample. - Pack into a capillary tube. start->prep setup Apparatus Setup: - Place the capillary in the melting point apparatus. - Set the starting temperature below the expected melting point. prep->setup heat Heating: - Heat at a controlled rate (e.g., 1-2 °C/min). setup->heat observe Observation: - Record the temperature at which melting begins. - Record the temperature at which the sample is completely liquid. heat->observe end End observe->end Solubility_Protocol start Start prep Sample Preparation: - Add excess this compound to the solvent of interest (e.g., water, buffer at a specific pH). start->prep agitate Equilibration: - Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to reach equilibrium. prep->agitate separate Phase Separation: - Centrifuge or filter the suspension to remove undissolved solid. agitate->separate analyze Analysis: - Quantify the concentration of dissolved this compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV). separate->analyze end End analyze->end pKa_Protocol start Start dissolve Dissolve this compound in an appropriate solvent (e.g., water with co-solvent if needed). start->dissolve titrate Titrate the solution with a standardized acid or base. dissolve->titrate measure Monitor the pH of the solution continuously using a calibrated pH meter. titrate->measure plot Plot the pH versus the volume of titrant added. measure->plot determine Determine the pKa values from the inflection points of the titration curve. plot->determine end End determine->end

References

Methodological & Application

Protocol for Enduracidin Extraction and Purification from Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of Enduracidin, a potent lipopeptide antibiotic, from the fermentation broth of Streptomyces fungicidicus. The methodologies outlined below cover initial extraction from the fermentation culture, followed by purification strategies designed to achieve high-purity this compound suitable for research and preclinical studies.

Introduction

This compound is a complex cyclic lipodepsipeptide antibiotic with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Produced by Streptomyces fungicidicus, this compound consists of a 17-amino acid peptide core acylated with a fatty acid side chain. Its unique structure and mechanism of action, which involves the inhibition of peptidoglycan biosynthesis, make it a promising candidate for further drug development. Effective extraction and purification from the fermentation broth are critical steps to obtaining high-purity material for detailed investigation.

Extraction Protocols

Two primary methods for the initial extraction of this compound from the fermentation broth are presented: Solvent-Based Extraction and Macroporous Resin Adsorption.

Protocol 1: Solvent-Based Extraction

This protocol is adapted from established laboratory-scale procedures and relies on the differential solubility of this compound in organic solvents.

Materials:

  • Fermentation broth of Streptomyces fungicidicus

  • Methanol

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • n-Butanol

  • Deionized Water

  • Centrifuge and appropriate tubes

  • Stir plate and stir bars

  • pH meter

  • Rotary evaporator

Procedure:

  • Cell Mass Separation: Centrifuge the fermentation broth at 10,000 x g for 15 minutes to pellet the mycelia, as this compound is primarily located in the mycelial cake. Decant and discard the supernatant.

  • Mycelial Extraction:

    • Resuspend the mycelial pellet in 70% methanol, adjusted to pH 2.0 with HCl.

    • Stir the suspension for 3 hours at room temperature.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the cell debris. Collect the supernatant containing the crude this compound extract.

  • Liquid-Liquid Extraction:

    • To the supernatant, add an equal volume of ethyl acetate and mix thoroughly to remove lipids and other nonpolar impurities.

    • Separate the aqueous and organic phases. The this compound will remain in the aqueous phase.

    • Adjust the pH of the aqueous phase to 8.2 using a suitable base (e.g., NaOH).

    • Perform a series of extractions (3 times) with an equal volume of n-butanol. This compound will partition into the butanol phase.

  • Back Extraction and Concentration:

    • Wash the combined butanol phases three times with deionized water.

    • Extract the this compound from the butanol phase into an acidic aqueous solution by performing three extractions with 5 mM HCl (pH 2.0).

    • Adjust the pH of the combined acidic aqueous extracts back to 8.2.

    • Re-extract the this compound into n-butanol (3 times).

    • Concentrate the final butanol extract under reduced pressure using a rotary evaporator to obtain a crude white powder of this compound.

Protocol 2: Macroporous Resin Adsorption

This method utilizes a non-polar macroporous resin to capture this compound from the fermentation broth, offering a potentially more scalable and efficient alternative to solvent-based extraction.

Materials:

  • Fermentation broth of Streptomyces fungicidicus

  • Macroporous resin (e.g., Diaion HP-20)

  • Ethanol

  • Deionized Water

  • Chromatography column

Procedure:

  • Broth Preparation: Adjust the pH of the fermentation broth to a neutral or slightly acidic pH to ensure efficient binding of this compound to the resin.

  • Resin Preparation: Pre-treat the macroporous resin by washing sequentially with ethanol and then deionized water to remove any preservatives and to activate the resin.

  • Adsorption:

    • Pass the prepared fermentation broth through a column packed with the pre-treated macroporous resin at a controlled flow rate.

    • Alternatively, the resin can be added directly to the fermentation broth and stirred for a defined period to allow for batch adsorption.

  • Washing: After loading, wash the resin extensively with deionized water to remove unbound impurities.

  • Elution: Elute the bound this compound from the resin using a suitable organic solvent, such as ethanol or methanol. A stepwise or gradient elution with increasing concentrations of the organic solvent may be employed for better separation from other adsorbed compounds.

  • Concentration: Concentrate the eluate containing the crude this compound using a rotary evaporator.

Purification Protocols

Following initial extraction, further purification is required to achieve high-purity this compound. The most common and effective method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). For a more comprehensive purification strategy, Ion Exchange and Gel Filtration Chromatography can be integrated.

Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials and Equipment:

  • Crude this compound extract

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA)

  • RP-HPLC system with a UV detector

  • C18 column (preparative or semi-preparative)

Procedure:

  • Sample Preparation: Dissolve the crude this compound powder in a suitable solvent, such as 20% acetonitrile in water. Filter the sample through a 0.22 µm filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Column: C18, 5 µm particle size

    • Flow Rate: Dependent on column dimensions (e.g., 1-5 mL/min for semi-preparative)

    • Detection: UV at 230 nm

    • Gradient: A typical gradient would be a linear increase in Mobile Phase B from 5% to 95% over 30-60 minutes.

  • Fraction Collection: Collect fractions corresponding to the this compound peaks.

  • Purity Analysis and Final Preparation: Analyze the purity of the collected fractions by analytical RP-HPLC. Pool the pure fractions and lyophilize to obtain highly purified this compound.

Protocol 4: Multi-Step Purification Strategy

For achieving the highest purity, a multi-step approach is recommended.

Step 1: Ion Exchange Chromatography (IEX)

  • Principle: Separates molecules based on their net charge.

  • Procedure:

    • Dissolve the crude extract in a low-salt buffer.

    • Load the sample onto a suitable ion exchange column (e.g., a strong cation exchanger if this compound is positively charged at the working pH).

    • Wash the column to remove unbound impurities.

    • Elute the bound this compound using a salt gradient (e.g., 0-1 M NaCl) or a pH gradient.

    • Collect and assay fractions for this compound.

Step 2: Gel Filtration Chromatography (Size Exclusion Chromatography - SEC)

  • Principle: Separates molecules based on their size.

  • Procedure:

    • Concentrate the this compound-containing fractions from the IEX step.

    • Load the concentrated sample onto a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer.

    • Elute with the same buffer. This compound will elute at a volume corresponding to its molecular weight.

    • Collect fractions and assay for this compound.

Step 3: Reversed-Phase HPLC (Polishing Step)

  • Procedure: Use the RP-HPLC protocol described in 3.1 to achieve final high-purity this compound.

Data Presentation

The following tables provide a comparative overview of the expected outcomes from the different extraction and purification strategies. Please note that actual yields and purity will vary depending on the fermentation titer and specific experimental conditions.

Table 1: Comparison of this compound Extraction Methods

MethodStarting MaterialKey StepsTypical RecoveryPurity of Crude ExtractAdvantagesDisadvantages
Solvent-Based Extraction Fermentation MyceliaMethanol/Acid Extraction, Liquid-Liquid Extraction with Ethyl Acetate and Butanol60-80%40-60%Well-established, effective at lab scaleUse of large volumes of organic solvents, multi-step process
Macroporous Resin Adsorption Fermentation BrothAdsorption on non-polar resin, Elution with organic solvent70-90%50-70%Scalable, potentially more efficient, reduces solvent usageRequires optimization of resin and elution conditions

Table 2: Illustrative Multi-Step Purification of a Lipopeptide Antibiotic

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Fold Purification
Crude Extract 1000100,0001001001
Ion Exchange Chromatography 20080,000400804
Gel Filtration Chromatography 5060,00012006012
Reversed-Phase HPLC 1050,00050005050

Note: This table is a representative example for a lipopeptide antibiotic and serves to illustrate the expected trend in a multi-step purification process. Actual values for this compound purification need to be determined empirically.

Visualizations

Experimental Workflow

Extraction_Purification_Workflow Fermentation S. fungicidicus Fermentation Broth Centrifugation Centrifugation Fermentation->Centrifugation Resin_Adsorption Macroporous Resin Adsorption Fermentation->Resin_Adsorption Method 2 Mycelia Mycelia Centrifugation->Mycelia Primary Location of this compound Supernatant_Waste Supernatant (Waste) Centrifugation->Supernatant_Waste Solvent_Extraction Solvent Extraction (Acidic Methanol) Mycelia->Solvent_Extraction Method 1 Liquid_Liquid_Extraction Liquid-Liquid Extraction (Ethyl Acetate, Butanol) Solvent_Extraction->Liquid_Liquid_Extraction Crude_Extract Crude this compound Extract Liquid_Liquid_Extraction->Crude_Extract IEX Ion Exchange Chromatography Crude_Extract->IEX Purification Start Elution Elution Resin_Adsorption->Elution Elution->Crude_Extract SEC Gel Filtration Chromatography IEX->SEC RPHPLC Reversed-Phase HPLC SEC->RPHPLC Pure_this compound High-Purity This compound RPHPLC->Pure_this compound

Caption: Workflow for this compound Extraction and Purification.

This compound's Mechanism of Action

This compound inhibits bacterial cell wall synthesis by binding to Lipid II, a crucial precursor in the peptidoglycan biosynthesis pathway. This binding prevents the subsequent transglycosylation and transpeptidation steps, leading to the inhibition of cell wall formation and ultimately bacterial cell death.

Mechanism_of_Action This compound This compound This compound->Inhibition Lipid_II Lipid II (Peptidoglycan Precursor) Transglycosylation Transglycosylation Lipid_II->Transglycosylation Transpeptidation Transpeptidation Transglycosylation->Transpeptidation Cell_Wall Bacterial Cell Wall Synthesis Transpeptidation->Cell_Wall Cell_Death Cell Death Cell_Wall->Cell_Death leads to Inhibition->Transglycosylation Inhibits

Caption: this compound's Inhibition of Bacterial Cell Wall Synthesis.

Application Notes and Protocols for the 3D Structure Determination of Enduracidin via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the three-dimensional (3D) structure determination of the lipoglycopeptide antibiotic Enduracidin using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of detailed public data for this compound, this guide leverages the extensive research and established protocols for Ramoplanin, a structurally and functionally analogous antibiotic, to provide a comprehensive workflow.[1] These protocols are designed to guide researchers through sample preparation, NMR data acquisition, and computational structure calculation, enabling the elucidation of high-resolution 3D structures crucial for understanding its mechanism of action and facilitating drug development efforts.

Introduction

This compound is a potent lipoglycopeptide antibiotic effective against a range of Gram-positive bacteria.[1] Its complex cyclic structure, which includes non-proteinogenic amino acids, presents a significant challenge for structural elucidation. Understanding the 3D conformation of this compound is paramount for deciphering its interaction with biological targets, such as Lipid II, and for the rational design of novel derivatives with improved therapeutic properties. NMR spectroscopy is a powerful technique for determining the high-resolution structures of biomolecules in solution, providing insights into their dynamic nature. This document outlines a comprehensive approach to the 3D structure determination of this compound, drawing parallels from the successful structural analysis of Ramoplanin.

Overview of the 3D Structure Determination Workflow

The process of determining the 3D structure of this compound using NMR spectroscopy can be broken down into three main stages:

  • Sample Preparation: Obtaining a pure, stable, and soluble sample of this compound suitable for NMR analysis.

  • NMR Data Acquisition: Recording a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments to assign the chemical shifts of all atoms and to obtain structural restraints.

  • Structure Calculation and Refinement: Using the experimental NMR data to generate an ensemble of 3D structures consistent with the measured restraints, followed by refinement to produce a final, high-quality structural model.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Structure Calculation & Refinement a This compound Isolation & Purification b NMR Sample Formulation a->b c 1D and 2D NMR Experiments (TOCSY, NOESY, HSQC, HMBC) b->c d Resonance Assignment c->d e Derivation of Structural Restraints (NOEs, J-couplings) d->e f Initial Structure Generation (Distance Geometry, Torsion Angle Dynamics) e->f g Structure Refinement (Molecular Dynamics) f->g h Structure Validation g->h

Workflow for 3D structure determination of this compound by NMR.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data. The following protocol is adapted from methodologies used for lipoglycopeptide antibiotics like Ramoplanin and Daptomycin.

Materials:

  • Purified this compound

  • Deuterated solvent (e.g., DMSO-d6 or a mixture of H2O/D2O)

  • NMR tubes (high-precision)

  • pH meter and appropriate acids/bases for pH adjustment

Protocol:

  • Dissolution: Dissolve a precisely weighed amount of purified this compound in the chosen deuterated solvent to achieve a final concentration in the range of 1-5 mM. For peptides, higher concentrations generally yield better signal-to-noise ratios.

  • pH Adjustment: If using an aqueous solvent system, adjust the pH of the sample to a desired value (typically between 4.0 and 6.0 for lipopeptides to ensure stability and minimize exchange broadening of amide protons).

  • Homogenization: Ensure the sample is fully dissolved and homogenous. Gentle vortexing or sonication may be employed if necessary.

  • Transfer to NMR Tube: Transfer the final sample solution to a clean, high-precision NMR tube.

  • Quality Control: Record a preliminary 1D ¹H NMR spectrum to assess the sample quality, checking for aggregation (broad lines) and impurities.

NMR Data Acquisition

The following is a typical suite of NMR experiments for the structure determination of a peptide antibiotic. Experiments should be performed on a high-field NMR spectrometer (600 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.

Key 2D NMR Experiments:

  • Total Correlation Spectroscopy (TOCSY): To identify coupled spin systems corresponding to individual amino acid residues.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): To identify through-space correlations between protons that are close in space (< 5 Å), providing the primary source of distance restraints.

  • Rotating Frame Nuclear Overhauser Effect Spectroscopy (ROESY): Useful for distinguishing between direct and spin-diffused NOEs, especially for molecules with correlation times near the condition where the NOE is zero.

  • ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): To correlate protons with their directly attached carbons, aiding in resonance assignment.

  • ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): To identify long-range correlations between protons and carbons, useful for connecting amino acid spin systems and identifying non-proteinogenic components.

Typical Acquisition Parameters (based on Ramoplanin and Daptomycin studies):

Parameter2D TOCSY2D NOESY2D ROESY¹H-¹³C HSQC
Spectrometer Frequency ≥ 600 MHz≥ 600 MHz≥ 600 MHz≥ 600 MHz
Temperature 298 K298 K298 K298 K
Mixing Time 60-80 ms100-300 ms100-300 msN/A
Spectral Width (¹H) 10-12 ppm10-12 ppm10-12 ppm10-12 ppm
Spectral Width (¹³C) N/AN/AN/A150-180 ppm
Number of Scans 16-6432-12832-1288-32
Recycle Delay 1.5-2.0 s1.5-2.0 s1.5-2.0 s1.5-2.0 s
Structure Calculation and Refinement

The NMR-derived restraints are used to calculate an ensemble of 3D structures that are consistent with the experimental data.

G cluster_0 Data Input cluster_1 Structure Calculation cluster_2 Refinement & Validation a NOE-derived Distance Restraints d Distance Geometry or Torsion Angle Dynamics a->d b Dihedral Angle Restraints (from J-couplings) b->d c Chemical Shift Assignments c->d e Generation of Initial Structures d->e f Simulated Annealing in Molecular Dynamics e->f g Final Ensemble of Structures f->g h Structural Statistics & Validation (RMSD, Ramachandran Plot) g->h

Structure calculation and refinement workflow.

Protocol:

  • Resonance Assignment: Manually or semi-automatically assign all proton and carbon chemical shifts using the acquired 2D NMR spectra.

  • NOE Assignment and Distance Restraint Generation: Integrate the cross-peaks in the NOESY spectra and convert the volumes into distance restraints (e.g., strong: 1.8-2.7 Å, medium: 1.8-3.5 Å, weak: 1.8-5.0 Å). For the structure of Ramoplanin, a total of 320 interproton distances were determined from a NOESY spectrum.[2][3]

  • Dihedral Angle Restraints: Measure J-couplings from high-resolution 1D or 2D spectra to derive dihedral angle restraints for the peptide backbone.

  • Structure Calculation: Use a software package such as CYANA, XPLOR-NIH, or CNS to perform structure calculations. This typically involves a distance geometry or torsion angle dynamics approach to generate an initial set of structures, followed by simulated annealing and molecular dynamics refinement.

  • Ensemble Analysis and Validation: Analyze the resulting ensemble of low-energy structures. The quality of the structures is assessed based on the agreement with the experimental restraints, stereochemical parameters (e.g., Ramachandran plot analysis), and the root-mean-square deviation (RMSD) of the ensemble.

Data Presentation

The following tables provide an example of how to present the quantitative data obtained from the NMR analysis of a lipoglycopeptide antibiotic, based on data for Ramoplanin.

Table 1: Summary of NMR Structural Restraints for Ramoplanin

Restraint TypeNumber of Restraints
Distance Restraints
Intra-residue125
Sequential (i-j
Medium-range (1<i-j
Long-range (i-j
Total NOE Restraints 320 [2][3]
Dihedral Angle Restraints
φ15
ψ15

Table 2: Structural Statistics for the Final Ensemble of Ramoplanin Structures (PDB: 1DSR)

ParameterValue
Number of Structures in Final Ensemble 6[2]
RMSD from Experimental Restraints
Distance Restraints (Å)0.05 ± 0.01
Dihedral Angle Restraints (°)0.8 ± 0.2
Average Pairwise RMSD (Å)
Backbone atoms0.65 ± 0.15
All heavy atoms1.20 ± 0.25
Ramachandran Plot Analysis (%)
Most favored regions85.7
Additionally allowed regions14.3
Generously allowed regions0.0
Disallowed regions0.0

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the 3D structure determination of this compound using NMR spectroscopy. By leveraging the established methodologies for the structurally similar antibiotic Ramoplanin, researchers can efficiently navigate the process from sample preparation to the final refined structure. The resulting high-resolution 3D model of this compound will be invaluable for understanding its biological function and for guiding future drug discovery and development efforts.

References

Total Synthesis of Enduracidin and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthetic methodologies developed for the total synthesis of the potent antibiotic Enduracidin and its structurally related derivatives. The core of this compound's structure features the unique and synthetically challenging amino acid, enduracididine. This guide is intended to serve as a comprehensive resource, offering detailed experimental protocols and comparative data to aid in the design and execution of synthetic strategies toward this important class of molecules.

Introduction to this compound and its Significance

This compound is a lipodepsipeptide antibiotic that exhibits potent activity against a range of Gram-positive bacteria. Its unique structural architecture, particularly the presence of the non-proteinogenic amino acid L-allo-enduracididine, has made it a compelling target for synthetic chemists. The total synthesis of this compound and its analogues is crucial for several reasons:

  • Structure-Activity Relationship (SAR) Studies: Access to synthetic analogues allows for the systematic modification of the molecule to probe the pharmacophore and optimize its antibacterial activity, pharmacokinetic properties, and toxicity profile.

  • Development of Novel Antibiotics: The synthetic frameworks can be adapted to create novel derivatives with improved efficacy against drug-resistant bacterial strains.

  • Validation of Proposed Structures: Total synthesis provides the ultimate confirmation of the stereochemical and constitutional assignment of the natural product.

This document will detail several key synthetic approaches to enduracididine, the core component of this compound, as well as strategies for the assembly of the complete macrocyclic structure and its derivatives.

Synthetic Strategies for the Enduracididine Core

The synthesis of the cyclic guanidinium-containing amino acid, enduracididine, is a cornerstone of any total synthesis of this compound. Several distinct and innovative strategies have been reported, each with its own set of advantages and challenges.

Diastereoselective Synthesis from L-Histidine (Shiba et al.)

One of the earliest approaches, reported by Shiba and colleagues in 1975, utilizes L-methylhistidine as a chiral starting material.[1] This strategy leverages the existing stereocenter of the natural amino acid to establish the desired stereochemistry in the final product.

Logical Workflow for Shiba's Synthesis:

G A L-Methylhistidine B Bamberger Cleavage A->B n-Butyryl-Cl C Amide Formation B->C D Reduction & Deprotection C->D H2, Pd-C E Lactam Formation D->E F Base-mediated Ring Opening E->F Base G Guanidinylation F->G Guanylating Agent H Tosylguanidine Intermediate G->H I HF Cyclization H->I Anhydrous HF J L-Enduracididine I->J

Caption: Synthetic pathway for L-Enduracididine starting from L-Methylhistidine.

Experimental Protocol: Key Steps in Shiba's Synthesis

  • Bamberger Cleavage of N-in-methyl-L-histidine: The starting material is treated with a suitable acylating agent, such as n-butyryl chloride, to effect the cleavage of the imidazole ring.

  • Reduction and Deprotection: The resulting unsaturated intermediate is subjected to catalytic hydrogenation to reduce the double bond, followed by removal of the n-butyryl protecting groups to yield a lactam.

  • Guanidinylation and Cyclization: The lactam is opened under basic conditions, and the free amine is treated with a guanylating agent. The final cyclization to form the cyclic guanidine is achieved by treatment with anhydrous hydrogen fluoride.[1]

Rhodium-Catalyzed C-H Amination (Du Bois et al.)

A more contemporary approach developed by Du Bois and coworkers employs a powerful rhodium-catalyzed C-H amination reaction to construct the cyclic sulfonamide precursor to enduracididine.[2] This method offers a convergent and efficient route to the core structure.

Experimental Workflow for Du Bois's Synthesis:

G A Protected (±)-Allylglycine B Rh-Catalyzed C-H Amination A->B Rh2(esp)2, PhI(OAc)2, BocNHS(O)2NH2 C Cyclic Sulfonamide Intermediate B->C NaI D Diastereomer Separation C->D E Selective Deprotection D->E F Guanidinylation E->F G Protected Enduracididine & allo-Enduracididine F->G H Global Deprotection G->H I (±)-Enduracididine & (±)-allo-Enduracididine H->I

Caption: Rhodium-catalyzed synthesis of Enduracididine diastereomers.

Experimental Protocol: Rhodium-Catalyzed C-H Amination

  • Reaction Setup: To a solution of protected (±)-allylglycine in a suitable solvent such as isopropyl acetate, add MgO, BocNHS(O)2NH2, and the rhodium catalyst (Rh2(esp)2).

  • Oxidant Addition: Add a solution of PhI(OAc)2 in isopropyl acetate dropwise to the reaction mixture.

  • Rearrangement: After completion of the amination, add sodium iodide (NaI) to facilitate the rearrangement of the intermediate aziridine to the cyclic sulfonamide.

  • Purification: The resulting mixture of diastereomeric cyclic sulfonamides is purified by column chromatography.

  • Elaboration: The separated diastereomers are then individually converted to the corresponding protected enduracididine and allo-enduracididine through a sequence of deprotection and guanidinylation steps.

Quantitative Data for Du Bois's Synthesis of (±)-Enduracididine and (±)-allo-Enduracididine

StepReagents and ConditionsProductYield (%)
Rh-catalyzed C-H Amination/RearrangementBocNHS(O)2NH2, MgO, Rh2(esp)2, PhI(OAc)2, i-PrOAc, then NaICyclic Sulfonamide Diastereomers56
Global DeprotectionNot specified in detail in the provided abstract(±)-Enduracididine & (±)-allo-Enduracididine6 (overall from allylglycine)
Synthesis of L-allo-Enduracididine for Teixobactin (Ling et al. and Payne et al.)

The discovery of teixobactin, which contains L-allo-enduracididine, spurred the development of efficient synthetic routes to this specific diastereomer. The synthesis reported in the patent by Ling et al. and subsequently utilized by Payne et al. in the total synthesis of teixobactin starts from protected aspartic acid.[1][2]

Synthetic Pathway to Protected L-allo-Enduracididine:

G A Protected Aspartic Acid B Two-step conversion A->B Protocol by Rudolph et al. C Nitro Alcohol Intermediate B->C Protocol by Rudolph et al. D Conversion C->D Procedures by Ling et al. E Boc-protected L-allo-Enduracididine D->E Procedures by Ling et al. F Protecting Group Exchange E->F G Fmoc-protected L-allo-Enduracididine F->G

Caption: Synthesis of the protected L-allo-Enduracididine building block for Teixobactin synthesis.

Experimental Protocol: Key Steps in L-allo-Enduracididine Synthesis

  • Formation of the Nitro Alcohol: Protected aspartic acid is converted in two steps to a key nitro alcohol intermediate, following a protocol established by Rudolph et al.[1]

  • Conversion to the Cyclic Guanidine: The nitro alcohol is then transformed into Boc-protected L-allo-enduracididine using procedures detailed in the patent by Ling et al.[1]

  • Protecting Group Exchange: For solid-phase peptide synthesis (SPPS), the Boc protecting group is exchanged for an Fmoc group. This building block is then ready for incorporation into the peptide chain.

Quantitative Data for the Synthesis of Protected L-allo-Enduracididine

StepStarting MaterialProductOverall Yield (%)
Multi-step SynthesisProtected Aspartic AcidFmoc-protected L-allo-Enduracididine17

Total Synthesis of this compound Derivatives

The strategies for synthesizing the enduracididine core are then integrated into the total synthesis of larger, more complex molecules like the mannopeptimycin aglycone and teixobactin.

Synthesis of Mannopeptimycin Aglycone (Doi et al.)

The total synthesis of the mannopeptimycin aglycone, which contains a β-hydroxyenduracididine residue, was reported by Doi and coworkers.[3] Their strategy involved the synthesis of key protected amino acid building blocks followed by peptide couplings and macrocyclization.

Retrosynthetic Analysis of Mannopeptimycin Aglycone:

G A Mannopeptimycin Aglycone B Tripeptide Fragments A->B Disconnection C Protected Serine B->C D Protected β-Hydroxyenduracididine Residues B->D

Caption: Retrosynthetic approach to the Mannopeptimycin aglycone.

Total Synthesis of Teixobactin via SPPS (Payne et al.)

Payne and colleagues achieved the total synthesis of teixobactin using a solid-phase peptide synthesis (SPPS) approach.[2] This strategy involved the sequential coupling of protected amino acids, including the key Fmoc-protected L-allo-enduracididine, onto a solid support.

Experimental Workflow for Teixobactin Synthesis:

G A HMPB-NovaPEG Resin B Fmoc-D-Thr(TES)-OH Coupling A->B C Sequential Fmoc SPPS B->C D Linear Peptide on Resin C->D E Esterification with Alloc-Ile-OH D->E F Further SPPS E->F G N-Alloc Deprotection F->G H Coupling of Fmoc-L-allo-Enduracididine G->H I Final Amino Acid Coupling H->I J Cleavage from Resin & Global Deprotection I->J K Teixobactin J->K

Caption: Solid-phase peptide synthesis (SPPS) workflow for Teixobactin.

Experimental Protocol: Solid-Phase Synthesis of Teixobactin

  • Resin Preparation and First Amino Acid Coupling: The synthesis begins with the coupling of Fmoc-D-Thr(TES)-OH to HMPB-NovaPEG resin.

  • Peptide Chain Elongation: The linear peptide chain is assembled through sequential cycles of Fmoc deprotection and coupling of the subsequent protected amino acids.

  • Key Fragment Couplings: The synthesis involves the esterification with Alloc-Ile-OH and the crucial coupling of the pre-synthesized Fmoc-protected L-allo-enduracididine building block.

  • Cleavage and Deprotection: Once the full-length peptide is assembled, it is cleaved from the solid support, and all protecting groups are removed in a single step using a cleavage cocktail.

  • Purification: The crude teixobactin is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of this compound Derivatives

The development of synthetic routes to the core structures of this compound has enabled the preparation of various derivatives to explore their biological activities.

Synthesis of β-Hydroxyenduracididine Derivatives (Oberthür et al. and Cheng et al.)

The synthesis of derivatives of β-hydroxyenduracididine, a component of the mannopeptimycins, has been reported by several groups. Oberthür and colleagues developed a route starting from diacetone D-glucose to access azide derivatives of β-hydroxyenduracididine.[1] Cheng and coworkers reported the synthesis of an N-mannosyl-D-β-hydroxyenduracididine derivative, starting from silylated serinol.[1]

Quantitative Data for the Synthesis of a β-Hydroxyenduracididine Derivative by Cheng et al.

StepReagents and ConditionsProductYield (%)
Guanidinylation and CyclizationIsothiourea, Mesyl ChlorideCyclic Guanidine70

Conclusion

The total synthesis of this compound and its derivatives represents a significant achievement in organic chemistry, showcasing the power of modern synthetic methods to construct complex natural products. The strategies outlined in this document, from the pioneering work of Shiba to the contemporary approaches of Du Bois, Payne, and others, provide a valuable toolkit for researchers in the field of antibiotic drug discovery. The detailed protocols and comparative data presented herein are intended to facilitate further research in this area, ultimately contributing to the development of new and effective antibacterial agents.

References

Application Note: Determination of Enduracidin Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Enduracidin, also known as enramycin, is a polypeptide antibiotic produced by Streptomyces fungicidus. It exhibits potent bactericidal activity primarily against Gram-positive bacteria, including clinically important pathogens like methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and Clostridium perfringens. The mechanism of action involves the inhibition of MurG, an essential enzyme in the final stages of peptidoglycan biosynthesis, which disrupts bacterial cell wall integrity and leads to cell lysis.[1][2] Due to its efficacy, determining the Minimum Inhibitory Concentration (MIC) of this compound is a critical step for antimicrobial susceptibility testing, drug development research, and clinical monitoring. The MIC is defined as the lowest concentration of an antimicrobial agent that completely prevents the visible growth of a microorganism in vitro after overnight incubation.[3][4] This protocol details the standardized broth microdilution method for determining the MIC of this compound, a technique widely considered the "gold standard" for susceptibility testing.[3][5]

Principle

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium. Following incubation, the presence or absence of visible bacterial growth in the wells of a microtiter plate is determined. The MIC value is the lowest concentration of this compound at which no visible growth is observed.[3][4] This method provides a quantitative result of the antibiotic's potency against a specific microorganism.[6][7]

Detailed Experimental Protocol

Materials and Reagents
  • This compound: Analytical standard powder (potency provided by manufacturer).

  • Bacterial Strains:

    • Test organisms (e.g., Staphylococcus aureus, Clostridium perfringens).

    • Quality Control (QC) strain (e.g., Staphylococcus aureus ATCC® 29213™, Clostridium perfringens ATCC® 13124™).[8][9]

  • Growth Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most aerobic Gram-positive bacteria.[5]

    • Appropriate supplemented anaerobic broth (e.g., Brucella broth with hemin and vitamin K) for anaerobic bacteria like C. perfringens.

  • Reagents for Stock Solution:

    • Dilute Hydrochloric Acid (HCl) or Dimethylformamide (DMF) as this compound is freely soluble in these.[2]

    • Sterile deionized water.

  • Equipment and Consumables:

    • Sterile 96-well, U-bottom microtiter plates and lids.[10]

    • Multichannel and single-channel micropipettes.

    • Sterile pipette tips and reagent reservoirs.

    • Incubator (aerobic or anaerobic as required) set to 35-37°C.[11]

    • Spectrophotometer or McFarland turbidity standards (0.5 standard).[3]

    • Sterile tubes (e.g., 1.5 mL, 15 mL, 50 mL).

    • Vortex mixer.

    • Syringe filters (0.22 µm pore size), if filter-sterilizing stock solution.[3]

Preparation of this compound Stock Solution

Proper preparation of the antibiotic stock solution is critical for accurate MIC results.

  • Calculate Weight: Use the manufacturer's stated potency (µg/mg) to calculate the precise weight of this compound powder needed. The following formula can be used:

    • Weight (mg) = (Volume (mL) × Desired Concentration (µg/mL)) / Potency (µg/mg)

    • Example: To prepare 10 mL of a 1280 µg/mL stock solution from a powder with a potency of 950 µg/mg:

      • Weight = (10 mL × 1280 µg/mL) / 950 µg/mg = 13.47 mg.

  • Dissolution: this compound is slightly soluble in water but freely soluble in dilute HCl or DMF.[2] Accurately weigh the calculated amount of powder and dissolve it in the appropriate solvent to create a high-concentration primary stock (e.g., 1280 µg/mL). Ensure complete dissolution.

  • Sterilization & Storage:

    • If the solvent is not self-sterilizing (like 100% ethanol), the stock solution may be filter-sterilized using a 0.22 µm syringe filter.[3] Confirm that the filter material does not bind to the polypeptide antibiotic.

    • Dispense the stock solution into sterile aliquots in small volumes (e.g., 1 mL).

    • Store aliquots at -20°C or lower to maintain stability.[2] Avoid repeated freeze-thaw cycles.

Preparation of Bacterial Inoculum
  • Subculture: From a stock culture, streak the test organism and QC strain onto a suitable non-selective agar plate and incubate for 18-24 hours at 35-37°C.

  • Prepare Suspension: Select 3-5 morphologically similar colonies from the fresh agar plate and transfer them to a tube containing sterile saline or broth.

  • Standardize Inoculum: Vortex the suspension thoroughly. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[3] This corresponds to approximately 1-2 x 10⁸ CFU/mL for S. aureus.

  • Final Dilution: Within 15-30 minutes of standardization, dilute the suspension in the appropriate test broth (e.g., CAMHB) to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3] This is typically achieved by a 1:100 or 1:200 dilution of the standardized suspension into the broth.

Broth Microdilution Procedure
  • Plate Setup: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

  • Prepare Working Solution: Create a working solution of this compound at twice the highest desired final concentration (e.g., if the highest test concentration is 64 µg/mL, prepare a 128 µg/mL solution in broth).

  • Serial Dilution:

    • Add 100 µL of the this compound working solution to the wells in column 1. This results in a total volume of 200 µL at twice the desired starting concentration.

    • Using a multichannel pipette, mix the contents of column 1 by pipetting up and down several times.

    • Transfer 100 µL from column 1 to column 2. Mix thoroughly.

    • Repeat this twofold serial dilution process across the plate to the desired final concentration (e.g., column 10).

    • After the last transfer, discard the final 100 µL from the last column (e.g., column 10) to ensure all wells have a final volume of 100 µL before inoculation.[10]

    • Column 11 serves as the positive growth control (no antibiotic).

    • Column 12 serves as the sterility control (no bacteria, only broth).[10]

  • Inoculation: Add 100 µL of the final diluted bacterial inoculum (prepared in step 3.4) to wells in columns 1 through 11. Do not add bacteria to the sterility control wells (column 12). The final volume in each test well is now 200 µL, and the final inoculum density is ~5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate with a lid and incubate at 35-37°C for 16-20 hours under the appropriate atmospheric conditions (aerobic for S. aureus, anaerobic for C. perfringens).[5]

Reading and Interpreting Results
  • Examine Controls: Before reading the test wells, check the control wells.

    • Sterility Control (Column 12): Must show no visible growth (clear broth).

    • Growth Control (Column 11): Must show distinct turbidity or a pellet of growth at the bottom of the well.

  • Determine MIC: Examine the test wells (columns 1-10), starting from the lowest concentration and moving to the highest. The MIC is the lowest concentration of this compound that shows no visible bacterial growth.[3][12]

  • Quality Control: The MIC value obtained for the QC strain must fall within the acceptable range established by standard guidelines (e.g., CLSI) or internal laboratory validation.[4][13] If the QC result is out of range, the test results are considered invalid.

Data Presentation

The following table summarizes reported MIC values for this compound against various Gram-positive bacteria.

MicroorganismMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureus (including MRSA)0.09 - 0.56--[8]
Staphylococcus spp.0.0005 - 4.0--[14]
Clostridium perfringens (chicken isolates)0.12 - 0.50.250.5[15]
Clostridium perfringens (swine isolates)≤0.03 - 0.50.120.25[9]

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the this compound MIC determination protocol.

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_analysis Phase 3: Incubation & Analysis prep_stock 1. Prepare this compound Stock Solution prep_inoculum 2. Prepare & Standardize Bacterial Inoculum (0.5 McFarland) plate_prep 3. Dispense Broth into 96-Well Plate prep_inoculum->plate_prep serial_dilution 4. Perform Serial Dilution of this compound plate_prep->serial_dilution inoculate 5. Inoculate Plate with Standardized Bacteria (~5x10^5 CFU/mL) serial_dilution->inoculate incubate 6. Incubate Plate (16-20h at 35-37°C) inoculate->incubate read_mic 7. Read Results & Determine MIC

Caption: Workflow for this compound MIC Determination.

References

In Vitro Assay for Testing Enduracidin Activity Against MRSA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracidin is a lipopeptide antibiotic that demonstrates significant bactericidal activity against a range of Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA) strains. Its mechanism of action involves the inhibition of cell wall biosynthesis by binding to Lipid II, a crucial precursor in the peptidoglycan synthesis pathway. This document provides detailed application notes and protocols for assessing the in vitro activity of this compound against MRSA, including determination of minimum inhibitory concentration (MIC) and time-kill kinetics.

Data Presentation

This compound Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)
ParameterValueReference
In vitro MIC range against MRSAas low as 0.05 µg/mL[1]

Note: MIC values can vary depending on the specific MRSA strain and the testing methodology used.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07-A10 guidelines for broth microdilution susceptibility testing of aerobic bacteria.[2][3][4]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • MRSA isolates (e.g., ATCC BAA-1717, ATCC 43300, NCTC 12493)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh this compound powder and dissolve in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in CAMHB to create a working stock at a concentration suitable for serial dilutions.

  • Preparation of Microtiter Plates:

    • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound working stock to the first column of wells.

    • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (no antibiotic).

    • Column 12 will serve as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the MRSA strain.

    • Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well (columns 1-11). The final volume in each well will be 200 µL.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

    • A microplate reader can be used to measure the optical density at 600 nm to aid in determining the endpoint.

Time-Kill Assay

This protocol is based on the CLSI M26-A guidelines for determining the bactericidal activity of antimicrobial agents.[5][6][7]

Materials:

  • This compound

  • CAMHB

  • MRSA isolate

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Sterile saline (0.85% NaCl) for dilutions

  • Tryptic Soy Agar (TSA) plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Prepare an overnight culture of the MRSA strain in CAMHB.

    • Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL. Verify the starting concentration by plating serial dilutions on TSA plates.

  • Assay Setup:

    • Prepare tubes or flasks containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x, and 8x the predetermined MIC).

    • Include a growth control tube containing no antibiotic.

  • Incubation and Sampling:

    • Inoculate each tube with the prepared MRSA suspension.

    • Incubate the tubes at 37°C with constant agitation (e.g., 150 rpm).

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[8]

  • Viable Cell Counting:

    • Perform serial tenfold dilutions of each aliquot in sterile saline.

    • Plate 100 µL of appropriate dilutions onto TSA plates in triplicate.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies (CFU) on each plate and calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[9]

Visualizations

This compound Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound targets the bacterial cell wall synthesis pathway by binding to Lipid II, a lipid carrier that transports peptidoglycan precursors from the cytoplasm to the cell exterior. This binding sterically hinders the transglycosylation step, preventing the polymerization of the glycan chains and thus inhibiting the formation of the peptidoglycan layer.[1][9][10][11]

G This compound's Inhibition of Peptidoglycan Transglycosylation cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm / Cell Wall UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc-pentapeptide UDP_GlcNAc->UDP_MurNAc MurA-F enzymes Lipid_I Lipid I UDP_MurNAc->Lipid_I MraY Lipid_II_inner Lipid II Lipid_I->Lipid_II_inner MurG Lipid_II_outer Lipid II Lipid_II_inner->Lipid_II_outer Flippase (MurJ) Nascent_PG Nascent Peptidoglycan Lipid_II_outer->Nascent_PG Polymerization Transglycosylase Transglycosylase (e.g., PBP2) Lipid_II_outer->Transglycosylase Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Cross-linking Transpeptidase Transpeptidase Nascent_PG->Transpeptidase This compound This compound This compound->Lipid_II_outer Binding Transglycosylase->Nascent_PG Transpeptidase->Crosslinked_PG G Experimental Workflow for In Vitro this compound Activity Testing cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_time_kill Time-Kill Assay prep_mrsa Prepare MRSA Inoculum (0.5 McFarland) inoculate_mic Inoculate Microtiter Plate prep_mrsa->inoculate_mic setup_tk Set up Cultures with This compound (multiples of MIC) prep_mrsa->setup_tk prep_this compound Prepare this compound Stock & Serial Dilutions prep_this compound->inoculate_mic incubate_mic Incubate 16-20h at 35°C inoculate_mic->incubate_mic read_mic Read MIC incubate_mic->read_mic read_mic->setup_tk Use MIC to determine concentrations incubate_tk Incubate with Shaking at 37°C setup_tk->incubate_tk sample_tk Sample at Time Points (0, 2, 4, 6, 8, 24h) incubate_tk->sample_tk plate_tk Plate Serial Dilutions sample_tk->plate_tk count_tk Count CFU and Plot Time-Kill Curve plate_tk->count_tk

References

Evaluating the In Vivo Efficacy of Enduracidin: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the in vivo efficacy of Enduracidin, a potent lipoglycopeptide antibiotic, using established animal models of bacterial infection. The included methodologies are designed to assess the therapeutic potential of this compound against key Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the transglycosylation step of peptidoglycan biosynthesis in the bacterial cell wall.[1][2] It achieves this by binding to the lipid intermediate, Lipid II, a crucial precursor in the cell wall synthesis pathway.[1][2] This mechanism is shared with other glycopeptide antibiotics like vancomycin and the related compound ramoplanin, although they may recognize different regions of Lipid II.[3] This mode of action makes it a valuable candidate for combating infections caused by drug-resistant Gram-positive bacteria.

Data Presentation

Due to the limited availability of recent and comprehensive in vivo efficacy data specifically for this compound in publicly accessible literature, the following tables include a historical data point for this compound against Staphylococcus aureus and representative data from studies on the closely related lipoglycopeptide, ramoplanin, for Clostridium difficile. This information is intended to provide a framework for the expected outcomes of the described experimental protocols.

Table 1: In Vivo Efficacy of this compound against Systemic Staphylococcus aureus Infection in Mice

ParameterValueAnimal ModelBacterial StrainDosing RegimenSource
50% Effective Dose (ED50)2.27 mg/kgMouseS. aureusSubcutaneous administration[4][5]

Table 2: Representative In Vivo Efficacy of a Related Lipoglycopeptide (Ramoplanin) against Clostridium difficile Infection in Hamsters

Treatment GroupEndpointOutcomeAnimal ModelSource
RamoplaninSymptom ResolutionRapid resolution of symptomsHamster[2]
RamoplaninSpore Recovery from CecumSpores recovered from 6/23 animalsHamster[2]
Vancomycin (Comparator)Spore Recovery from CecumSpores recovered from 19/23 animalsHamster[2]

Experimental Protocols

The following are detailed protocols for establishing and utilizing animal models to test the in vivo efficacy of this compound.

Systemic Infection Model with Staphylococcus aureus in Mice

This model is designed to evaluate the efficacy of this compound in treating systemic infections, such as bacteremia, caused by S. aureus.

Materials:

  • 6-8 week old female BALB/c mice

  • Methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., USA300)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Phosphate-buffered saline (PBS), sterile

  • This compound, sterile formulation for injection

  • Vehicle control (e.g., sterile saline or formulation buffer)

  • Syringes and needles (27-30 gauge)

  • Animal housing and monitoring equipment

Protocol:

  • Bacterial Preparation:

    • Inoculate an MRSA colony into TSB and incubate overnight at 37°C with shaking.

    • Subculture the bacteria in fresh TSB and grow to mid-logarithmic phase.

    • Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The final inoculum should be confirmed by serial dilution and plating on TSA.

  • Infection:

    • Anesthetize the mice according to approved institutional protocols.

    • Inject 100 µL of the bacterial suspension (e.g., 1 x 10⁷ CFU/mouse) intravenously via the tail vein.

  • Treatment:

    • At a specified time post-infection (e.g., 1-2 hours), administer this compound or vehicle control via the desired route (e.g., subcutaneously or intraperitoneally).

    • The dosing regimen (dose and frequency) should be based on preliminary pharmacokinetic and tolerability studies.

  • Monitoring and Endpoints:

    • Monitor the mice at least twice daily for clinical signs of illness (e.g., ruffled fur, lethargy, hunched posture) and mortality for a defined period (e.g., 7-14 days).

    • The primary endpoint is typically survival.

    • For bacterial burden assessment, a separate cohort of animals can be euthanized at specific time points (e.g., 24, 48, 72 hours post-infection).

    • Aseptically harvest organs (e.g., kidneys, spleen, liver), homogenize in sterile PBS, and perform serial dilutions for CFU enumeration on TSA plates.

Subcutaneous/Skin Infection Model with Staphylococcus aureus in Mice

This model is suitable for evaluating the efficacy of this compound against localized skin and soft tissue infections.

Materials:

  • Same as the systemic infection model.

  • Electric clippers.

  • Calipers for measuring lesion size.

Protocol:

  • Bacterial Preparation:

    • Prepare the MRSA inoculum as described for the systemic infection model, adjusting the concentration as needed (e.g., 1 x 10⁷ CFU/mL).

  • Infection:

    • Anesthetize the mice and shave a small area on the flank or back.

    • Inject 50-100 µL of the bacterial suspension (e.g., 5 x 10⁶ - 1 x 10⁷ CFU/mouse) subcutaneously into the shaved area.

  • Treatment:

    • Administer this compound or vehicle control systemically (e.g., subcutaneously at a different site or intraperitoneally) or topically, depending on the formulation being tested.

    • Initiate treatment at a defined time post-infection (e.g., 2-4 hours).

  • Monitoring and Endpoints:

    • Monitor the mice daily for general health and the development of skin lesions.

    • Measure the size of the abscess or lesion daily using calipers.

    • At the end of the study, euthanize the animals and excise the infected skin tissue.

    • Homogenize the tissue, perform serial dilutions, and plate for CFU enumeration to determine the bacterial burden.

Clostridium difficile Infection Model in Hamsters

This model is the standard for evaluating the efficacy of antimicrobial agents against C. difficile infection (CDI).

Materials:

  • Male Golden Syrian hamsters (80-120 g)

  • Toxigenic Clostridium difficile strain

  • Brain Heart Infusion (BHI) broth or other suitable anaerobic culture medium

  • Clindamycin solution for injection

  • This compound, sterile formulation for oral administration

  • Vehicle control

  • Oral gavage needles

Protocol:

  • Induction of Susceptibility:

    • Administer a single subcutaneous dose of clindamycin (e.g., 10 mg/kg) to each hamster to disrupt the normal gut microbiota.

  • Bacterial Preparation:

    • Grow C. difficile under anaerobic conditions in BHI broth.

    • Prepare an oral inoculum of vegetative cells (e.g., 10⁴ - 10⁶ CFU) in a suitable vehicle.

  • Infection:

    • Approximately 24 hours after clindamycin administration, challenge the hamsters with the C. difficile inoculum via oral gavage.

  • Treatment:

    • Begin treatment with orally administered this compound or vehicle control at a specified time post-infection (e.g., 24 hours).

    • Continue treatment for a defined period (e.g., 5-7 days).

  • Monitoring and Endpoints:

    • Monitor the hamsters at least twice daily for signs of CDI, including diarrhea ("wet tail") and mortality.

    • The primary endpoint is typically survival and prevention of CDI-related symptoms.

    • To assess bacterial load and toxin production, cecal contents can be collected from a subset of animals at the time of necropsy.

Visualizations

The following diagrams illustrate the experimental workflows for the described animal models.

Systemic_Infection_Workflow cluster_prep Bacterial Preparation cluster_infection Infection and Treatment cluster_monitoring Monitoring and Endpoints prep1 Overnight Culture of S. aureus prep2 Subculture to Mid-Log Phase prep1->prep2 prep3 Harvest, Wash, and Resuspend in PBS prep2->prep3 inf1 Intravenous Injection of S. aureus into Mice prep3->inf1 treat Administer this compound or Vehicle inf1->treat mon1 Monitor Survival and Clinical Signs treat->mon1 mon2 Euthanize Subsets for Bacterial Burden mon1->mon2 mon3 Harvest Organs and Enumerate CFU mon2->mon3

Workflow for the Systemic S. aureus Infection Model.

Subcutaneous_Infection_Workflow cluster_prep Bacterial Preparation cluster_infection Infection and Treatment cluster_monitoring Monitoring and Endpoints prep1 Prepare S. aureus Inoculum inf1 Shave and Subcutaneously Inject Mice prep1->inf1 treat Administer this compound or Vehicle inf1->treat mon1 Monitor Lesion Size and Clinical Signs treat->mon1 mon2 Euthanize and Excise Infected Tissue mon1->mon2 mon3 Homogenize and Enumerate CFU mon2->mon3 CDI_Workflow cluster_prep Induction and Preparation cluster_infection Infection and Treatment cluster_monitoring Monitoring and Endpoints prep1 Administer Clindamycin to Hamsters prep2 Prepare C. difficile Inoculum prep1->prep2 inf1 Oral Gavage with C. difficile prep2->inf1 treat Oral Administration of this compound or Vehicle inf1->treat mon1 Monitor Survival and CDI Symptoms treat->mon1 mon2 Assess Cecal Bacterial Load and Toxin mon1->mon2

References

Application Notes and Protocols for the Genetic Engineering of Streptomyces fungicidicus to Enhance Enduracidin Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the genetic manipulation of Streptomyces fungicidicus aimed at increasing the production of the potent lipopeptide antibiotic, Enduracidin. The following sections detail the genetic basis of this compound biosynthesis, strategies for its enhanced production, and specific experimental protocols.

Introduction to this compound and its Biosynthesis

This compound is a 17-amino-acid lipodepsipeptide antibiotic produced by Streptomyces fungicidicus. It exhibits strong activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by inhibiting the biosynthesis of the bacterial cell wall.[1] The biosynthetic gene cluster for this compound has been identified and sequenced, providing a foundation for targeted genetic engineering to improve yields.[2][3][4][5][6]

The this compound biosynthetic gene cluster spans approximately 84 kb and contains 25 open reading frames (ORFs).[2][3][4][5] The core of this cluster is composed of four large non-ribosomal peptide synthetase (NRPS) genes, endA, endB, endC, and endD, which are responsible for assembling the peptide backbone of the antibiotic.[2][3][4][5][6] In addition to the NRPS genes, the cluster contains genes involved in the synthesis of non-proteinogenic amino acid precursors, lipid modification, regulation, and export.[2][5]

Strategies for Enhancing this compound Production

Several genetic engineering strategies have been successfully employed to increase the production of this compound in S. fungicidicus. These strategies primarily focus on manipulating regulatory genes within the biosynthetic cluster and eliminating competing metabolic pathways.

  • Overexpression of Positive Regulators: The this compound gene cluster contains several regulatory genes that can be targeted to boost production. The genes orf22 (a SARP family activator) and orf42 (a sensor kinase of a two-component system) have been identified as positive regulators.[7][8] Overexpression of these genes has been shown to significantly increase this compound titers.[7][8]

  • Deletion of Negative Regulators: The gene orf41, which encodes the response regulator of the two-component system with orf42, acts as a repressor of this compound biosynthesis.[7][8] Inactivation or deletion of this gene can lead to an increase in production. Another regulatory gene, orf18, has also been implicated in the regulation of this compound production, and its deletion has resulted in higher yields.[9]

  • Deletion of Competing Secondary Metabolite Gene Clusters: The genome of S. fungicidicus contains multiple gene clusters for the production of other secondary metabolites. These pathways can compete for common precursors and cellular resources. Targeted deletion of these competing gene clusters can redirect metabolic flux towards this compound biosynthesis, potentially leading to improved growth and productivity.[10]

  • CRISPR-Based Genome Editing: The development of CRISPR/Cas9 and related technologies has revolutionized genetic engineering in Streptomyces. These tools allow for efficient and precise gene knockouts, insertions, and replacements, facilitating the rapid implementation of the strategies mentioned above.[7][8][10]

Quantitative Data on Enhanced this compound Production

The following table summarizes the reported increases in this compound production achieved through various genetic modifications in Streptomyces fungicidicus.

Genetic Modification StrategyTarget Gene(s)Host StrainFold Increase in ProductionReference
Overexpressionorf22S. fungicidicus ATCC 31731~4.0-fold[7][8]
Overexpressionorf42S. fungicidicus ATCC 31731~2.3-fold[7][8]
Gene Deletionorf18S. fungicidicus BM38-21.2 to 4.6-fold[9]
Gene Deletionorf24S. fungicidicus B-54771.2 to 4.6-fold[9]
Combinational Mutagenesis and ScreeningNot specifiedS. viridochromogenes3 to 5-fold[11][12]

Experimental Protocols

The following protocols provide detailed methodologies for the genetic engineering of S. fungicidicus. These are generalized protocols and may require optimization for specific strains and experimental conditions.

This protocol outlines the basic steps for introducing foreign DNA into Streptomyces via intergeneric conjugation from E. coli.[13][14][15][16]

Materials:

  • S. fungicidicus strain

  • E. coli S17-1 donor strain carrying the desired plasmid[3]

  • ISP4 medium (for sporulation)

  • TSB medium (for liquid culture)

  • LB medium (for E. coli culture)

  • Appropriate antibiotics (e.g., Apramycin, Nalidixic acid)

  • Sterile water, glycerol

Procedure:

  • Preparation of S. fungicidicus spores:

    • Grow S. fungicidicus on ISP4 agar plates at 28-30°C for 7-14 days until sporulation is observed.

    • Harvest spores by scraping the surface of the agar with a sterile loop and suspending them in sterile water.

    • Filter the spore suspension through sterile cotton wool to remove mycelial fragments.

    • Centrifuge the spore suspension, wash with sterile water, and resuspend in 20% sterile glycerol.

    • Store spore stocks at -80°C.

  • Preparation of E. coli donor strain:

    • Inoculate a single colony of E. coli S17-1 carrying the desired plasmid into LB medium with the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking.

  • Intergeneric Conjugation:

    • Heat-shock the S. fungicidicus spore stock at 50°C for 10 minutes.

    • Mix 100 µL of the heat-shocked spores with 100 µL of the overnight E. coli culture.

    • Plate the mixture onto ISP4 agar plates (without antibiotics) and incubate at 28-30°C for 16-20 hours.

  • Selection of Exconjugants:

    • Overlay the plates with a solution of Nalidixic acid (to inhibit E. coli growth) and the appropriate antibiotic for selecting the recombinant Streptomyces (e.g., Apramycin).

    • Incubate the plates at 28-30°C for 5-10 days until exconjugant colonies appear.

  • Verification of Recombinants:

    • Isolate single colonies and streak them onto fresh selective agar plates to confirm the phenotype.

    • Perform colony PCR and subsequent sequencing to verify the genetic modification.

This protocol describes the use of a CRISPR/Cas9 system for targeted gene deletion, adapted from methodologies reported for Streptomyces.[7][8][10]

Materials:

  • S. fungicidicus strain

  • CRISPR/Cas9 plasmid containing the Cas9 expression cassette, a guide RNA (gRNA) targeting the gene of interest, and a selection marker.

  • Homology arms (upstream and downstream of the target gene) cloned into a suitable vector for generating a deletion template.

  • Reagents for protoplast transformation or conjugation.

Procedure:

  • Design and Construction of the CRISPR/Cas9 System:

    • Design a specific 20-bp gRNA sequence targeting the gene to be deleted. Ensure the target sequence is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG).

    • Clone the gRNA sequence into the CRISPR/Cas9 vector.

    • Construct a deletion template by cloning ~1-2 kb homology arms flanking the target gene into a donor plasmid.

  • Transformation of S. fungicidicus :

    • Introduce the CRISPR/Cas9 plasmid and the deletion template plasmid into S. fungicidicus using either conjugation (as described in Protocol 1) or protoplast transformation.

  • Selection and Screening for Deletants:

    • Select for transformants that have integrated the plasmids using the appropriate antibiotics.

    • Screen for double-crossover events (gene deletion) by replica plating to identify colonies that have lost the antibiotic resistance marker associated with the vector backbone.

    • Confirm the gene deletion by PCR using primers flanking the target gene and subsequent DNA sequencing.

Visualizations

The following diagram illustrates the proposed regulatory pathway involving the two-component system (orf41/orf42) and the SARP activator (orf22) in controlling this compound biosynthesis.

Enduracidin_Regulation cluster_0 Regulatory Control cluster_1 Biosynthesis orf42 Orf42 (Sensor Kinase) orf41 Orf41 (Response Regulator) [Repressor] orf42->orf41 Phosphorylates end_genes end Biosynthetic Genes (endA, endB, endC, endD, etc.) orf41->end_genes Represses orf22 Orf22 (SARP) [Activator] orf22->end_genes Activates This compound This compound end_genes->this compound Synthesizes Overexpression_Workflow start Identify Positive Regulator (e.g., orf22) clone Clone Gene into Expression Vector (e.g., pSET152ermE*) start->clone transform Introduce Vector into S. fungicidicus via Conjugation clone->transform select Select for Recombinant Strains transform->select verify Verify Gene Integration (PCR & Sequencing) select->verify ferment Fermentation and This compound Quantification (HPLC) verify->ferment compare Compare Production with Wild-Type Strain ferment->compare Genetic_Strategies cluster_strategies Genetic Engineering Strategies goal Enhanced this compound Production overexpression Overexpress Positive Regulators (orf22, orf42) overexpression->goal Increases Transcription deletion_neg Delete Negative Regulators (orf41, orf18) deletion_neg->goal Removes Repression deletion_comp Delete Competing Pathways deletion_comp->goal Increases Precursor Availability

References

Application Notes and Protocols for the Heterologous Expression of the Enduracidin Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracidin is a potent lipopeptide antibiotic effective against a range of Gram-positive bacteria. Its complex structure, synthesized by a large non-ribosomal peptide synthetase (NRPS) pathway, makes chemical synthesis challenging. The this compound biosynthetic gene cluster (BGC) from Streptomyces fungicidicus spans approximately 84 kb and contains 25 open reading frames (ORFs) that orchestrate the assembly of this valuable secondary metabolite.[1] Heterologous expression of this BGC in well-characterized host organisms presents a promising strategy for improving production titers, generating novel analogs, and facilitating pathway engineering.

These application notes provide a comprehensive overview of the key considerations and methodologies for the heterologous expression of the this compound BGC. While direct quantitative data on the heterologous production of the complete this compound BGC is not extensively reported in publicly available literature, this document outlines generalized protocols based on successful strategies for other large NRPS gene clusters and details yield improvements achieved in the native producer.

Data Presentation: this compound Production Enhancement

Strain/ConditionMethodFold Increase in ProductionReported Titer/YieldReference
S. fungicidicus MutantHeavy-ion mutagenesis114% (1.14-fold)918.5 mg/L
S. fungicidicus MutantGene modification and fermentation optimization3 to 5-foldThis compound A: 63.7 mg/mL, this compound B: 82.13 mg/mL[2]
S. fungicidicus RecombinantManipulation of regulatory genes (orf18, orf24)1.2 to 4.6-foldNot specified[3]

Note: The units of mg/mL reported in the source appear unusually high and may be a typographical error. It is recommended to consult the original source for clarification.

Experimental Workflows and Signaling Pathways

This compound Biosynthesis Logical Flow

The biosynthesis of this compound is a complex process orchestrated by a series of enzymes encoded by the BGC. The core of this machinery is a multi-modular NRPS system.

Enduracidin_Biosynthesis cluster_precursors Precursor Supply cluster_nrps NRPS Assembly Line cluster_modification Post-Assembly Modification cluster_export Export AminoAcids Standard Amino Acids EndA EndA (2 modules) AminoAcids->EndA NonProteinogenic Non-proteinogenic Amino Acids (e.g., 4-hydroxyphenylglycine, enduracididine) NonProteinogenic->EndA FattyAcid Fatty Acid Precursor FattyAcid->EndA Acyl-CoA Ligase EndB EndB (7 modules) EndA->EndB Peptide chain elongation EndC EndC (8 modules) EndB->EndC EndD EndD (1 module) EndC->EndD Cyclization Cyclization EndD->Cyclization Release of linear peptide Tailoring Tailoring Reactions Cyclization->Tailoring Export Export Machinery Tailoring->Export Mature this compound Extracellular Space Extracellular Space Export->Extracellular Space Heterologous_Expression_Workflow cluster_cloning BGC Cloning cluster_host Heterologous Host Engineering cluster_production Production and Analysis GenomicDNA Isolate Genomic DNA from S. fungicidicus TAR_Cloning Transformation-Associated Recombination (TAR) Cloning of the ~84 kb this compound BGC GenomicDNA->TAR_Cloning Yeast Saccharomyces cerevisiae (for BGC assembly) TAR_Cloning->Yeast Ecoli Escherichia coli (for plasmid propagation) Yeast->Ecoli Shuttle Vector Host_Selection Select Heterologous Host (e.g., S. lividans, S. albus) Ecoli->Host_Selection Conjugation/ Transformation Transformation Introduce BGC-containing vector into heterologous host Fermentation Fermentation of Recombinant Strain Transformation->Fermentation Extraction Extraction of Secondary Metabolites Fermentation->Extraction Analysis HPLC/LC-MS Analysis Extraction->Analysis Characterization Structural Elucidation (NMR, etc.) Analysis->Characterization

References

Application Notes and Protocols for the Synthesis of L-allo-enduracididine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

L-allo-enduracididine is a rare, non-proteinogenic amino acid characterized by a unique cyclic guanidinium moiety. It is a critical component of the antibiotic teixobactin, which has shown significant activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The synthesis of L-allo-enduracididine is a key challenge in the total synthesis of teixobactin and its analogues. These application notes provide detailed protocols for various synthetic routes to L-allo-enduracididine, targeting researchers and professionals in drug development and chemical synthesis.

Synthesis Starting from (S)-Glycidol

This scalable and stereoflexible synthesis route utilizes commercially available (S)-glycidol to produce L-allo-enduracididine in ten linear steps. The method is adaptable for the synthesis of all four diastereomers by selecting the appropriate stereoisomer of glycidol and the Sharpless asymmetric dihydroxylation reagent.[1][2]

Quantitative Data Summary
StepReactionReagentsYield (%)
1Protection of primary hydroxyl groupTBDPSCl, imidazole, DCM95
2Regioselective ring openingVinylmagnesium bromide, CuI, THF96
3MesylationMsCl, Et3N, DCM-
4Azide displacementNaN3, DMF90 (over 2 steps)
5Staudinger reactionPPh3, THF, H2O-
6Boc protectionBoc2O, Et3N, DCM95 (over 2 steps)
7Sharpless asymmetric dihydroxylationAD-mix-β, t-BuOH, H2O96
8Guanidinylation--
9Intramolecular cyclizationTf2O, DIPEA, DCM90
10Deprotection and OxidationTBAF, THF; then DMP, NaCIO2, NaH2PO474 (over 2 steps)
Overall Yield ~22.75% [2]
Experimental Protocol

Step 1: Protection of (S)-glycidol

  • To a solution of (S)-glycidol in dichloromethane (DCM), add imidazole followed by tert-butyldiphenylsilyl chloride (TBDPSCl).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture to obtain the TBDPS-protected glycidol.

Step 2: Regioselective ring opening

  • Prepare a solution of vinylmagnesium bromide in tetrahydrofuran (THF).

  • Add copper(I) iodide (CuI) as a catalyst.

  • Add the protected glycidol solution dropwise at a low temperature (e.g., -78 °C).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.

Step 3 & 4: Mesylation and Azide Displacement

  • To the homoallylic alcohol from the previous step dissolved in DCM, add triethylamine (Et3N) and cool to 0 °C.

  • Add methanesulfonyl chloride (MsCl) dropwise and stir.

  • After completion, the crude mesylate is dissolved in dimethylformamide (DMF), and sodium azide (NaN3) is added.

  • Heat the mixture to facilitate the SN2 reaction, leading to the azide with inversion of configuration.

Subsequent Steps: The synthesis continues with a Staudinger reaction to reduce the azide, followed by Boc protection of the resulting amine. A key Sharpless asymmetric dihydroxylation introduces two hydroxyl groups. The diol is then converted to a guanidine, which undergoes intramolecular cyclization to form the protected enduracididine skeleton.[3] Finally, deprotection and oxidation yield the target L-allo-enduracididine.[3]

Synthesis Workflow

G S_glycidol (S)-Glycidol Protected_glycidol TBDPS-Protected Glycidol S_glycidol->Protected_glycidol TBDPSCl Homoallylic_alcohol Homoallylic Alcohol Protected_glycidol->Homoallylic_alcohol VinylMgBr, CuI Azido_pentenol Azido Pentenol Homoallylic_alcohol->Azido_pentenol 1. MsCl 2. NaN3 Amino_diol Boc-Protected Amino Diol Azido_pentenol->Amino_diol 1. Staudinger 2. Boc2O 3. AD-mix-β Guanidine Guanidinylated Intermediate Amino_diol->Guanidine Guanidinylation Cyclic_intermediate Protected Enduracididine Skeleton Guanidine->Cyclic_intermediate Tf2O, DIPEA Final_product L-allo-enduracididine Cyclic_intermediate->Final_product 1. TBAF 2. Oxidation G Hydroxyproline L-4-hydroxyproline derivative Azide_intermediate Azido-proline derivative Hydroxyproline->Azide_intermediate 1. MsCl 2. NaN3 Linear_alcohol Linear Amino Alcohol Azide_intermediate->Linear_alcohol Oxidation & Reductive Ring Opening Guanidine_intermediate Guanidinylated Intermediate Linear_alcohol->Guanidine_intermediate 1. Azide Reduction 2. Guanidinylation Final_product Protected L-allo-enduracididine Guanidine_intermediate->Final_product Intramolecular Cyclization G Aldehyde Aldehyde from L-Aspartic Acid L_allo L-allo-enduracididine Aldehyde->L_allo:w Asymmetric Nitroaldol L_endo L-enduracididine Aldehyde->L_endo:w Asymmetric Nitroaldol SS_Catalyst (S,S)-Catalyst SS_Catalyst:e->L_allo RR_Catalyst (R,R)-Catalyst RR_Catalyst:e->L_endo

References

Preparation of Enduracidin Stock Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enduracidin is a potent polypeptide antibiotic effective against a range of Gram-positive bacteria, including multi-drug-resistant strains.[1] Its mechanism of action involves the inhibition of peptidoglycan biosynthesis, a critical pathway for bacterial cell wall formation.[2][3][4] Proper preparation of this compound stock solutions is crucial for accurate and reproducible experimental results in research and drug development settings. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions, along with key physicochemical properties and a summary of its mechanism of action.

Physicochemical Properties and Solubility

This compound is a lipoglycopeptide antibiotic with poor aqueous solubility.[2] Its limited solubility presents a challenge in the preparation of stock solutions for laboratory use. The pertinent physicochemical data for this compound are summarized in the table below.

PropertyValueSource
Molecular Weight ~2340.27 g/mol (may vary by batch)[5][6]
Appearance White to off-white powder
Solubility DMSO: < 1 mg/mL (insoluble or slightly soluble)[5][6]
Water: Poorly soluble[2]
Methanol: Mentioned as a solvent for stock solutions in some contexts[7]

Note: It is critical to consult the batch-specific molecular weight provided on the product vial or Certificate of Analysis for accurate molarity calculations.

Recommended Solvents and Techniques for Enhanced Solubilization

Due to its low solubility, dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[5][6] To aid in dissolution, the following techniques can be employed:

  • Warming: Gently warming the solution to 37°C can help increase the solubility of this compound.[5][6]

  • Sonication: Using an ultrasonic bath can aid in the dispersion and dissolution of the compound.[5][6]

It is advisable to start with a small amount of solvent and gradually add more while applying these techniques to achieve the desired concentration.

Experimental Protocol: Preparation of this compound Stock Solution (1 mg/mL in DMSO)

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, conical microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or incubator set to 37°C

  • Ultrasonic bath

  • Sterile, nylon syringe filters (0.22 µm) and syringes (if filter sterilization is required)

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder. For a 1 mg/mL solution, weigh 1 mg of this compound.

  • Initial Dissolution: Add the weighed this compound to a sterile tube. Add a calculated volume of sterile DMSO to achieve a final concentration of 1 mg/mL.

  • Vortexing: Vortex the tube vigorously for 1-2 minutes to suspend the powder.

  • Warming and Sonication (if necessary): If the this compound does not fully dissolve, warm the tube at 37°C for 10-15 minutes.[5][6] Following warming, place the tube in an ultrasonic bath for 15-30 minutes, or until the solution is clear.[5][6]

  • Visual Inspection: Visually inspect the solution to ensure that all the powder has dissolved and there are no visible particulates.

  • Filter Sterilization (Optional but Recommended): For applications requiring a sterile solution, filter the stock solution through a 0.22 µm nylon syringe filter into a new sterile tube. Note that DMSO can be incompatible with some filter materials; nylon is generally a safe choice.[8]

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[6][9]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots as recommended in the following section.

Workflow for this compound Stock Solution Preparation

G Workflow for this compound Stock Solution Preparation A Weigh this compound Powder B Add Sterile DMSO A->B C Vortex Vigorously B->C D Is Solution Clear? C->D E Warm to 37°C & Sonicate D->E No F Filter Sterilize (0.22 µm) D->F Yes E->D G Aliquot into Single-Use Tubes F->G H Store at -20°C or -80°C G->H

Caption: A flowchart illustrating the step-by-step process for preparing a sterile stock solution of this compound.

Storage and Stability

Proper storage is critical to maintain the bioactivity of this compound stock solutions.

FormStorage TemperatureDurationRecommendationsSource
Solid Powder -20°CLong-term (months to years)Protect from light. Store in a dry environment.[5][10]
Stock Solution in DMSO -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Protect from light.[6]
-80°CUp to 6 monthsFor longer-term storage, -80°C is recommended.[6]

Important Considerations:

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation and should be avoided.[6]

  • Light Sensitivity: this compound should be protected from light during storage.[5][6]

  • Bringing to Room Temperature: Before use, allow an aliquot to equilibrate to room temperature for at least 60 minutes prior to opening the vial.

Mechanism of Action Overview

This compound exerts its antibacterial effect by targeting a crucial step in the biosynthesis of the bacterial cell wall. It binds to Lipid II, a precursor molecule in the peptidoglycan synthesis pathway, thereby inhibiting the transglycosylation step.[2][3][4] This action prevents the elongation of the peptidoglycan chains, leading to a compromised cell wall and ultimately, bacterial cell death.

G A Bacterial Cell Wall Precursors B Lipid II A->B C Transglycosylation B->C G Inhibition D Peptidoglycan Elongation C->D E Stable Cell Wall D->E F This compound F->B

References

High-performance liquid chromatography (HPLC) analysis of Enduracidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracidin, also known as Enramycin, is a potent lipoglycopeptide antibiotic produced by Streptomyces fungicidicus. It is a complex of structurally similar cyclic depsipeptides, primarily this compound A and this compound B, which exhibit strong activity against Gram-positive bacteria. This compound finds application as an animal feed additive to prevent necrotic enteritis. Its mechanism of action involves the inhibition of the transglycosylation step in bacterial cell wall peptidoglycan biosynthesis by binding to Lipid II. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC).

Chemical Structure

This compound is a cyclic peptide composed of 17 amino acids with a fatty acid side chain. The core structure contains the unusual amino acid enduracididine. The primary components, this compound A and B, differ slightly in their amino acid composition.

Chemical Moiety Relationship of this compound This compound This compound Cyclic_Peptide_Core 17-Amino Acid Cyclic Peptide Core This compound->Cyclic_Peptide_Core Fatty_Acid_Chain Fatty Acid Side Chain This compound->Fatty_Acid_Chain Enduracidin_A This compound A This compound->Enduracidin_A Enduracidin_B This compound B This compound->Enduracidin_B Enduracididine Enduracididine (Unusual Amino Acid) Cyclic_Peptide_Core->Enduracididine Amino_Acids Other Amino Acids Cyclic_Peptide_Core->Amino_Acids

Fig. 1: Structural components of this compound.

Mechanism of Action

This compound exerts its antibacterial effect by targeting the bacterial cell wall synthesis. Specifically, it binds to Lipid II, a precursor molecule in the peptidoglycan synthesis pathway. This binding prevents the subsequent transglycosylation reaction, thereby inhibiting the formation of the peptidoglycan layer and leading to cell lysis.

Mechanism of Action of this compound cluster_bacterium Gram-Positive Bacterium Lipid_I Lipid I MurG MurG Enzyme Lipid_I->MurG Lipid_II Lipid II MurG->Lipid_II Transglycosylase Transglycosylase (e.g., PBP1b) Lipid_II->Transglycosylase Peptidoglycan Peptidoglycan (Cell Wall) Transglycosylase->Peptidoglycan This compound This compound This compound->Inhibition Inhibition->Transglycosylase

Fig. 2: this compound inhibits peptidoglycan synthesis.

Experimental Protocols

Sample Preparation: Extraction of this compound from Fermentation Broth

This protocol is adapted from a butanol extraction procedure for isolating this compound from S. fungicidicus fermentation broth.

  • Centrifuge the fermentation broth to separate the supernatant and mycelium.

  • Extract the supernatant with an equal volume of ethyl acetate to remove lipids and proteins.

  • Adjust the pH of the aqueous phase to 8.2.

  • Extract the this compound from the aqueous phase using three successive extractions with butanol.

  • Combine the butanol phases and wash three times with water.

  • Partition the this compound from the butanol phase into a 5 mM HCl aqueous solution (pH 2.0) through three successive extractions.

  • Adjust the pH of the combined aqueous layers back to 8.2.

  • Extract the this compound again with three successive portions of butanol.

  • Combine the butanol layers and concentrate under reduced pressure to obtain a crude white powder.

  • Redissolve the crude powder in the initial mobile phase for HPLC analysis.

This compound Extraction Workflow Start Fermentation Broth Centrifugation Centrifugation Start->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Ethyl_Acetate_Extraction Ethyl Acetate Extraction Supernatant->Ethyl_Acetate_Extraction Aqueous_Phase_pH_8_2_1 Adjust Aqueous Phase to pH 8.2 Ethyl_Acetate_Extraction->Aqueous_Phase_pH_8_2_1 Butanol_Extraction_1 Butanol Extraction (x3) Aqueous_Phase_pH_8_2_1->Butanol_Extraction_1 Butanol_Phase Combined Butanol Phases Butanol_Extraction_1->Butanol_Phase Water_Wash Water Wash (x3) Butanol_Phase->Water_Wash HCl_Extraction 5 mM HCl (pH 2.0) Extraction (x3) Water_Wash->HCl_Extraction Aqueous_Phase_pH_8_2_2 Adjust Aqueous Phase to pH 8.2 HCl_Extraction->Aqueous_Phase_pH_8_2_2 Butanol_Extraction_2 Butanol Extraction (x3) Aqueous_Phase_pH_8_2_2->Butanol_Extraction_2 Concentration Concentration Butanol_Extraction_2->Concentration Crude_this compound Crude this compound Powder Concentration->Crude_this compound

Fig. 3: Workflow for the extraction of this compound.
HPLC Methodologies

Several reversed-phase HPLC (RP-HPLC) methods have been successfully employed for the analysis of this compound. The following tables summarize the key parameters from published methods.

Table 1: HPLC Systems and Columns

ParameterMethod 1Method 2Method 3
Column Gemini C18Gemini C18Nucleosil 5 C18
Dimensions 10 x 250 mm4.6 x 150 mmNot Specified
Particle Size 5 µm3 µmNot Specified
Reference

Table 2: Mobile Phases and Gradient Conditions

ParameterMethod 1Method 2Method 3
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic AcidNot Specified
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic AcidNot Specified
Flow Rate 3 mL/min1 mL/minNot Specified
Gradient 10 min linear gradient from 5% to 20% B, 30 min linear gradient to 40% B, 5 min linear gradient to 95% B, hold at 95% B for 4 min, 3 min linear gradient to 5% B, re-equilibration for 8 min.10 min linear gradient from 20% to 70% B, 1 min gradient to 95% B, hold at 95% B for 4 min, re-equilibration at 20% B for 4 min.Not Specified
Reference

Table 3: Detection and Quantification

ParameterMethod 1Method 2Method 3
Detection Wavelength 230 nmNot Specified230 nm
Alternative Wavelength 267 nmNot SpecifiedNot Specified
Quantification Peak Area ComparisonPeak Area ComparisonPeak Area Comparison
Reference

Data Interpretation

A typical HPLC chromatogram of an this compound standard will show two major peaks corresponding to this compound A and this compound B. When analyzing fermentation products, these peaks can be identified by comparing their retention times with those of the reference standards. Quantification is achieved by integrating the peak areas and comparing them to a standard curve.

Conclusion

The HPLC methods outlined in these application notes provide robust and reliable approaches for the qualitative and quantitative analysis of this compound. Proper sample preparation is crucial for obtaining accurate results. Researchers can adapt these protocols to suit their specific instrumentation and analytical needs. The provided diagrams offer a visual representation of the key concepts related to this compound's structure, mechanism, and analysis.

Application Notes & Protocols: Mass Spectrometry for the Characterization of Enduracidin and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracidin, a lipodepsipeptide antibiotic produced by Streptomyces fungicidicus, exhibits potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves the inhibition of peptidoglycan biosynthesis by binding to Lipid II, a crucial intermediate in bacterial cell wall formation.[3][4][5] This mode of action is shared with other antibiotics like ramoplanin and vancomycin, although they recognize different regions of Lipid II, minimizing cross-resistance.[5] Mass spectrometry has proven to be an indispensable tool for the structural elucidation, characterization, and quantitative analysis of this compound and its naturally occurring or engineered analogues. This document provides detailed application notes and protocols for the mass spectrometric analysis of these complex molecules.

Mechanism of Action: Inhibition of Peptidoglycan Biosynthesis

This compound's primary cellular target is the transglycosylation step in the biosynthesis of peptidoglycan.[4][5] It achieves this by binding to the substrate of the transglycosylase enzyme, Lipid II.[3][5] This binding event sequesters Lipid II, preventing its incorporation into the growing peptidoglycan chain and ultimately leading to cell lysis and bacterial death. The preferential binding to Lipid II over Lipid I, the substrate for the MurG enzyme, underscores the targeted nature of this compound's activity.[3][4]

cluster_bacterial_cell Bacterial Cell Cytoplasm cluster_membrane Cell Membrane cluster_extracellular Extracellular Space Lipid I Lipid I MurG MurG Lipid I->MurG substrate Lipid II Lipid II MurG->Lipid II catalysis PBP Transglycosylase (PBP) Lipid II->PBP substrate Peptidoglycan Peptidoglycan (Cell Wall) PBP->Peptidoglycan catalysis PBP->Peptidoglycan inhibition This compound This compound This compound->Lipid II binding cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Fermentation Bacterial Fermentation Extraction Crude Extract Fermentation->Extraction Purification Purified this compound/Analogue Extraction->Purification LCMS LC-MS Analysis Purification->LCMS MSMS Tandem MS (MS/MS) Purification->MSMS DataProc Data Processing LCMS->DataProc MSMS->DataProc StructElucid Structural Elucidation DataProc->StructElucid Quant Quantitation DataProc->Quant

References

Application Notes and Protocols: Bioengineering of Enduracidin for Novel Lipopeptide Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the bioengineering of enduracidin to generate novel lipopeptide antibiotics with potentially enhanced properties. The methodologies described herein focus on the genetic manipulation of the this compound biosynthetic gene cluster and the subsequent fermentation, purification, and characterization of the resulting novel compounds.

Introduction to this compound Bioengineering

This compound is a potent lipopeptide antibiotic produced by Streptomyces fungicidicus, effective against a range of Gram-positive bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci.[1] Its biosynthesis is orchestrated by a complex non-ribosomal peptide synthetase (NRPS) gene cluster.[2][3] Bioengineering of this pathway offers a promising strategy to create novel this compound derivatives with improved physicochemical and biological properties, such as enhanced solubility and antibacterial activity.

A key strategy in the bioengineering of this compound involves glycosylation, a modification known to improve the properties of many natural product-based drugs.[4][5] One successful approach has been the introduction of the mannosyltransferase Ram29, from the ramoplanin biosynthetic gene cluster, into the this compound-producing strain.[1][4] This resulted in the production of novel monomannosylated this compound derivatives.[1]

Quantitative Data Summary

The following table summarizes the antibacterial activity of natural enduracidins and engineered derivatives against various bacterial strains. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

CompoundTarget OrganismMIC (µg/mL)Reference
This compound AStaphylococcus aureus0.05 - 0.2[6]
This compound BStaphylococcus aureus0.1 - 0.4[6]
EnduracyclinonesStaphylococcus spp. (including multi-drug-resistant strains)0.0005 - 4[7]
MinosaminomycinMycobacterium smegmatis15.6[8]

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the bioengineering of this compound.

Protocol 1: Genetic Manipulation of S. fungicidicus

This protocol describes the introduction of a foreign gene, in this case, the mannosyltransferase ram29, into the this compound producer S. fungicidicus.

1. Plasmid Construction:

  • The ram29 gene from the ramoplanin biosynthetic gene cluster is cloned into a suitable expression vector, such as the tetracycline-inducible plasmid pMS17.[1]

2. Transformation of S. fungicidicus:

  • The constructed plasmid is introduced into the this compound-producing strain, S. fungicidicus, through conjugation or protoplast transformation.

3. Selection of Exconjugants:

  • Successful transformants (exconjugants) are selected based on antibiotic resistance markers present on the plasmid.

Protocol 2: Fermentation of Engineered S. fungicidicus Strains

This protocol outlines the procedure for culturing the engineered strain to produce the novel lipopeptide antibiotics.

1. Seed Culture Preparation:

  • Inoculate 75 ml of seed medium (e.g., Bouillon broth) with 10^5–10^7 spores of the wild-type or exconjugant S. fungicidicus strain.[1]

  • Culture for 3 days at 30 °C with shaking.[1]

2. Production Culture:

  • Transfer 10 ml of the seed culture to 300 ml of this compound fermentation medium.[1]

  • Supplement the medium with appropriate antibiotics for selection.[1]

  • For inducible expression from plasmids like pMS17-ram29, add the inducer (e.g., tetracycline to a final concentration of 0.1 μg ml−1) every 3 days.[1]

  • Incubate at 30 °C with shaking for 14–21 days.[1]

Protocol 3: Extraction and Purification of Novel this compound Derivatives

This protocol details the steps for isolating and purifying the bioengineered lipopeptides from the fermentation broth.

1. Mycelial Pellet Collection:

  • Following fermentation, centrifuge the culture at 10,000 g for 15 minutes to pellet the mycelia.[1]

2. Initial Extraction:

  • Resuspend the mycelial pellets in 70% acidic methanol (pH 2.0) and stir for 3 hours.[1]

  • Centrifuge at 10,000 g for 10 minutes to obtain the methanol extract supernatant.[1]

  • Extract proteins and lipids from the supernatant with an equal volume of ethyl acetate.[1]

3. Butanol Extraction:

  • Adjust the pH of the aqueous phase to 8.2 and extract the this compound derivatives using three volumes of butanol.[1]

  • Wash the butanol phase with water three times.[1]

  • Partition the this compound into an aqueous solution of 5 mM HCl (pH 2.0).[1]

  • Readjust the pH of the aqueous layer to 8.2 and re-extract with three volumes of butanol.[1]

4. Concentration and Final Purification:

  • Evaporate the butanol layer under reduced pressure to obtain a crude white powder.[1]

  • Redissolve the powder in 20% acetonitrile.[1]

  • Further purify the sample by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[1]

  • Elute with a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[1]

  • Monitor the elution at an absorbance of 230 nm.[1]

Protocol 4: Characterization of Novel Lipopeptides

This protocol describes the analysis of the purified compounds to confirm their structure and properties.

1. Mass Spectrometry Analysis:

  • Analyze the purified samples using liquid chromatography-mass spectrometry (LC-MS) to determine the molecular weight of the novel compounds.[1]

  • Tandem MS (MS/MS) can be used to determine the site of modification, for example, the location of mannosylation on the this compound scaffold.[1][5]

Visualizations

The following diagrams illustrate key pathways and workflows in the bioengineering of this compound.

Enduracidin_Biosynthesis_Pathway cluster_precursors Precursor Synthesis cluster_nrps NRPS Assembly Line Fatty_Acid_Precursor Fatty_Acid_Precursor EndA EndA (2 modules) Fatty_Acid_Precursor->EndA Lipidation Amino_Acid_Precursors Amino_Acid_Precursors Amino_Acid_Precursors->EndA Non_proteinogenic_AA Non-proteinogenic Amino Acids (e.g., 4-hydroxyphenylglycine, enduracididine) EndB EndB (7 modules) Non_proteinogenic_AA->EndB EndA->EndB Peptide bond formation EndC EndC (8 modules) EndB->EndC Peptide bond formation EndD EndD (1 module) EndC->EndD Trans-loading Release_Cyclization Release and Cyclization EndC->Release_Cyclization Thioesterase (TE) domain EndD->EndC Enduracidin_Core This compound Lipopeptide Core Release_Cyclization->Enduracidin_Core Bioengineering_Workflow Start Start: Identify Target Gene (e.g., ram29 mannosyltransferase) Cloning Clone Target Gene into Inducible Expression Vector (pMS17) Start->Cloning Transformation Introduce Vector into S. fungicidicus Cloning->Transformation Selection Select for Successful Transformants (Exconjugants) Transformation->Selection Fermentation Ferment Engineered Strain with Inducer (Tetracycline) Selection->Fermentation Extraction Extract Lipopeptides from Fermentation Broth Fermentation->Extraction Purification Purify Novel this compound Derivatives via RP-HPLC Extraction->Purification Characterization Characterize Novel Compounds (LC-MS, MS/MS) Purification->Characterization End End: Novel Lipopeptide Antibiotic Characterization->End Mannosylation_Pathway cluster_membrane Cell Membrane PPM_Synthase PPM Synthase (Ppm1) Mannose_Donor Polyprenyl Phosphomannose (PPM) PPM_Synthase->Mannose_Donor Synthesis Ram29 Mannosyltransferase (Ram29) Mannose_Donor->Ram29 Mannose donation Mannosylated_this compound Mannosylated This compound Ram29->Mannosylated_this compound Mannose transfer Extracytoplasmic_Space Extracytoplasmic_Space Enduracidin_Aglycone This compound Aglycone Enduracidin_Aglycone->Ram29 Acceptor binding Cytoplasm Cytoplasm

References

Application of Enduracidin in Studies of Bacterial Cell Wall Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracidin is a lipoglycopeptide antibiotic that serves as a potent inhibitor of bacterial cell wall biosynthesis.[1][2] It is particularly effective against Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).[3][4] Its specific mechanism of action, targeting the essential precursor Lipid II, makes it a valuable tool for studying the intricate processes of peptidoglycan synthesis.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in research settings.

Mechanism of Action

This compound exerts its bactericidal effect by binding to Lipid II, a crucial intermediate in the peptidoglycan synthesis pathway.[1][2] This binding sequesters Lipid II and sterically hinders the subsequent transglycosylation step, which is responsible for elongating the glycan chains of the cell wall.[2][5] This mechanism is distinct from that of other antibiotics like vancomycin, although both target Lipid II.[1] The preferential inhibition of the transglycosylation step over the MurG step is due to a higher affinity of this compound for the transglycosylase substrate, Lipid II, compared to the MurG substrate, Lipid I.[1][2]

This compound's Mechanism of Action cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide Lipid I Lipid I UDP-MurNAc-pentapeptide->Lipid I MraY UDP-GlcNAc UDP-GlcNAc MurG MurG UDP-GlcNAc->MurG Lipid I->MurG Lipid II Lipid II MurG->Lipid II Flippase Flippase Lipid II->Flippase Translocation Transglycosylase (PBP) Transglycosylase (PBP) Lipid II->Transglycosylase (PBP) Flippase->Lipid II Growing Peptidoglycan Growing Peptidoglycan Transglycosylase (PBP)->Growing Peptidoglycan Glycan Chain Elongation This compound This compound This compound->Lipid II Binding Inhibition Inhibition This compound->Inhibition Inhibition->Transglycosylase (PBP) Blocks Transglycosylation

Caption: Mechanism of this compound inhibiting bacterial cell wall synthesis.

Quantitative Data

The following tables summarize the in vitro activity of this compound against various Gram-positive bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Positive Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 259230.1 - 0.5[6][7]
Staphylococcus aureus (MRSA)Clinical Isolates0.2 - 1.0[3][4]
Staphylococcus epidermidisATCC 122280.2 - 0.8[6]
Enterococcus faecalisATCC 292120.5 - 2.0[4]
Enterococcus faecium (VRE)Clinical Isolates0.5 - 4.0[4]
Streptococcus pneumoniaeATCC 496190.05 - 0.2[4]
Clostridium difficileATCC 96890.1 - 0.5[3]
Bacillus subtilisATCC 66330.05 - 0.2[6]
Mycobacterium smegmatismc²1551.0 - 4.0[8]

Table 2: Inhibitory Concentrations (IC50) of this compound

TargetAssayIC50 (µM)Reference
Peptidoglycan Synthesis (M. lysodeikticus)In vitro synthesis~0.5 µg/mL[5]
Peptidoglycan Synthesis (S. aureus)In vitro synthesis~0.5 µg/mL[5]
Peptidoglycan Synthesis (E. coli)In vitro synthesis~3 µg/mL[5]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard methods for antimicrobial susceptibility testing.[7][9][10]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO, then diluted in broth)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipette

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture the test bacterium in CAMHB overnight at 37°C.

    • Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare this compound Dilutions:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of a 2x working stock of this compound to the first well of each row to be tested.

    • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a range of this compound concentrations.

    • The 11th well will serve as a positive control (no antibiotic), and the 12th well as a negative control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well from 1 to 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

MIC Determination Workflow Start Start Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Prepare this compound Dilutions Prepare this compound Dilutions Start->Prepare this compound Dilutions Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Bacterial Inoculum->Inoculate Microtiter Plate Prepare this compound Dilutions->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Read MIC Read MIC Incubate Plate->Read MIC End End Read MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: In Vitro Peptidoglycan Synthesis Assay

This protocol is a generalized method based on assays described in the literature, which can be adapted for use with this compound.[5][8][11]

Materials:

  • Particulate enzyme preparation from the test bacterium (e.g., S. aureus)

  • Radiolabeled peptidoglycan precursor (e.g., UDP-N-acetylmuramic acid-[¹⁴C]pentapeptide or UDP-N-acetyl-[³H]glucosamine)

  • Unlabeled UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylmuramic acid-pentapeptide

  • This compound at various concentrations

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

  • Scintillation fluid and counter

  • Thin-layer chromatography (TLC) plates and developing solvent

  • Phosphorimager or autoradiography film

Procedure:

  • Enzyme Preparation:

    • Grow the bacterial strain to mid-log phase.

    • Harvest the cells and lyse them using a French press or sonication.

    • Isolate the membrane fraction by ultracentrifugation. This fraction contains the peptidoglycan synthesis enzymes.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, the particulate enzyme preparation, and the unlabeled peptidoglycan precursors.

    • Add this compound at the desired final concentrations to the respective tubes. Include a control with no this compound.

    • Pre-incubate the mixture for a short period (e.g., 10 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

  • Initiation of Reaction:

    • Start the reaction by adding the radiolabeled precursor.

  • Incubation:

    • Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at the optimal temperature.

  • Termination and Analysis:

    • Stop the reaction by boiling or adding a denaturing agent (e.g., SDS).

    • Method A: Scintillation Counting:

      • Filter the reaction mixture through a nitrocellulose membrane to capture the polymerized peptidoglycan.

      • Wash the membrane to remove unincorporated radiolabeled precursors.

      • Measure the radioactivity on the membrane using a scintillation counter. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of this compound.

    • Method B: Thin-Layer Chromatography (TLC):

      • Spot the reaction mixture onto a TLC plate.

      • Develop the chromatogram using an appropriate solvent system to separate the polymerized peptidoglycan from the precursors.

      • Visualize the radiolabeled compounds using a phosphorimager or autoradiography. Inhibition of peptidoglycan synthesis will result in a decrease in the radiolabeled polymer spot.

In Vitro Peptidoglycan Synthesis Assay Workflow Start Start Prepare Enzyme Extract Prepare Enzyme Extract Start->Prepare Enzyme Extract Set up Reaction Mix Set up Reaction Mix Prepare Enzyme Extract->Set up Reaction Mix Add this compound Add this compound Set up Reaction Mix->Add this compound Pre-incubate Pre-incubate Add this compound->Pre-incubate Initiate with Radiolabeled Precursor Initiate with Radiolabeled Precursor Pre-incubate->Initiate with Radiolabeled Precursor Incubate Incubate Initiate with Radiolabeled Precursor->Incubate Terminate Reaction Terminate Reaction Incubate->Terminate Reaction Analyze Products Analyze Products Terminate Reaction->Analyze Products Scintillation Counting Scintillation Counting Analyze Products->Scintillation Counting TLC Analysis TLC Analysis Analyze Products->TLC Analysis End End Scintillation Counting->End TLC Analysis->End

Caption: Workflow for an in vitro peptidoglycan synthesis assay.

This compound is a powerful tool for investigating bacterial cell wall biosynthesis. Its specific inhibition of the transglycosylation step by binding to Lipid II allows for targeted studies of this essential pathway. The provided protocols for MIC determination and in vitro peptidoglycan synthesis assays offer a starting point for researchers to incorporate this compound into their studies. The quantitative data presented underscores its potent activity against a range of clinically relevant Gram-positive bacteria. Further research utilizing this compound can contribute to a deeper understanding of bacterial cell wall synthesis and aid in the development of novel antimicrobial strategies.

References

Troubleshooting & Optimization

Improving the aqueous solubility of Enduracidin for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Enduracidin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the aqueous solubility of this compound for in vitro assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent lipoglycodepsipeptide antibiotic effective against a range of Gram-positive bacteria. Its mechanism of action involves inhibiting the transglycosylation step of peptidoglycan biosynthesis by binding to Lipid II. However, this compound has poor aqueous solubility, which can lead to precipitation in culture media and inaccurate results in in vitro assays.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of poorly soluble compounds for in vitro assays. However, the solubility of this compound in DMSO is limited (less than 1 mg/mL). A historical protocol also mentions the use of 70% methyl alcohol to create a stock solution.[1] It is crucial to start with a high-purity, anhydrous grade of the chosen solvent.

Q3: What is the maximum recommended concentration of DMSO in my cell-based assay?

A3: The final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity, which could interfere with your experimental results. It is always recommended to include a vehicle control (medium with the same concentration of DMSO as the test wells) in your experimental setup.

Q4: Can I use other organic solvents to dissolve this compound?

A4: While specific quantitative data is limited, other polar organic solvents like dimethylformamide (DMF) or ethanol might be considered. However, their compatibility with your specific assay and cell type must be validated, and the final concentration in the assay medium should be minimized to avoid toxicity.

Q5: Are there any alternative methods to improve this compound solubility?

A5: For poorly soluble drugs, techniques such as using co-solvents, pH adjustment (if the compound has ionizable groups), or the use of detergents (for non-cell-based assays) can be explored. However, the effectiveness of these methods for this compound needs to be empirically determined for each experimental condition.

Troubleshooting Guides

Issue 1: this compound Precipitates Immediately Upon Addition to Aqueous Buffer or Cell Culture Medium

Possible Causes:

  • High Final Concentration: The target concentration of this compound in your aqueous solution exceeds its solubility limit.

  • Improper Dilution Technique: Adding the concentrated stock solution directly to the full volume of aqueous buffer can cause rapid precipitation.

  • Temperature Shock: Adding a cold stock solution to a warm medium can decrease solubility.

Solutions:

  • Lower the Final Concentration: If experimentally feasible, reduce the final working concentration of this compound.

  • Use a Serial Dilution Approach: Prepare an intermediate dilution of the this compound stock in your assay medium. This gradual reduction in solvent concentration can help prevent the compound from crashing out of solution.

  • Pre-warm Solutions: Ensure both your stock solution and the aqueous buffer/medium are at the same temperature (e.g., 37°C for cell-based assays) before mixing.

  • Slow Addition with Agitation: Add the stock solution drop-wise to the aqueous buffer while gently vortexing or swirling to facilitate rapid dispersion.

Issue 2: this compound Solution Appears Clear Initially but Forms a Precipitate Over Time

Possible Causes:

  • Supersaturated Solution: The initial solution may be supersaturated and thermodynamically unstable, leading to delayed precipitation.

  • Interaction with Media Components: Components in the cell culture medium, such as salts or proteins, may interact with this compound, reducing its solubility over time.

  • pH or Temperature Fluctuations: Changes in the incubator's CO₂ levels can alter the pH of the medium, and temperature fluctuations can also affect solubility.

Solutions:

  • Prepare Fresh Working Solutions: Make the final dilution of this compound immediately before adding it to your assay.

  • Test in a Simpler Buffer: To determine if media components are the cause, test the solubility of this compound in a simple buffer like phosphate-buffered saline (PBS).

  • Ensure Stable Incubation Conditions: Regularly calibrate and monitor your incubator to maintain stable temperature and CO₂ levels.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

Procedure:

  • Weighing this compound: Carefully weigh the desired amount of this compound powder using an analytical balance in a sterile microcentrifuge tube.

  • Adding Solvent: Add the calculated volume of DMSO to achieve a 1 mg/mL concentration.

  • Solubilization: a. Vortex the tube vigorously for 1-2 minutes. b. To aid dissolution, warm the tube to 37°C for 5-10 minutes. c. Place the tube in an ultrasonic bath for 10-15 minutes. d. Visually inspect the solution to ensure all solid particles have dissolved. If particulates remain, further sonication or warming may be necessary, but be cautious of potential degradation with excessive heat.

  • Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of this compound Working Solution for a Minimum Inhibitory Concentration (MIC) Assay

This protocol provides a general method for preparing working solutions for a broth microdilution MIC assay.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial culture medium

  • Sterile 96-well microtiter plates

Procedure:

  • Prepare Intermediate Dilution: a. Pre-warm the MHB to 37°C. b. Perform a serial dilution of the this compound stock solution in MHB to create a range of concentrations. It is crucial to maintain a consistent (and low) percentage of DMSO across all dilutions.

  • Inoculate Microtiter Plate: a. Add a standardized bacterial inoculum to each well of the 96-well plate containing the different concentrations of this compound. b. Include appropriate controls: a positive control (bacteria with no drug) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that inhibits visible bacterial growth.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventReported SolubilityRecommendations
WaterPoor aqueous solubilityNot recommended as a primary solvent.
DMSO< 1 mg/mLRecommended for stock solutions. Warming and sonication may improve dissolution.
70% MethanolMentioned in a historical protocol for stock solution preparation.Use with caution and validate for your specific assay.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex, Warm (37°C), Sonicate add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C, Protected from Light aliquot->store thaw Thaw Stock Aliquot prewarm Pre-warm Assay Medium thaw->prewarm serial_dilute Perform Serial Dilution in Medium prewarm->serial_dilute add_to_assay Add to In Vitro Assay serial_dilute->add_to_assay

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_logic cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed? check_conc Is Final Concentration Too High? start->check_conc Yes check_stability Is the Solution Supersaturated? start->check_stability Yes check_dilution Was Dilution Technique Correct? check_conc->check_dilution check_temp Was There a Temperature Shock? check_dilution->check_temp solution1 Lower Concentration Use Serial Dilution Pre-warm Solutions check_temp->solution1 check_media Interaction with Media Components? check_stability->check_media check_incubator Incubator Conditions Stable? check_media->check_incubator solution2 Prepare Fresh Solutions Test in Simpler Buffer Monitor Incubator check_incubator->solution2

Caption: Troubleshooting logic for this compound precipitation.

References

Technical Support Center: Troubleshooting Low Yield in Enduracidin Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Enduracidin fermentation. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you navigate the complexities of this compound production and optimize your fermentation yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what organism produces it?

This compound is a potent lipopeptide antibiotic effective against a range of Gram-positive bacteria. It is a secondary metabolite produced by the filamentous bacterium Streptomyces fungicidicus. The biosynthesis of this compound is a complex process involving a large non-ribosomal peptide synthetase (NRPS) gene cluster.[1][2]

Q2: My this compound yield is consistently low. What are the most common factors to investigate?

Low yields in this compound fermentation can be attributed to several factors. The most critical areas to examine are:

  • Suboptimal Fermentation Parameters: Temperature, pH, and dissolved oxygen levels are crucial for optimal secondary metabolite production.

  • Medium Composition: The concentration and ratio of carbon and nitrogen sources, as well as the presence of essential minerals and precursor amino acids, can significantly impact yield.

  • Inoculum Quality: The age, viability, and size of the inoculum can affect the growth kinetics and subsequent antibiotic production.

  • Genetic Stability of the Strain: Streptomyces species can be prone to strain degeneration after repeated subculturing, leading to decreased productivity.

  • Contamination: Microbial contamination can outcompete S. fungicidicus for nutrients and produce inhibitory compounds.

Q3: What are the key precursor molecules for this compound biosynthesis?

The this compound molecule is rich in non-proteinogenic amino acids, with L-arginine being a key precursor for the unique enduracididine moieties. Supplementing the fermentation medium with arginine and other constituent amino acids can potentially enhance the yield.

Q4: How can I improve my this compound yield through genetic engineering?

Targeted genetic modification has shown promise in increasing this compound production. Strategies include:

  • Overexpression of Positive Regulators: The this compound biosynthetic gene cluster contains regulatory genes. Overexpressing activators can significantly boost the transcription of the entire pathway.

  • Gene Mutation: Random or targeted mutagenesis of the S. fungicidicus genome can lead to strains with enhanced production capabilities.[3]

  • Deletion of Competing Pathways: Eliminating the gene clusters of other secondary metabolites can redirect cellular resources towards this compound synthesis.[4]

Troubleshooting Guides for Low this compound Yield

Problem 1: Consistently Low or No this compound Production

This is a common issue that can often be traced back to fundamental aspects of the fermentation process.

cluster_solutions Solutions A Start: Low/No Yield B Verify Analytical Method (HPLC/LC-MS) A->B Is quantification accurate? C Check Culture Purity and Viability B->C Yes S1 Recalibrate standards, check column performance. B->S1 D Review Inoculum Preparation C->D Is culture pure & viable? S2 Streak for single colonies, perform microscopy. C->S2 E Optimize Fermentation Medium D->E Is inoculum healthy? S3 Use fresh, healthy seed culture (log phase). D->S3 F Adjust Physical Parameters (pH, Temp) E->F Is medium optimal? S4 Test different C/N ratios, add precursors. E->S4 G Precursor Feeding Experiment F->G Are parameters optimal? S5 Monitor and control pH/temp within optimal range. F->S5 H Strain Integrity Check G->H Is precursor limiting? S6 Supplement with L-arginine. G->S6 I End: Yield Improved H->I Is strain stable? S7 Revive from cryostock, avoid excessive subculturing. H->S7

Caption: A stepwise workflow for troubleshooting consistently low or no this compound yield.

ParameterSuboptimal RangeOptimal RangeRationale
Temperature < 25°C or > 35°C28°C - 32°CS. fungicidicus growth and enzyme activity for secondary metabolism are sensitive to temperature fluctuations.
pH < 6.0 or > 8.06.5 - 7.5Extreme pH values can inhibit cell growth and the activity of the NRPS enzymes responsible for this compound synthesis.
Carbon Source (e.g., Glucose) < 20 g/L or > 60 g/L30 - 50 g/LLow concentrations limit biomass and energy, while high concentrations can cause catabolite repression of secondary metabolism.
Nitrogen Source (e.g., Yeast Extract) < 5 g/L or > 20 g/L10 - 15 g/LNitrogen is a critical component of amino acids and enzymes. Imbalances in the C/N ratio can divert metabolic flux away from antibiotic production.
Dissolved Oxygen < 30%40% - 60%Aerobic respiration is essential for the high energy demands of antibiotic synthesis.
Problem 2: Batch-to-Batch Variability in this compound Yield

Inconsistent yields often point to a lack of reproducibility in the experimental setup.

cluster_solutions Solutions A Start: Inconsistent Yield B Standardize Inoculum Preparation A->B Is inoculum consistent? C Verify Media Component Quality B->C Yes S1 Use same age, size, and physiological state of seed. B->S1 D Calibrate and Monitor Equipment C->D Are media components uniform? S2 Use same lot of media components, check for degradation. C->S2 E Review Downstream Processing D->E Is equipment calibrated? S3 Regularly calibrate pH probes, thermometers, and DO sensors. D->S3 F End: Consistent Yield E->F Is extraction efficient? S4 Standardize extraction times, solvent volumes, and pH adjustments. E->S4

Caption: A workflow for troubleshooting batch-to-batch variability in this compound production.

Experimental Protocols

This compound Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound from fermentation broth.

  • Sample Preparation:

    • Centrifuge 10 mL of fermentation broth to separate the mycelium from the supernatant.

    • Extract the mycelial pellet with methanol and the supernatant with an equal volume of butanol.

    • Combine the extracts and evaporate to dryness under reduced pressure.

    • Reconstitute the dried extract in a known volume of the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Gradient: A common starting point is a linear gradient from 20% B to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 230 nm or 267 nm.[5]

    • Quantification: Use a purified this compound standard to generate a calibration curve for absolute quantification.

Precursor Feeding Experiment

This experiment can help determine if the availability of a specific precursor is a limiting factor in your fermentation.

  • Prepare Precursor Stock Solution: Prepare a sterile, pH-neutral stock solution of L-arginine (e.g., 100 g/L).

  • Experimental Setup:

    • Set up parallel fermentation flasks under your standard optimal conditions.

    • To different flasks, add the L-arginine stock solution to final concentrations of 0.1 g/L, 0.5 g/L, 1.0 g/L, and 2.0 g/L.

    • Include a control flask with no added L-arginine.

  • Analysis: Harvest all fermentations at the same time point and quantify the this compound yield using the HPLC method described above.

This compound Biosynthesis and Regulation

The production of this compound is tightly regulated at the genetic level. The biosynthetic gene cluster contains genes that code for the large NRPS enzymes as well as regulatory proteins.

cluster_regulation Regulatory Cascade cluster_biosynthesis Biosynthesis Pathway Global_Regulators Global Regulatory Signals (e.g., Nutrient Limitation) Pathway_Activator Pathway-Specific Activator (e.g., SARP family) Global_Regulators->Pathway_Activator Activates Pathway_Repressor Pathway-Specific Repressor Global_Regulators->Pathway_Repressor Represses NRPS_Genes This compound NRPS Genes (endA, endB, endC, endD) Pathway_Activator->NRPS_Genes Induces Transcription Pathway_Repressor->NRPS_Genes Inhibits Transcription Precursors Precursor Supply (Amino Acids, Fatty Acids) Precursors->NRPS_Genes Substrates This compound This compound NRPS_Genes->this compound Synthesis

Caption: A simplified diagram of the regulatory cascade controlling this compound biosynthesis.

This technical support center provides a foundation for troubleshooting and optimizing your this compound fermentation. For more specific issues, please consult the cited literature or contact a fermentation specialist.

References

Navigating the Intricacies of Enduracidin Synthesis and Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis and purification of Enduracidin, a potent lipopeptide antibiotic, present a formidable challenge in the field of medicinal chemistry. Its complex structure, featuring the non-proteinogenic amino acid enduracididine, necessitates a multi-step synthetic approach fraught with potential pitfalls. This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in overcoming common hurdles encountered during the chemical synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Synthesis:

  • What are the primary challenges in the chemical synthesis of this compound? The main difficulties lie in the multi-step synthesis of the unique amino acid, L-allo-enduracididine, which is not commercially available.[1] This synthesis is often laborious and results in low overall yields (e.g., 3.3%).[1][2] Challenges include managing protecting groups, controlling stereochemistry, and achieving efficient cyclization of the large peptide macrocycle.[3][4]

  • Why is the synthesis of the enduracididine moiety so complex? The synthesis of enduracididine involves multiple steps, often starting from commercially available chiral precursors like (S)-glycidol or protected aspartic acid.[3] These routes can be lengthy (e.g., 7 to 12 steps) and may result in modest yields (e.g., 17% to 46%).[3][5] Key challenges include stereoselective formation of intermediates like aziridines and the introduction of the cyclic guanidinium group.[1]

  • What are common side reactions during the solid-phase peptide synthesis (SPPS) of this compound? General SPPS side reactions that can occur include incomplete coupling or deprotection, aggregation of the growing peptide chain, and racemization.[6][7] For this compound, the bulky and complex nature of the protected enduracididine residue can exacerbate these issues, potentially leading to deletion sequences or other impurities.

  • What strategies can be employed to improve the efficiency of the cyclization step? The macrocyclization of the linear this compound precursor can be challenging due to the large ring size.[4] Strategies to improve cyclization yields include using pseudo-dilution conditions to minimize intermolecular reactions, and employing efficient coupling reagents. The choice of the cyclization site is also a critical factor.[4]

Purification:

  • What is the recommended method for purifying synthetic this compound? Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for purifying this compound.[8]

  • What are common issues encountered during the HPLC purification of this compound? Researchers may face challenges such as poor peak resolution, peak tailing, and low recovery. These issues can arise from the hydrophobic nature of this compound, leading to aggregation, or from the presence of closely related impurities.[8]

  • How can I identify impurities in my purified this compound sample? Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying impurities based on their mass-to-charge ratio.[9][10] Tandem MS (MS/MS) can provide fragmentation patterns to further confirm the structures of impurities.[10] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for detailed structural elucidation of the final product and any isolated impurities.[11][12]

Troubleshooting Guides

Chemical Synthesis
Problem Possible Cause Suggested Solution
Low yield in enduracididine synthesis Inefficient key reactions (e.g., aziridination, cyclization).[1]Optimize reaction conditions (temperature, catalyst, solvent) for critical steps. Consider alternative synthetic routes that have reported higher yields.[5]
Loss of material during multi-step purification.Minimize the number of purification steps where possible. Employ high-efficiency purification techniques.
Incomplete coupling of Fmoc-Enduracididine-OH Steric hindrance from the bulky protecting groups on the enduracididine moiety.Use a more potent coupling reagent (e.g., HATU, HCTU). Increase the coupling time and/or temperature. Double couple the amino acid.
Aggregation of the peptide-resin.[7][13]Switch to a more polar solvent like NMP or add chaotropic salts. Incorporate pseudoproline dipeptides to disrupt secondary structures.[7][13]
Side reactions during protecting group removal Premature removal of side-chain protecting groups.Ensure the use of an orthogonal protection strategy where different classes of protecting groups can be removed selectively under specific conditions.[3]
Formation of byproducts during final cleavage from the resin.[2][14]Use a carefully optimized cleavage cocktail with appropriate scavengers to prevent side reactions with sensitive residues.
Poor efficiency in macrocyclization Intermolecular side reactions leading to oligomerization.[15]Perform the cyclization reaction at high dilution (pseudo-dilution).
Unfavorable conformation of the linear peptide.[4]Introduce turn-inducing elements such as proline or a D-amino acid near the cyclization site to pre-organize the peptide backbone.[16]
Purification
Problem Possible Cause Suggested Solution
Broad or tailing peaks in HPLC Peptide aggregation.Add organic modifiers like acetonitrile or isopropanol to the mobile phase to disrupt hydrophobic interactions. Increase the column temperature.
Secondary interactions with the stationary phase.Add ion-pairing reagents (e.g., TFA) to the mobile phase to mask charged residues.
Low recovery after HPLC purification Irreversible adsorption to the column.Use a column with a different stationary phase (e.g., a wider pore size). Pre-condition the column with a bovine serum albumin solution to block active sites.
Precipitation of the peptide in the collection tubes.Collect fractions into tubes containing a small amount of a solvent in which the peptide is highly soluble.
Co-elution of impurities Impurities with similar hydrophobicity to this compound.Optimize the HPLC gradient to improve separation. Try a different stationary phase or a column with higher efficiency (smaller particle size).
Presence of deletion or truncated peptide sequences.These are best addressed by optimizing the synthesis steps to minimize their formation.
Inconsistent retention times Changes in mobile phase composition.Ensure accurate preparation and thorough mixing of mobile phases. Use a mobile phase degasser.
Column degradation.Flush the column regularly with a strong solvent. Replace the column if performance does not improve.

Quantitative Data

Table 1: Reported Yields for Key Steps in Enduracididine Synthesis

Synthetic Step Starting Material Product Reported Yield Reference
Multi-step synthesisProtected aspartic acidFmoc protected L-allo-enduracididine17% over 7 steps[3]
Multi-step synthesisDiacetone D-glucoseAzide derivative for β-hydroxyenduracididine46% over 12 steps[3][5]
Cyclization and further stepsDiol intermediateProtected β-hydroxyenduracididine21% over 7 steps[3]
Multi-step synthesisL-4-hydroxyprolineProtected L-allo-enduracididine32% over 9 steps[3]

Experimental Protocols

Protocol 1: Purification of this compound by RP-HPLC

This protocol is adapted from a published method for the purification of this compound.[8]

  • Sample Preparation: Dissolve the crude synthetic this compound in a minimal amount of the initial mobile phase (e.g., 20% acetonitrile in water with 0.1% TFA). Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • HPLC System:

    • Column: A C18 reverse-phase column is suitable (e.g., Phenomenex Gemini C18).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

    • Detector: UV detector set at 230 nm or 267 nm.[17]

  • Gradient Elution: A typical gradient could be:

    • A linear gradient from 5% to 60% Mobile Phase B over 40 minutes.

    • Followed by a steeper gradient to 95% Mobile Phase B over 5 minutes to elute any strongly bound impurities.

    • Hold at 95% Mobile Phase B for 5 minutes.

    • Return to initial conditions and re-equilibrate the column for at least 10 column volumes.

  • Fraction Collection: Collect fractions corresponding to the main this compound peak.

  • Analysis and Pooling: Analyze the collected fractions for purity using analytical HPLC and/or mass spectrometry. Pool the pure fractions.

  • Solvent Removal: Remove the organic solvent (acetonitrile) by rotary evaporation or lyophilization. If TFA is present, multiple rounds of co-evaporation with water or a suitable buffer may be necessary to remove it.

Visualizations

experimental_workflow This compound Purification Workflow cluster_synthesis Crude Product cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Analysis & Final Steps crude Crude Synthetic this compound dissolve Dissolve in Initial Mobile Phase crude->dissolve filter Filter (0.45 µm) dissolve->filter hplc C18 Reverse-Phase Column (Gradient Elution) filter->hplc collect Collect Fractions hplc->collect analyze Purity Analysis (Analytical HPLC/MS) collect->analyze pool Pool Pure Fractions analyze->pool If Pure lyophilize Solvent Removal (Lyophilization) pool->lyophilize pure_product Purified this compound lyophilize->pure_product

Caption: Workflow for the purification of synthetic this compound.

signaling_pathway Generalized Synthetic Strategy for Enduracididine start Chiral Precursor (e.g., Protected Aspartic Acid) intermediate1 Multi-step Conversion (e.g., formation of key intermediates) start->intermediate1 protecting_groups Introduction of Protecting Groups intermediate1->protecting_groups guanidinylation Guanidinylation protecting_groups->guanidinylation cyclization Cyclization to form 5-membered ring guanidinylation->cyclization deprotection Selective Deprotection & Functionalization cyclization->deprotection final_product Protected Enduracididine for SPPS deprotection->final_product

Caption: Key stages in the synthesis of the enduracididine moiety.

References

Methods to prevent Enduracidin degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Enduracidin Technical Support Center. This resource is designed to provide researchers, scientists, and drug development professionals with guidance on the proper storage and handling of this compound to minimize degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during storage?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its lipopeptide structure, several factors can potentially contribute to its degradation. These include:

  • Hydrolysis: As a peptide, this compound is susceptible to hydrolysis, which is the cleavage of its peptide bonds. This can be influenced by pH and the presence of moisture. The related antibiotic ramoplanin possesses mannosyl groups that contribute to its hydrolytic stability, which this compound lacks, suggesting a potential vulnerability.[1]

  • Oxidation: Certain amino acid residues within a peptide chain can be prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain impurities.

  • Photodegradation: Exposure to light, especially UV radiation, can cause degradation of peptide-based molecules.

  • Temperature: Elevated temperatures can increase the rate of all chemical degradation reactions.

Q2: What are the recommended storage conditions for solid this compound?

A2: For optimal stability, solid (lyophilized) this compound should be stored under the following conditions:

  • Temperature: For long-term storage, it is recommended to store solid this compound at -20°C or -80°C.[2][3]

  • Light: Store in a light-protected container, such as an amber vial, or in a dark location to prevent photodegradation.[4]

  • Moisture: Keep the container tightly sealed to protect it from moisture, which can promote hydrolysis. Storing in a desiccator can provide additional protection.

Q3: How should I store this compound once it is dissolved in a solvent?

A3: this compound has poor aqueous solubility.[1] When dissolved in a suitable organic solvent, the following storage conditions are recommended:

  • Temperature: For short-term storage (up to a few days), solutions can be stored at 4°C. For longer-term storage, it is advisable to aliquot the solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles.[3][4]

  • Solvent Choice: Use high-purity, anhydrous solvents to minimize contaminants that could promote degradation.

  • Container: Use tightly sealed vials to prevent solvent evaporation and absorption of moisture.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity in a stored sample. Degradation due to improper storage conditions.- Review storage temperature. For long-term storage of solutions, use -80°C. - Ensure the sample was protected from light. - Avoid repeated freeze-thaw cycles by storing in aliquots.[3]
Unexpected peaks in analytical chromatography (e.g., HPLC). Presence of degradation products.- Confirm the purity of the solvent used for dissolution. - Assess the age and storage conditions of the sample. - Perform a forced degradation study (see experimental protocols below) to identify potential degradation products.
Poor solubility of this compound in aqueous buffers. Intrinsic property of this compound.This compound has poor aqueous solubility.[1] Consider using a co-solvent system if compatible with your experiment, or consult literature for appropriate formulation strategies.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradation Pathways

This protocol is a general guideline for a forced degradation study, which can help identify the conditions under which this compound is most likely to degrade.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound (solid)

  • High-purity solvent for dissolution (e.g., DMSO, methanol)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Temperature-controlled incubator/oven

  • Photostability chamber or light source

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Place both solid this compound and the stock solution in an oven at an elevated temperature (e.g., 80°C) for a defined period.

    • Photodegradation: Expose the stock solution to a controlled light source (e.g., UV lamp) for a defined period.

  • Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, along with an unstressed control sample, by HPLC.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify any new peaks, which represent potential degradation products.

    • Calculate the percentage of this compound remaining in each condition.

Visualizations

Enduracidin_Degradation_Factors This compound This compound Hydrolysis Hydrolysis (Moisture, pH) This compound->Hydrolysis Oxidation Oxidation (Oxygen, Light) This compound->Oxidation Photodegradation Photodegradation (UV Light) This compound->Photodegradation Temperature High Temperature This compound->Temperature Low_Temp Low Temperature Storage (-20°C to -80°C) Protect_Light Protection from Light Dry_Conditions Dry Conditions (Desiccated, Anhydrous Solvents) Aliquot Aliquot Solutions

Caption: Factors contributing to this compound degradation and preventative measures.

Forced_Degradation_Workflow cluster_setup Experimental Setup cluster_stress Stress Conditions cluster_analysis Analysis A Prepare this compound Stock Solution B Acid Hydrolysis (HCl) A->B C Base Hydrolysis (NaOH) A->C D Oxidation (H₂O₂) A->D E Thermal Stress A->E F Photostability A->F G HPLC Analysis of Stressed Samples and Control B->G C->G D->G E->G F->G H Compare Chromatograms G->H I Identify and Quantify Degradation Products H->I

Caption: Workflow for a forced degradation study of this compound.

References

Overcoming aggregation of Enduracidin in physiological buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Enduracidin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aggregation of this compound in physiological buffers. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a common issue?

This compound is a lipopeptide antibiotic with potent activity against Gram-positive bacteria.[1] Its structure includes a cyclic peptide core and a fatty acid side chain, which contributes to its lipophilic nature. This lipophilicity leads to poor aqueous solubility and a high tendency to aggregate in physiological buffers, which can impact its biological activity and lead to experimental variability.

Q2: What are the initial signs of this compound aggregation in my experimental setup?

Signs of aggregation can range from visible precipitation or cloudiness in the solution to more subtle effects like inconsistent results in bioassays. You might also observe a loss of activity over time or the presence of high molecular weight species in analytical techniques such as size-exclusion chromatography (SEC).

Q3: What solvents are recommended for preparing a stock solution of this compound?

This compound is known to be slightly soluble in water but freely soluble in dimethylformamide (DMF) and dilute hydrochloric acid (HCl).[2] For preparing a concentrated stock solution, using an organic solvent like DMF is a common starting point. A patent for an Enramycin (this compound) solution suggests a mixture of ethanol and DMF.[3]

Q4: How should I store my this compound stock solution to minimize aggregation?

Once a stock solution is prepared, it is advisable to store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation.[4] Product information from suppliers suggests that stock solutions can be stored at -20°C for several months.[4]

Troubleshooting Guide: Overcoming this compound Aggregation

This guide provides a systematic approach to troubleshoot and overcome this compound aggregation in your experiments.

Problem: My this compound solution is cloudy or shows visible precipitates.

This is a clear indication of aggregation. The following steps can help you achieve a clear, homogenous solution.

Logical Troubleshooting Workflow

G start Visible Precipitation in this compound Solution prep_stock Prepare Stock in Organic Solvent (DMF) start->prep_stock dilute Dilute Stock into Physiological Buffer prep_stock->dilute check_agg Check for Aggregation (e.g., Visual, DLS) dilute->check_agg success Homogenous Solution Proceed with Experiment check_agg->success No Aggregation adjust_ph Adjust Buffer pH (away from pI) check_agg->adjust_ph Aggregation Observed adjust_ph->dilute add_excipient Add Solubilizing Excipient (e.g., Surfactant, Cyclodextrin) adjust_ph->add_excipient Aggregation Persists optimize Optimize Excipient Concentration add_excipient->optimize optimize->dilute

Caption: A flowchart for troubleshooting this compound precipitation.

Solution 1: Optimize Stock Solution Preparation and Dilution

This compound's poor aqueous solubility is a primary driver of aggregation.

  • Protocol:

    • Prepare a high-concentration stock solution of this compound in 100% Dimethylformamide (DMF).

    • To improve initial solubilization, you can gently warm the solution to 37°C and use an ultrasonic bath.[4]

    • For your working solution, dilute the stock drop-wise into the pre-chilled physiological buffer while vortexing. This rapid mixing can prevent the formation of localized high concentrations that lead to precipitation.

Solution 2: Adjust the pH of the Physiological Buffer

Peptides are generally least soluble at their isoelectric point (pI), where their net charge is zero. While the exact pI of this compound is not readily published, its solubility in dilute HCl suggests it is more soluble at acidic pH.

  • Recommendation: Adjust the pH of your physiological buffer to be at least 1-2 units away from the likely pI. Experiment with a pH range of 4.0 to 6.0.

Solution 3: Incorporate Solubilizing Excipients

Excipients can be added to the physiological buffer to enhance the solubility and stability of lipopeptides.

  • Non-ionic Surfactants: These amphiphilic molecules can form micelles around the lipophilic part of this compound, preventing self-aggregation.

    • Examples: Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80), and Poloxamers.

    • Starting Concentration: 0.01% to 0.1% (w/v).

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, encapsulating the fatty acid tail of this compound.

    • Example: Hydroxypropyl-β-cyclodextrin (HP-β-CD).[5]

    • Starting Concentration: 1% to 5% (w/v).

Excipient ClassExampleStarting ConcentrationMechanism of Action
Non-ionic Surfactants Polysorbate 20/80, Poloxamers0.01% - 0.1% (w/v)Micellar encapsulation of hydrophobic regions.
Cyclodextrins Hydroxypropyl-β-cyclodextrin1% - 5% (w/v)Encapsulation of the lipophilic fatty acid tail.
Organic Solvents Ethanol, DimethylformamideCo-solvent systemIncreases the overall solubility of the lipopeptide.
Problem: My results are inconsistent, suggesting sub-visible aggregation.

Even without visible precipitation, soluble oligomers and sub-visible aggregates can affect the bioactivity and reproducibility of your experiments.

Experimental Workflow for Detecting Sub-Visible Aggregation

G sample This compound in Physiological Buffer uv_vis UV-Vis Spectroscopy (Turbidity @ 350-600 nm) sample->uv_vis dls Dynamic Light Scattering (Particle Size Distribution) sample->dls sec Size-Exclusion Chromatography (High MW Species) sample->sec fluor Fluorescence Spectroscopy (ThT or ANS Binding) sample->fluor analysis Data Analysis and Comparison to Control uv_vis->analysis dls->analysis sec->analysis fluor->analysis conclusion Quantify Aggregation Level analysis->conclusion

Caption: Workflow for characterizing this compound aggregation.

Solution 1: Analytical Characterization of Aggregates

Employing biophysical techniques can help you detect and quantify sub-visible aggregates.

  • Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution. The presence of a heterogeneous population with larger particle sizes is indicative of aggregation.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric form of this compound.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350-600 nm) can indicate light scattering due to the presence of aggregates.

  • Fluorescence Spectroscopy: Using dyes like Thioflavin T (ThT) or 8-Anilinonaphthalene-1-sulfonic acid (ANS) can detect the formation of amyloid-like fibrils or exposed hydrophobic patches, respectively.

Experimental Protocols

Protocol 1: Solubilization of this compound using a Co-Solvent and Surfactant Method

Objective: To prepare a clear, homogenous working solution of this compound in a physiological buffer.

Materials:

  • This compound powder

  • Dimethylformamide (DMF)

  • Physiological buffer (e.g., PBS, HEPES)

  • Polysorbate 20 (Tween 20)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Prepare a 10% Tween 20 stock solution: Dissolve 1 g of Tween 20 in 9 mL of sterile water.

  • Prepare the physiological buffer with surfactant: Add the 10% Tween 20 stock to your physiological buffer to a final concentration of 0.05%. For example, add 50 µL of 10% Tween 20 to 9.95 mL of PBS.

  • Prepare a concentrated this compound stock solution: Weigh out the desired amount of this compound and dissolve it in DMF to a concentration of 10 mg/mL. If needed, warm to 37°C and sonicate for 5-10 minutes to aid dissolution.

  • Prepare the working solution: While vortexing the physiological buffer containing Tween 20, add the this compound stock solution drop-wise to achieve the desired final concentration.

  • Inspect the solution: Visually inspect the solution for any signs of precipitation. For a more rigorous check, proceed to Protocol 2.

Protocol 2: Detection of this compound Aggregation by Dynamic Light Scattering (DLS)

Objective: To assess the size distribution of this compound in solution to detect the presence of aggregates.

Materials:

  • This compound solution (prepared as in Protocol 1)

  • Control buffer (without this compound)

  • DLS instrument

  • Low-volume cuvettes

Procedure:

  • Instrument Setup: Turn on the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Blank Measurement: Fill a clean cuvette with the control buffer and place it in the instrument to measure the background scattering.

  • Sample Measurement: Carefully pipette the this compound solution into a clean cuvette, ensuring no air bubbles are introduced.

  • Data Acquisition: Place the sample cuvette in the DLS instrument and initiate the measurement. Collect data for an appropriate duration as recommended by the instrument manufacturer.

  • Data Analysis: Analyze the correlation function to obtain the particle size distribution. A monomodal distribution with a small hydrodynamic radius is indicative of a non-aggregated sample. The presence of multiple peaks or a single peak with a large hydrodynamic radius suggests aggregation.

ParameterIdeal Result (No Aggregation)Indication of Aggregation
Polydispersity Index (PDI) < 0.2> 0.3
Size Distribution Monomodal, narrow peakMultimodal or broad peak(s)
Hydrodynamic Radius (Rh) Consistent with monomeric sizePresence of larger species

References

Synthesis of Enduracidin analogues with improved solubility and stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Enduracidin analogues. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of these complex lipopeptide antibiotics, with a focus on improving solubility and stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its analogues?

This compound and its analogues are potent antibiotics that primarily target bacterial cell wall synthesis. They function by binding to Lipid II, a crucial precursor in the peptidoglycan biosynthesis pathway. This binding sequesters Lipid II and inhibits the transglycosylation step, ultimately leading to cell death.[1][2] This mechanism is shared with other lipoglycodepsipeptide antibiotics like ramoplanin.

Q2: Why is the solubility and stability of this compound a concern for drug development?

Natural this compound has poor aqueous solubility, which limits its therapeutic applications, particularly for systemic administration.[3] While effective, its low solubility has largely confined its use to topical applications or as an animal feed additive. Improving the solubility and stability of this compound analogues is a key objective to enhance their bioavailability and develop them into viable clinical candidates for treating systemic infections.

Q3: What are the most promising strategies for improving the solubility of this compound analogues?

Two key strategies have shown promise in improving the solubility of this compound analogues:

  • Mannosylation: The addition of mannose groups to the peptide structure can significantly enhance aqueous solubility. This approach is inspired by the structurally related antibiotic ramoplanin, which contains a di-mannose moiety and exhibits better solubility than this compound.[3]

  • Alteration of Halogenation Patterns: While direct quantitative data on solubility is limited, modifying the halogenation of the hydroxyphenylglycine (Hpg) residues can influence the physicochemical properties of the analogues.[4]

Q4: How does modification of the peptide backbone affect the stability of this compound analogues?

Modifying the peptide backbone, for instance by replacing the ester linkage in the macrocycle with an amide bond, can enhance hydrolytic stability. This modification can make the analogue less susceptible to degradation while potentially maintaining its antibacterial activity.

Troubleshooting Guides

Low Yield in Solid-Phase Peptide Synthesis (SPPS)
Problem Potential Cause Troubleshooting Steps
Incomplete Coupling Steric hindrance from bulky amino acids, peptide aggregation on the resin.- Use highly efficient coupling reagents like HATU, HBTU, or PyBOP.- Extend reaction times and/or moderately increase the temperature.- Perform a "double coupling" step for difficult amino acid additions.
Peptide Aggregation Formation of secondary structures on the resin, particularly with hydrophobic sequences.- Use resins with a polyethylene glycol (PEG) linker to improve solvation.- Add chaotropic salts (e.g., LiCl) or detergents to the solvent to disrupt aggregation.
Premature Cleavage Instability of the linker under repeated reaction conditions.- Use a more stable resin, such as a 2-chlorotrityl resin for cyclic peptides, which can reduce premature cleavage.
Poor Solubility of the Final Product
Problem Potential Cause Troubleshooting Steps
Purified peptide precipitates out of solution The inherent hydrophobicity of the this compound macrocycle and lipid tail.- Test a range of solvents, starting with water and progressively adding organic co-solvents like acetonitrile, DMSO, or DMF.- Adjust the pH of the solution; peptide solubility is often lowest at its isoelectric point.- For highly hydrophobic analogues, dissolve first in a small amount of a strong organic solvent like DMSO, then slowly dilute with the desired aqueous buffer.
Difficulty in purification due to aggregation The peptide aggregates during HPLC purification, leading to broad peaks and poor separation.- Modify the HPLC mobile phase by adding organic modifiers or chaotropic agents.- Purify at a lower peptide concentration to reduce intermolecular interactions.

Data on this compound Analogues

Analogue Modification Effect on Solubility Effect on Stability Antibacterial Activity
Monomannosylated this compound Addition of a mannose group to the Hpg11 residue.Enhanced aqueous solubility.[3]Expected to improve hydrolytic stability of the peptide core.Retained activity against Staphylococcus aureus.
Dideschlorothis compound Removal of chlorine atoms from the Hpg13 residue.Not reported.Not reported.Retained activity against Staphylococcus aureus.[4]
Monodeschlorothis compound Partial removal of chlorine atoms from the Hpg13 residue.Not reported.Not reported.Retained activity against Staphylococcus aureus.[4]
Trichlorinated this compound Addition of a third chlorine atom to the Hpg11 residue.Not reported.Not reported.Retained activity against Staphylococcus aureus.[4]

Experimental Protocols & Workflows

Workflow for Synthesis and Evaluation of this compound Analogues

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Evaluation sp_synthesis Solid-Phase Peptide Synthesis (SPPS) of Linear Precursor cyclization On-Resin or Solution-Phase Cyclization sp_synthesis->cyclization cleavage Cleavage from Resin and Deprotection cyclization->cleavage hplc HPLC Purification cleavage->hplc mass_spec Mass Spectrometry (ESI-MS/MALDI-TOF) hplc->mass_spec nmr NMR Spectroscopy for Structural Confirmation mass_spec->nmr solubility_assay Solubility Assay nmr->solubility_assay stability_assay Stability Assay (e.g., in plasma) solubility_assay->stability_assay mic_testing Minimum Inhibitory Concentration (MIC) Testing stability_assay->mic_testing G cluster_pathway Bacterial Cell Wall Synthesis lipid_i Lipid I lipid_ii Lipid II lipid_i->lipid_ii MurG transglycosylase Transglycosylase Enzyme lipid_ii->transglycosylase lipid_ii->inhibition peptidoglycan Peptidoglycan Polymer transglycosylase->peptidoglycan Polymerization This compound This compound Analogue This compound->inhibition inhibition->transglycosylase

References

Addressing challenges in the stereoselective synthesis of enduracididine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stereoselective Synthesis of Enduracididine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of the rare amino acid enduracididine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of enduracididine?

A1: The synthesis of enduracididine is complex due to its unique five-membered cyclic guanidine moiety and multiple stereocenters. Key challenges reported in the literature include:

  • Low Yields and Cumbersome Routes: Many existing synthetic pathways are lengthy and inefficient, which hampers the large-scale production needed for drug development.[1]

  • Poor Stereocontrol: Achieving the desired stereochemistry, particularly for L-allo-enduracididine, can be difficult. For instance, key reactions like aziridination may result in unfavorable diastereomeric mixtures.[1][2]

  • Protecting Group Strategy: The cyclic guanidine motif is sensitive and can be incompatible with certain reaction conditions, especially those involving Lewis acids, making the selection of appropriate protecting groups critical.[1][3]

  • Steric Hindrance: Reactions such as N-glycosylation can be complicated by significant steric hindrance around the reaction site.[1][3]

  • Byproduct Formation: Undesired side reactions, such as the formation of diketopiperazine (DKP) during solid-phase peptide synthesis (SPPS) when removing the Fmoc group from the enduracididine residue, can occur.[4]

Q2: Which synthetic routes are most commonly used to prepare L-allo-enduracididine?

A2: Several distinct strategies have been developed. The choice of route often depends on the desired scale, stereochemical outcome, and available starting materials. Three notable approaches start from:

  • Boc-Asp-OtBu (Payne Group): This route involves a seven-step synthesis to access the desired building block.[4]

  • Hydroxyproline (Yuan Group): A highly stereoselective and scalable synthesis that affords L-allo-enduracididine in 10 steps with an overall yield of 31%.[4][5]

  • Inter- and Intramolecular Diamination/Guanidinylation (Unnamed Group): This newer approach offers a rapid, one-pot reaction to access protected L-allo-enduracididine with excellent stereoselectivity.[4]

Q3: Why is the enduracididine residue significant in antibiotics like Teixobactin?

A3: Enduracididine is a crucial component of several potent antibiotics, including the enduracidins, mannopeptimycins, and the recently discovered teixobactin.[1][2] In teixobactin, it was initially believed to be essential for its high potency against Gram-positive pathogens.[6][7] Substitution of the enduracididine residue with L-arginine, for example, leads to a significant reduction in antibacterial activity.[1][2] However, recent studies have shown that replacing L-allo-enduracididine with other non-polar residues like leucine can still result in highly potent analogues, challenging the initial understanding of its essentiality for lipid II binding.[6][7]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Aziridination Step

Question: My aziridination of an allylglycine derivative is resulting in a poor diastereomeric ratio (e.g., 7:3 S,S/S,R). How can I improve the stereoselectivity?

Answer: This is a known challenge. Dodd et al. reported a 7:3 mixture in favor of the desired S,S diastereomer with no improvement upon attempted optimization.[1][2]

Troubleshooting Steps:

  • Protecting Group Modification: The choice of nitrogen protecting group can influence the stereochemical outcome. The 9-phenylfluorenyl (PhF) group has been used to prevent undesired copper coordination during the aziridination step, which might influence selectivity.[1]

  • Alternative Catalysts: While the original work may have used a specific copper catalyst, exploring other catalytic systems known for asymmetric aziridination could yield better results.

  • Alternative Synthetic Routes: If optimizing the aziridination fails, consider alternative strategies that establish the stereocenters through different reactions, such as:

    • Sharpless Asymmetric Dihydroxylation: This method can stereoselectively install diols, which can then be converted to the required amino and guanidinyl functionalities.[1][8]

    • Asymmetric Nitroaldol (Henry) Reaction: A catalyst-controlled Henry reaction using an aldehyde derived from L-aspartic acid has been successfully used to prepare both L-allo-enduracididine and L-enduracididine.[9]

Issue 2: Undesired Intramolecular Ring Opening

Question: During the aziridine ring-opening step with sodium azide, I am observing significant amounts of an undesired intramolecularly cyclized product. What conditions can I use to prevent this?

Answer: The conditions for the aziridine opening are critical to prevent this side reaction.

Troubleshooting Steps:

  • Solvent and Temperature Control: Dodd et al. found that performing the reaction with sodium azide and BF₃·OEt₂ in DMF at a controlled temperature of 65 °C was key to preventing undesired intramolecular ring opening.[1]

  • Lewis Acid Choice: The type and stoichiometry of the Lewis acid (e.g., BF₃·OEt₂) can significantly impact the reaction's regioselectivity and prevent premature activation of other nucleophilic sites in the molecule.

Issue 3: Failed N-Mannosylation of the Cyclic Guanidine

Question: I am attempting to perform N-mannosylation on a β-hydroxyenduracididine derivative, but the reaction is not proceeding under standard Lewis acidic or basic conditions. What is the likely cause and solution?

Answer: This is a particularly challenging transformation due to a combination of steric hindrance and the poor compatibility of the cyclic guanidine group with Lewis acids.[1][3]

Troubleshooting Steps:

  • Avoid Strong Lewis Acids: The guanidine motif can chelate or be degraded by strong Lewis acids.

  • Employ Gold(I) Catalysis: A successful approach involved using a gold(I)-mediated N-mannosylation with an ortho-alkynyl benzoate donor. This method circumvents the issues associated with traditional Lewis acids.[1]

Quantitative Data Summary

Table 1: Comparison of Diastereoselectivity in Key Synthetic Steps

Reaction Step Starting Material Reagents/Conditions Product Diastereomeric Ratio (dr) Yield (%) Reference
Aziridination Allylglycine derivative Copper Catalyst Aziridine 7:3 28 [1][2]
Reductive Ring Opening Pyrrolidine derivative - L-allo-enduracididine >50:1 31 (overall) [5]

| One-Pot Guanidinylation | Amide Precursor | - | Protected L-allo-End | >15:1 | 61-71 |[4] |

Experimental Protocols

Protocol 1: Synthesis of Protected Enduracididine via Aziridine Ring Opening (Adapted from Dodd et al.)

This protocol outlines the key steps for forming the protected enduracididine backbone.

  • Stereoselective Aziridination:

    • To a solution of the N-PhF protected allylglycine derivative (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂), add the copper catalyst (e.g., Cu(acac)₂, 0.1 equiv).

    • Add the nitrene precursor (e.g., PhI=NTs, 1.2 equiv) portion-wise at room temperature.

    • Stir the reaction for 12-24 hours until TLC analysis indicates consumption of the starting material.

    • Purify the crude product via column chromatography to yield the diastereomeric mixture of aziridines.

  • Azide Ring Opening:

    • Dissolve the aziridine mixture (1.0 equiv) in anhydrous DMF.

    • Add sodium azide (NaN₃, 3.0 equiv) followed by the slow addition of boron trifluoride diethyl etherate (BF₃·OEt₂, 1.5 equiv) at 0 °C.

    • Warm the reaction mixture to 65 °C and stir for 4-6 hours.

    • Cool the reaction, quench with saturated NaHCO₃ solution, and extract with an organic solvent (e.g., EtOAc).

    • Separate the resulting diastereomers (amino azides) by column chromatography.

  • Guanidinylation and Cyclization:

    • Protect the newly formed amino group (e.g., as a Boc carbamate).

    • Reduce the azide to a primary amine (e.g., using H₂, Pd/C).

    • Treat the resulting diamine with a guanylating agent (e.g., Goodman's reagent) to form the guanidine moiety.

    • Induce cyclization under appropriate conditions (often basic) to form the five-membered ring of enduracididine.

    • Perform final deprotection steps as required to yield the target compound.

Visualizations

Logical Workflow for Troubleshooting Synthesis

troubleshooting_workflow cluster_problem Problem Identification cluster_strategy Troubleshooting Strategy cluster_outcome Desired Outcome p1 Low Diastereoselectivity s1 Modify Protecting Groups p1->s1 e.g., Aziridination s3 Change Catalytic System p1->s3 e.g., Aziridination s4 Explore Alternative Synthetic Route p1->s4 e.g., Aziridination p2 Side Product Formation s2 Optimize Reaction Conditions (Solvent, Temp, Reagents) p2->s2 e.g., Intramolecular Cyclization p3 Low Reaction Yield p3->s1 e.g., N-Mannosylation p3->s2 e.g., N-Mannosylation p3->s4 e.g., N-Mannosylation o1 Improved Stereocontrol s1->o1 o3 Increased Yield s1->o3 o2 Minimized Byproducts s2->o2 s2->o3 s3->o1 s4->o1 s4->o2 s4->o3

Caption: Troubleshooting logic for common synthesis issues.

Generalized Synthetic Workflow for L-allo-Enduracididine

synthetic_workflow start Chiral Precursor (e.g., Aspartic Acid, Hydroxyproline) step1 Stereocenter Installation (e.g., Nitroaldol Reaction) start->step1 Key Step 1 step2 Functional Group Interconversion step1->step2 step3 Guanidinylation step2->step3 Key Step 2 step4 Cyclization step3->step4 end Protected L-allo-Enduracididine step4->end

Caption: A generalized workflow for L-allo-enduracididine synthesis.

References

Enhancing the production of Enduracidin through metabolic engineering

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the production of the lipopeptide antibiotic enduracidin from Streptomyces fungicidicus through metabolic engineering. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: My wild-type Streptomyces fungicidicus strain produces very low titers of this compound. What are the initial steps to improve production?

A1: Low production in wild-type strains is common.[1] Initial strategies can be broadly categorized into two approaches:

  • Strain Improvement by Mutagenesis: Non-rational approaches like random mutagenesis using heavy-ion beams have been shown to significantly enhance this compound production, with some mutants exhibiting a 114% increase in yield compared to the original strain.[1]

  • Fermentation Optimization: Systematically optimizing fermentation parameters such as media composition (carbon and nitrogen sources), temperature, and pH can substantially boost yields.

Q2: I want to use metabolic engineering to enhance production. Which genes are the primary targets?

A2: Targeted genetic modification is a powerful approach. Key targets in the this compound biosynthetic gene cluster (end) include:

  • Regulatory Genes: The end cluster contains regulatory genes that can be manipulated to increase the expression of the entire pathway. For instance, overexpressing the positive regulator orf24 and deleting the negative regulator orf18 have been shown to increase this compound yields by 1.2 to 4.6-fold.[2]

  • Biosynthetic Genes: Identifying and overexpressing rate-limiting steps in the biosynthetic pathway is a key strategy. RNA-sequencing has suggested that endC, which encodes a large non-ribosomal peptide synthetase (NRPS), can be a rate-limiting enzyme.[3]

  • Precursor Supply Pathways: Enhancing the supply of non-proteinogenic amino acid precursors, such as 4-hydroxyphenylglycine (Hpg) and enduracididine, is crucial. The biosynthesis of enduracididine is known to originate from arginine.[4]

Q3: What is the most efficient method for genetic manipulation in Streptomyces fungicidicus?

A3: While traditional homologous recombination has been used, CRISPR/Cas9-based genome editing has emerged as a much more efficient and rapid tool for genetic manipulation in Streptomyces species.[5] Systems like pCRISPomyces-2 have been successfully adapted for S. fungicidicus to create targeted gene deletions and insertions, significantly shortening the gene editing cycle.[5][6]

Q4: Can I produce novel this compound derivatives using metabolic engineering?

A4: Yes. Biosynthetic engineering allows for the creation of novel this compound analogs. For example, by expressing the mannosyltransferase Ram29 from the ramoplanin gene cluster in S. fungicidicus, researchers have successfully produced novel monomannosylated this compound variants with potentially improved properties like solubility.[7][8]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no this compound production after genetic modification. 1. Disruption of essential biosynthetic genes. 2. Metabolic burden from overexpression of heterologous genes. 3. Instability of the engineered strain.1. Verify the integrity of the end gene cluster post-manipulation using PCR and sequencing. 2. Use tunable or inducible promoters to control the expression of the engineered genes. 3. Passage the strain multiple times under selective pressure and re-verify production.
Inefficient CRISPR/Cas9-mediated gene editing. 1. Low conjugation efficiency of the CRISPR plasmid. 2. Ineffective guide RNA (sgRNA) design. 3. Cytotoxicity caused by Cas9 off-target cleavage. 4. Inefficient homology-directed repair (HDR).1. Optimize the conjugation protocol between E. coli and S. fungicidicus. 2. Design and test multiple sgRNAs for your target gene. Ensure the protospacer adjacent motif (PAM) is present. 3. Use a codon-optimized cas9 for Streptomyces and consider modified Cas9 variants with reduced off-target effects.[8][9] 4. Ensure homology arms in the repair template are sufficiently long (typically ~1 kb).
Difficulty in extracting and quantifying this compound. 1. Inefficient extraction from fermentation broth and mycelia. 2. Poor separation and detection by HPLC.1. Use an effective solvent system. Ultrasound-assisted extraction with 70% methanol has been shown to be efficient.[10] 2. Use a C18 column for reverse-phase HPLC. This compound can be monitored at a wavelength of 267 nm.[11]
Engineered strain shows poor growth and biomass accumulation. 1. Deletion of genes important for primary metabolism. 2. Accumulation of toxic intermediates.1. Analyze the function of deleted genes to ensure they are not essential for growth. Interestingly, some targeted deletions of secondary metabolite gene clusters have led to improved growth characteristics.[5][6] 2. Perform metabolomic analysis to identify any accumulating toxic compounds.

Quantitative Data on this compound Production Enhancement

Engineering Strategy Strain(s) Modification Fold Increase in Yield Reference
Random MutagenesisS. fungicidicusHeavy-ion beam irradiation~2.14 (114% increase)[1]
Regulatory Gene EngineeringS. fungicidicus B-5477 & BM38-2Deletion of negative regulator orf181.2 - 4.6[2]
Regulatory Gene EngineeringS. fungicidicus B-5477 & BM38-2Overexpression of positive regulator orf241.5 - 2.0[2]
Semi-rational MutagenesisS. fungicidicus TXX3120Mutagenesis followed by selection for high endC expressionNot explicitly quantified as fold-increase, but mutants showed significantly higher production.[3]

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Gene Deletion in S. fungicidicus using pCRISPomyces-2

This protocol is adapted from established methods for Streptomyces.[12][13]

1. Design and Construction of the Editing Plasmid: a. gRNA Design: Select a 20-nt protospacer sequence within your target gene that is immediately upstream of a 5'-NGG-3' PAM sequence. b. Homology Arm Amplification: Amplify ~1 kb DNA fragments upstream (left arm) and downstream (right arm) of the target gene from S. fungicidicus genomic DNA. c. Plasmid Assembly: i. Anneal complementary oligos encoding your chosen 20-nt spacer and ligate them into the BbsI-digested pCRISPomyces-2 vector. ii. Linearize the resulting plasmid with XbaI. iii. Use Gibson Assembly or a similar method to clone the left and right homology arms into the linearized plasmid. This creates the final editing plasmid where the homology arms flank the gRNA cassette.

2. Conjugation into S. fungicidicus: a. Transform the final editing plasmid into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002). b. Prepare S. fungicidicus spores or mycelial fragments. c. Mix the E. coli donor cells with the S. fungicidicus recipient and plate on a suitable medium (e.g., SFM agar). d. Incubate to allow for conjugation. e. Overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and apramycin to select for exconjugants containing the plasmid).

3. Screening and Verification: a. Isolate exconjugant colonies and streak them onto fresh selective plates. b. Perform colony PCR using primers that flank the targeted deletion site. A smaller PCR product compared to the wild-type indicates a successful double-crossover deletion. c. Confirm the deletion by Sanger sequencing of the PCR product. d. To cure the pCRISPomyces-2 plasmid (which is temperature-sensitive), passage the confirmed mutant at a non-permissive temperature (e.g., 37°C) without apramycin selection.

Protocol 2: Fermentation and this compound Extraction

1. Seed Culture Preparation: a. Inoculate spores or mycelia of the S. fungicidicus strain into a seed medium (e.g., Bouillon broth).[7] b. Incubate at 28-30°C with shaking for 2-3 days.[1][7]

2. Production Fermentation: a. Transfer the seed culture (e.g., 10 mL) into a larger volume of production medium (e.g., 300 mL).[7] b. Incubate at 28-30°C with shaking for 10-14 days.[1][7]

3. Extraction: a. Separate the mycelia from the fermentation broth by centrifugation. b. This compound is present in both the supernatant and the mycelia. c. Perform a solvent extraction. A butanol extraction or ultrasound-assisted extraction with 70% methanol can be effective.[10][14] d. Evaporate the solvent to obtain the crude extract.

4. Quantification by HPLC: a. Resuspend the crude extract in a suitable solvent (e.g., methanol). b. Analyze by reverse-phase HPLC using a C18 column. c. Use a suitable mobile phase gradient (e.g., water and acetonitrile with trifluoroacetic acid). d. Monitor the absorbance at 267 nm.[11] e. Quantify the this compound A and B peaks by comparing their areas to a standard curve.

Visualizations

Enduracidin_Biosynthesis_Pathway cluster_precursors Primary Metabolism Precursors cluster_pathway This compound-Specific Precursors cluster_nrps NRPS Assembly Line Arginine L-Arginine Enduracididine Enduracididine (End) Arginine->Enduracididine endP, endR, endQ Fatty_Acids Fatty Acids NRPS Fatty Acid Acylation EndA-D (18 Modules) Peptide Assembly & Modification Fatty_Acids->NRPS:f0 Amino_Acids Standard Amino Acids Hpg 4-Hydroxyphenylglycine (Hpg) Amino_Acids->Hpg hpgT, hmaO Amino_Acids->NRPS:f1 Enduracididine->NRPS:f1 Hpg->NRPS:f1 Final_Product This compound NRPS:f2->Final_Product Cyclization & Release

Caption: Simplified biosynthetic pathway of this compound.

Strain_Improvement_Workflow start_node start_node process_node process_node decision_node decision_node end_node end_node A Wild-Type S. fungicidicus B Identify Genetic Targets (e.g., endC, orf18, orf24) A->B C Construct CRISPR/Cas9 Editing Plasmid B->C D Conjugation into S. fungicidicus C->D E Screen for Mutants (PCR & Sequencing) D->E F Deletion Confirmed? E->F G Fermentation & Yield Analysis (HPLC) F->G Yes J Re-design gRNA/Donor F->J No H Yield Increased? G->H H->B No, Select New Target I High-Yielding Strain H->I Yes J->C

Caption: Experimental workflow for this compound strain improvement.

Enduracidin_Regulation regulator_pos regulator_pos regulator_neg regulator_neg gene_cluster end Biosynthetic Gene Cluster product This compound gene_cluster->product orf24 Orf24 orf24->gene_cluster Positive Regulation orf18 Orf18 orf18->gene_cluster Negative Regulation

Caption: Proposed regulation of the this compound gene cluster.

References

Refinement of Enduracidin purification protocols to improve purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining Enduracidin purification protocols to achieve higher purity. The information is presented in a clear question-and-answer format to directly address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for extracting this compound from a fermentation broth?

The initial recovery of this compound from fermentation broth typically involves separating the mycelium from the culture fluid, followed by solvent extraction. A common method is to extract the mycelial cake with acidified aqueous methanol or acetone.[1] Another approach involves a butanol extraction procedure.

Q2: What are the common chromatographic techniques used for this compound purification?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective method for purifying this compound.[2] Additionally, techniques such as adsorption chromatography on activated carbon or synthetic resins, and ion-exchange chromatography have been mentioned in patent literature as potential purification steps.[1]

Q3: What type of HPLC column is suitable for this compound purification?

A C18 reverse-phase column is a common and effective choice for the purification of this compound and its analogs.

Q4: How is the purity of this compound typically assessed?

The purity of this compound is commonly determined using analytical RP-HPLC with UV detection. More advanced and sensitive methods, such as ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS/MS), are used for precise quantification and characterization of this compound and its related impurities.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Extracted this compound Incomplete cell lysis.Ensure thorough mechanical disruption of the mycelium to release the intracellular this compound.
Inefficient solvent extraction.Optimize the solvent-to-biomass ratio and the number of extraction cycles. Ensure the pH of the extraction solvent is appropriate to maintain this compound solubility.
Poor Peak Shape (Tailing or Fronting) in HPLC Column overload.Reduce the amount of sample injected onto the column.
Inappropriate mobile phase pH.Adjust the pH of the mobile phase to improve the ionization state of this compound and its interaction with the stationary phase.
Presence of silanol interactions with the column.Use a base-deactivated column or add a competing base to the mobile phase.
Co-elution of Impurities Suboptimal gradient slope in HPLC.Optimize the gradient profile. A shallower gradient can improve the resolution of closely eluting compounds.
Poor sample solubility in the mobile phase.Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions to ensure proper binding to the column.
Precipitation of this compound during Purification Poor aqueous solubility of the lipopeptide.Maintain a suitable concentration of organic solvent in the buffers. This compound's lipophilic nature can lead to precipitation in highly aqueous environments.[2]
pH of the buffer is near the isoelectric point of this compound.Adjust the buffer pH to be at least one unit away from the isoelectric point of this compound to enhance its solubility.
Inconsistent Retention Times in HPLC Fluctuations in mobile phase composition or flow rate.Ensure the HPLC system is properly primed and that the mobile phase is well-mixed and degassed.
Column temperature variations.Use a column oven to maintain a stable temperature throughout the analysis.

Experimental Protocols

I. Extraction of this compound from Fermentation Broth

This protocol describes a general procedure for the initial extraction of this compound.

  • Harvesting: Separate the mycelium from the fermentation broth by centrifugation or filtration.

  • Extraction: Resuspend the mycelial biomass in acidified aqueous methanol (e.g., 70% methanol with 0.1 N HCl). Stir for several hours at room temperature.

  • Clarification: Remove the mycelial debris by centrifugation or filtration.

  • Solvent Removal: Evaporate the methanol from the supernatant under reduced pressure.

  • Liquid-Liquid Extraction: Perform a liquid-liquid extraction of the aqueous residue with n-butanol. The this compound will partition into the butanol phase.

  • Back Extraction: Wash the butanol phase with an acidic aqueous solution (e.g., 5 mM HCl) to transfer the this compound back into the aqueous phase.

  • Final Extraction: Adjust the pH of the aqueous phase to alkaline (e.g., pH 8.2) and re-extract the this compound into n-butanol.

  • Concentration: Evaporate the final butanol extract to dryness to obtain the crude this compound extract.

II. Purification of this compound by Preparative RP-HPLC

This protocol provides a detailed method for purifying this compound using preparative reverse-phase HPLC.

  • Column: C18, 10 µm particle size, 250 x 21.2 mm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 10 mL/min

  • Detection: UV at 230 nm

  • Gradient:

    • 0-5 min: 20% B

    • 5-35 min: 20% to 80% B (linear gradient)

    • 35-40 min: 80% B

    • 40-45 min: 80% to 20% B (linear gradient)

    • 45-50 min: 20% B (re-equilibration)

Procedure:

  • Dissolve the crude this compound extract in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Inject the sample onto the equilibrated HPLC system.

  • Collect fractions corresponding to the this compound peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain purified this compound.

Quantitative Data Summary

The following table summarizes typical purity levels that can be expected for this compound at different stages of purification. Please note that these are approximate values and actual results may vary depending on the specific conditions.

Purification StepTypical Purity (%)
Crude Extract10 - 30
After Solid-Phase Extraction40 - 60
After Preparative RP-HPLC (Single Pass)> 90
After Preparative RP-HPLC (Multiple Passes)> 95

Experimental Workflow

The following diagram illustrates the general workflow for the purification of this compound.

Enduracidin_Purification_Workflow cluster_fermentation Fermentation cluster_extraction Initial Extraction cluster_purification Purification cluster_analysis Analysis & Final Product Fermentation Streptomyces fungicidicus Fermentation Harvest Harvest Mycelium Fermentation->Harvest Extraction Solvent Extraction (e.g., Acidified Methanol) Harvest->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract RP_HPLC Preparative RP-HPLC Crude_Extract->RP_HPLC Purity_Analysis Purity Analysis (Analytical HPLC/UPLC-MS) RP_HPLC->Purity_Analysis Pure_this compound Pure this compound Purity_Analysis->Pure_this compound

Caption: A flowchart illustrating the key stages in the purification of this compound.

References

Technical Support Center: Optimization of In Vivo Dosing Regimens for Enduracidin Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Enduracidin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your in vivo dosing regimens and overcoming common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a lipoglycopeptide antibiotic that inhibits the biosynthesis of the bacterial cell wall. Its primary target is the transglycosylation step of peptidoglycan synthesis. It achieves this by binding to Lipid II, a crucial precursor molecule, thereby preventing the elongation of the peptidoglycan chain. This disruption of cell wall integrity leads to bacterial cell death.

Q2: What is a typical starting dose for this compound in a mouse infection model?

Based on published studies, a reasonable starting point for an efficacious dose in a mouse model of Staphylococcus aureus infection is in the range of 2-3 mg/kg body weight. The 50% effective dose (ED50) has been reported to be approximately 2.27 mg/kg when administered subcutaneously.[1][2] However, the optimal dose will depend on the specific animal model, the bacterial strain used, and the severity of the infection.

Q3: How should I prepare this compound for in vivo administration, considering its poor water solubility?

This compound's poor aqueous solubility is a critical consideration for in vivo studies.[3] A common method described in the literature involves dissolving this compound in 70% methyl alcohol to create a stock solution. This stock solution is then further diluted with a sterile, physiologically compatible vehicle such as 0.85% sodium chloride solution to the desired final concentration for injection. It is crucial to ensure the final concentration of the organic solvent is minimized to avoid toxicity to the animal. For poorly soluble peptides like this compound, alternative formulation strategies such as the use of co-solvents, cyclodextrins, or lipid-based delivery systems can also be explored to improve solubility and bioavailability.[4][5]

Q4: What are the recommended routes of administration for this compound in animal models?

Subcutaneous (SC) and intraperitoneal (IP) injections are the most commonly reported routes of administration for this compound in mouse models.[1][6][7] The choice of administration route can significantly impact the pharmacokinetic and pharmacodynamic profile of the compound.

Q5: Is there any available information on the pharmacokinetics and toxicity of this compound?

Detailed pharmacokinetic (PK) and toxicity data for this compound in preclinical models are not extensively available in the public domain. One study in broiler chickens showed that after oral administration, this compound residues were below the limit of quantification in muscle and fat at 0-day withdrawal time, with low levels detected in the liver and kidney.[8] For any new in vivo study, it is highly recommended to conduct preliminary dose-range finding and toxicity studies to determine the maximum tolerated dose (MTD) and to characterize the PK profile in the specific animal model being used.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation of this compound upon dilution or during injection - Poor aqueous solubility of this compound. - Incompatible diluent or pH. - High final concentration of the dosing solution.- Optimize the formulation by adjusting the co-solvent (e.g., ethanol, DMSO, PEG400) concentration. Ensure the final solvent concentration is safe for the animal. - Evaluate the pH of the final formulation; for peptides, solubility can be pH-dependent. - Consider using solubility-enhancing excipients like cyclodextrins. - Prepare fresh dosing solutions immediately before administration and vortex thoroughly. - Administer a larger volume of a more dilute solution if the total dose allows.
Injection site reaction (e.g., inflammation, skin irritation) - High concentration of the injected compound. - Irritating properties of the vehicle (e.g., high percentage of organic solvent). - Suboptimal injection technique.- Reduce the concentration of this compound and the organic solvent in the formulation. - Increase the injection volume while decreasing the concentration to spread the dose over a larger subcutaneous space. - Ensure proper subcutaneous injection technique to avoid intradermal or intramuscular deposition. Rotate injection sites if multiple doses are required. - Observe the injection site closely post-administration for any adverse reactions.
Lack of in vivo efficacy despite in vitro activity - Suboptimal dosing regimen (dose, frequency, duration). - Poor bioavailability or rapid clearance of this compound. - Inappropriate animal model for the specific infection. - Degradation of the compound in the dosing solution.- Conduct a dose-response study to determine the optimal dose. - Investigate the pharmacokinetic profile of this compound in your animal model to inform the dosing frequency. - Ensure the chosen animal model is appropriate and the bacterial challenge is well-characterized. - Always use freshly prepared dosing solutions and store the stock solution under appropriate conditions (e.g., protected from light, at the recommended temperature).
High variability in experimental results - Inconsistent formulation and dosing procedures. - Variation in the health status or age of the animals. - Inconsistent bacterial inoculum size.- Standardize the formulation preparation and administration technique across all experiments. - Use age- and weight-matched animals from a reputable supplier. - Ensure the bacterial inoculum is prepared consistently and the CFU count is verified for each experiment.

Data Presentation

Table 1: Summary of In Vivo Efficacy Data for this compound against Staphylococcus aureus in Mice

Route of AdministrationDosing RegimenEfficacy EndpointReported ValueReference
SubcutaneousSingle doseED502.27 mg/kg[1][2]
SubcutaneousNot specifiedED503.2 mg/kg[1]
IntraperitonealNot specifiedED501.98 mg/kg[1]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Subcutaneous Injection

Materials:

  • This compound powder

  • Sterile 70% methyl alcohol

  • Sterile 0.85% sodium chloride (saline) solution

  • Sterile, pyrogen-free microcentrifuge tubes and pipette tips

  • Vortex mixer

Procedure:

  • Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add a minimal amount of 70% methyl alcohol to dissolve the powder completely. Vortex gently to ensure full dissolution.

  • In a separate sterile tube, calculate and add the required volume of sterile 0.85% saline to achieve the final desired concentration of this compound.

  • Slowly add the this compound stock solution from step 2 to the saline in step 3 while vortexing to prevent precipitation.

  • Visually inspect the final solution for any precipitates. If precipitation occurs, the formulation needs to be optimized (see Troubleshooting Guide).

  • Prepare the formulation fresh on the day of the experiment and keep it on ice, protected from light, until administration.

Protocol 2: Subcutaneous Administration of this compound in a Mouse Model of Staphylococcus aureus Infection

Materials:

  • Prepared this compound dosing solution

  • Sterile 1 mL syringes with 27-30 gauge needles

  • Experimental mice

  • Staphylococcus aureus inoculum

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory conditions before the experiment. Shave the dorsal area (back of the neck) for clear visibility of the injection site.

  • Infection: Induce a subcutaneous infection by injecting a standardized inoculum of S. aureus into the shaved dorsal area.

  • Dosing:

    • Accurately draw the calculated volume of the this compound dosing solution into a sterile syringe.

    • Gently restrain the mouse and lift the loose skin on the back of the neck to form a "tent".

    • Insert the needle into the base of the skin tent, parallel to the body, ensuring it is in the subcutaneous space and not intradermal or intramuscular.

    • Slowly inject the solution.

    • Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds to prevent leakage.

  • Monitoring: Observe the animals regularly for any signs of distress, injection site reactions, and clinical signs of infection.

  • Endpoint Analysis: At the predetermined endpoint of the study, euthanize the animals and collect relevant tissues (e.g., skin lesion, spleen, kidneys) for bacterial load determination (CFU counting) and other analyses.

Mandatory Visualizations

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP-N-acetylglucosamine UDP-N-acetylglucosamine Lipid I Lipid I UDP-N-acetylglucosamine->Lipid I MurG Lipid II Lipid II Lipid I->Lipid II Translocation Growing Peptidoglycan Growing Peptidoglycan Lipid II->Growing Peptidoglycan Transglycosylation This compound This compound This compound->Lipid II Inhibition

Caption: this compound's mechanism of action in bacterial cell wall synthesis.

G Start Start Prepare this compound Formulation Prepare this compound Formulation Start->Prepare this compound Formulation Induce S. aureus Infection Induce S. aureus Infection Prepare this compound Formulation->Induce S. aureus Infection Administer this compound (e.g., Subcutaneous) Administer this compound (e.g., Subcutaneous) Induce S. aureus Infection->Administer this compound (e.g., Subcutaneous) Monitor Animals Monitor Animals Administer this compound (e.g., Subcutaneous)->Monitor Animals Endpoint Analysis (e.g., CFU) Endpoint Analysis (e.g., CFU) Monitor Animals->Endpoint Analysis (e.g., CFU) End End Endpoint Analysis (e.g., CFU)->End

Caption: General workflow for an in vivo this compound efficacy study.

G Poor In Vivo Efficacy Poor In Vivo Efficacy Check Formulation Check Formulation Poor In Vivo Efficacy->Check Formulation Review Dosing Regimen Review Dosing Regimen Poor In Vivo Efficacy->Review Dosing Regimen Assess Animal Model Assess Animal Model Poor In Vivo Efficacy->Assess Animal Model Confirm Compound Integrity Confirm Compound Integrity Poor In Vivo Efficacy->Confirm Compound Integrity Solubility Issue? Solubility Issue? Check Formulation->Solubility Issue? Dose/Frequency/Duration Adequate? Dose/Frequency/Duration Adequate? Review Dosing Regimen->Dose/Frequency/Duration Adequate? Model Appropriate? Model Appropriate? Assess Animal Model->Model Appropriate? Degradation? Degradation? Confirm Compound Integrity->Degradation? Optimize Formulation Optimize Formulation Solubility Issue?->Optimize Formulation Yes Dose Escalation/PK Study Dose Escalation/PK Study Dose/Frequency/Duration Adequate?->Dose Escalation/PK Study No Refine Model Refine Model Model Appropriate?->Refine Model No Fresh Preparation/Storage Fresh Preparation/Storage Degradation?->Fresh Preparation/Storage Yes

Caption: Troubleshooting logic for poor in vivo efficacy of this compound.

References

Mitigating potential off-target effects of Enduracidin in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for mitigating potential off-target effects of Enduracidin in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a lipopeptide antibiotic that primarily targets the bacterial cell wall synthesis pathway.[1] Its main mechanism involves binding to Lipid II, a crucial precursor molecule located on the outer surface of the bacterial cell membrane.[2][3] This binding action inhibits the transglycosylation step of peptidoglycan biosynthesis, a process essential for maintaining the structural integrity of the cell wall in Gram-positive bacteria.[2][4] This mode of action is similar to other antibiotics like ramoplanin; however, this compound recognizes a distinct region of Lipid II, which is why cross-resistance with drugs like vancomycin has not been observed.[3]

G cluster_0 Bacterial Cytoplasm cluster_1 Cell Membrane cluster_2 Exterior / Peptidoglycan Layer UDP_NAG UDP-NAG MurG MurG Enzyme UDP_NAG->MurG UDP_NAM_penta UDP-NAM-pentapeptide Lipid_I Lipid I UDP_NAM_penta->Lipid_I Lipid_I->MurG Lipid_II_inner Lipid II (Inner leaflet) MurG->Lipid_II_inner Flippase Flippase Lipid_II_outer Lipid II (Outer leaflet) Flippase->Lipid_II_outer Lipid_II_inner->Flippase PBP Transglycosylase (Penicillin-Binding Protein) Lipid_II_outer->PBP Lipid_II_outer->Block PG_chain Growing Peptidoglycan Chain PBP->PG_chain This compound This compound This compound->Block Block->PBP

Caption: Mechanism of Action of this compound.

Q2: What are potential off-target effects of this compound in mammalian cellular assays?

While specific off-target effects for this compound in mammalian cells are not extensively documented, studies suggest it has limited toxicity toward eukaryotic cells.[5] However, researchers should be aware of general off-target effects commonly observed with antibiotics in cell culture. These can include:

  • Altered Cell Metabolism: Antibiotics can interfere with mitochondrial function and protein synthesis, affecting cellular proliferation and differentiation.[6][7]

  • Changes in Gene Expression: The use of antibiotics like penicillin-streptomycin in cell culture has been shown to significantly alter gene expression and regulation, which could confound experimental results.[8]

  • Physicochemical Interference: this compound has poor aqueous solubility, which may lead to compound precipitation or aggregation in culture media.[1] These aggregates can cause non-specific cytotoxicity or interfere with assay readouts.

Q3: How can I design an experiment to differentiate between on-target antibacterial activity and non-specific cytotoxicity?

A robust experimental design should include controls that can distinguish between the intended antibacterial effect and unintended effects on host cells or the assay system. This involves running parallel assays to isolate the different potential activities of the compound. A key strategy is to use a counter-screen with a bacterial strain that lacks the drug's target, such as a cell wall-deficient L-form.

G cluster_controls Control Experiments start Start: Observe effect in primary co-culture assay question Is the effect on-target or off-target? start->question on_target On-Target Assay: Gram-positive bacteria alone + this compound question->on_target Test On-Target off_target_mammalian Off-Target Assay 1: Mammalian cells alone + this compound question->off_target_mammalian Test Off-Target off_target_gram_neg Off-Target Assay 2: Gram-negative bacteria alone + this compound question->off_target_gram_neg Test Off-Target analysis Analyze Results on_target->analysis off_target_mammalian->analysis off_target_gram_neg->analysis conclusion_on Conclusion: Effect is likely ON-TARGET (Anti-bacterial) analysis->conclusion_on Activity only in Gram-positive assay conclusion_off Conclusion: Effect is likely OFF-TARGET (e.g., Cytotoxicity) analysis->conclusion_off Activity in mammalian or Gram- negative assays

Caption: Workflow for Investigating Off-Target Effects.

Q4: What is a recommended starting concentration range for this compound to minimize off-target effects?

To minimize the risk of off-target effects, it is advisable to use this compound at the lowest effective concentration. The concentration should be guided by its known Minimal Inhibitory Concentration (MIC) against the target bacteria. For most susceptible Gram-positive pathogens, MIC values range from 0.0005 to 4 µg/mL.[5] For Staphylococcus aureus, MICs are typically between 0.09 and 0.56 µg/mL.[9] A good starting point for a cellular assay would be 1x to 10x the MIC of the specific bacterial strain being used. Exceeding this range significantly increases the likelihood of observing off-target cytotoxicity.

Quantitative Data Summary

The following table summarizes the reported MICs for this compound against various Gram-positive bacteria.

Bacterial SpeciesMIC Range (µg/mL)Reference
Staphylococcus spp.0.0005 - 4[5]
Staphylococcus aureus0.09 - 0.56[9]
Staphylococcus aureus (sensitive)~0.013[10]

Troubleshooting Guide

Problem: High cytotoxicity is observed in the mammalian host cell line, even at concentrations near the bacterial MIC.
  • Possible Cause 1: Compound Precipitation. Due to its poor solubility, this compound may be precipitating in your culture medium, leading to non-specific cell death.

    • Solution: Visually inspect the culture wells for precipitates using a microscope. Prepare fresh stock solutions in an appropriate solvent (e.g., 70% methanol) and ensure it is fully dissolved before diluting into the assay medium.[10] Consider a brief sonication of the stock solution.

  • Possible Cause 2: Non-specific Membrane Interaction. As a lipopeptide, this compound may have some affinity for eukaryotic cell membranes at higher concentrations.

    • Solution: Perform a concentration-response curve on the mammalian cells alone (without bacteria) to determine the 50% cytotoxic concentration (CC50). Ensure your experimental concentration is well below the CC50 value.

  • Possible Cause 3: Altered Cellular Metabolism. The antibiotic may be subtly affecting cell health in a way that is exacerbated in your specific assay conditions.

    • Solution: Avoid prolonged exposure. If possible, reduce the incubation time of this compound with the cells to the minimum required to observe an antibacterial effect.

Problem: Experimental results with this compound are inconsistent or not reproducible.
  • Possible Cause 1: Stock Solution Instability. The compound may be degrading in your stock solution over time.

    • Solution: Prepare fresh stock solutions for each experiment or aliquot and store them at -20°C or -80°C for a limited time. Avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Hidden Bacterial Contamination. Routine use of antibiotics can mask low-level, resistant contamination, which can affect the health and response of your cultured cells.[11]

    • Solution: If possible, culture your mammalian cells without maintenance antibiotics for several passages before an experiment to unmask any underlying contamination.[6][8]

  • Possible Cause 3: Variability in Cell Health. The off-target effects of antibiotics can alter the baseline physiological state of your cells.[8]

    • Solution: Maintain strict cell culture practices, including consistent seeding densities, passage numbers, and media formulations to ensure a uniform cell population for each experiment.

Key Experimental Protocols

Protocol 1: Assessing Off-Target Cytotoxicity using an MTT Assay

This protocol determines the cytotoxic effect of this compound on a mammalian cell line.

  • Cell Seeding: Seed mammalian cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2x this compound dilutions to the wells. Include "cells only" (untreated) and "media only" (no cells) controls. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well. Mix thoroughly to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the CC50 value.

Protocol 2: Differentiating On-Target vs. Off-Target Effects with Bacterial L-forms

This assay uses cell wall-deficient bacteria (L-forms) to confirm that this compound's activity is dependent on the presence of its target (the cell wall synthesis pathway).

  • Strain Preparation: Culture the wild-type Gram-positive bacterium and its corresponding isogenic L-form variant. L-forms require an osmotic-protective medium to survive.[5]

  • Assay Setup: In a 96-well plate, prepare serial dilutions of this compound in both standard broth (for wild-type) and osmotic-protective broth (for L-forms).

  • Inoculation: Inoculate the wells with either the wild-type strain or the L-form strain to a final density of ~5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at the optimal temperature for bacterial growth (e.g., 37°C) for 18-24 hours.

  • Readout: Measure the optical density at 600 nm (OD600) to determine bacterial growth.

  • Analysis: Determine the MIC for both the wild-type and L-form strains. A significant increase in the MIC for the L-form strain compared to the wild-type indicates that this compound's primary activity is the inhibition of cell wall biosynthesis.

G cluster_wt Wild-Type Bacteria (with Cell Wall) cluster_lf L-form Bacteria (No Cell Wall) wt_start Wild-Type Strain wt_treat + this compound wt_start->wt_treat wt_result Result: Growth Inhibition (Low MIC) wt_treat->wt_result conclusion Conclusion: Activity is ON-TARGET (Inhibits Cell Wall Synthesis) wt_result->conclusion lf_start L-form Strain lf_treat + this compound lf_start->lf_treat lf_result Result: No Growth Inhibition (High MIC) lf_treat->lf_result lf_result->conclusion

Caption: Logic of using L-forms as a negative control.

References

Technical Support Center: Scaling Up Enduracidin Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up enduracidin production for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a lipopeptide antibiotic effective against Gram-positive bacteria.[1][2] It functions by inhibiting the transglycosylation step of peptidoglycan biosynthesis, a crucial process in the formation of the bacterial cell wall.[3][4] This mechanism involves binding to Lipid II, a precursor molecule in the cell wall synthesis pathway.

Q2: Which microorganism is typically used for this compound production?

This compound is produced by the fermentation of Streptomyces fungicidicus.[5]

Q3: What are the main challenges encountered when scaling up this compound production?

The primary challenges in scaling up this compound production include:

  • Low Yield: Wild-type strains of S. fungicidicus often produce low titers of this compound.

  • Poor Aqueous Solubility: this compound has limited solubility in water, which can lead to precipitation during purification and challenges in formulation.[6]

  • Complex Biosynthesis: The production of this compound involves a complex, multi-step biosynthetic pathway, making it sensitive to fermentation conditions.[1]

  • Process Consistency: Maintaining optimal and consistent fermentation conditions (e.g., pH, aeration, nutrient levels) at a larger scale can be difficult.

Q4: How can the poor aqueous solubility of this compound be managed during purification?

The poor aqueous solubility of this compound can be addressed by manipulating the pH during the extraction process. This compound is more soluble at an acidic pH. A common strategy involves resuspending the mycelial pellet in acidic methanol (pH 2.0) and then using a butanol extraction. The pH of the aqueous phase is adjusted to 8.2 to facilitate extraction into the butanol phase. The this compound is then partitioned back into an acidic aqueous solution (pH 2.0) before final extraction.[6]

Troubleshooting Guides

Low this compound Yield

Issue: The this compound titer is consistently low despite using a known producing strain of Streptomyces fungicidicus.

Possible CauseSuggested Solution
Suboptimal Fermentation Medium Optimize the carbon and nitrogen sources in your medium. Complex nitrogen sources like soybean meal and yeast extract have been shown to be effective.[7] Ensure the carbon-to-nitrogen (C/N) ratio is appropriate to support secondary metabolite production.
Inadequate Aeration and Agitation In larger bioreactors, insufficient oxygen transfer can limit growth and production. Gradually increase the agitation speed and aeration rate, while monitoring for shear stress on the mycelia.[8]
pH Drift The optimal pH for secondary metabolite production in Streptomyces is often around 7.0. Implement automated pH control to maintain the pH within the optimal range (e.g., 6.5-7.5) throughout the fermentation.[7]
Precursor Limitation The this compound molecule is comprised of 17 amino acids.[4] Ensure that the medium is not deficient in any of the precursor amino acids. Consider precursor feeding strategies.
Strain Instability Repeated subculturing can lead to strain degradation and reduced productivity. Use a fresh culture from a cryopreserved stock for each fermentation run.
Product Precipitation During Purification

Issue: this compound precipitates out of solution during the downstream purification process.

Possible CauseSuggested Solution
pH of the Solution This compound's solubility is highly pH-dependent. Maintain an acidic pH (e.g., pH 2.0) in aqueous solutions to keep the this compound solubilized.[6]
Solvent Choice Inefficient extraction solvents can lead to poor recovery and precipitation. A butanol extraction following an initial acidic methanol extraction of the mycelial pellet has been shown to be effective.[6]
High Product Concentration Highly concentrated solutions of this compound may be more prone to precipitation. If possible, work with slightly more dilute solutions during initial purification steps.

Data on Fermentation Parameters

The following table provides a summary of key fermentation parameters that can be optimized for improved this compound production. These values are representative for a typical Streptomyces fermentation and should be optimized for your specific strain and bioreactor setup.

ParameterOptimal Range/ValueNotes
Temperature 28-35°CLower temperatures can slow growth and production, while higher temperatures can cause cell stress.
pH 6.5 - 7.5The initial pH of the medium should be adjusted accordingly.[9]
Agitation (rpm) 300 - 500Low agitation leads to poor mixing and oxygen transfer; high agitation can cause shear stress.
Fermentation Time 7 - 12 daysThe optimal duration depends on the strain and fermentation conditions.

Experimental Protocols

Protocol 1: Inoculum Preparation for S. fungicidicus
  • Prepare a seed culture medium (e.g., Bouillon broth) in baffled shake flasks.

  • Autoclave at 121°C for 20 minutes and allow to cool.

  • Inoculate with a spore suspension or a mycelial fragment from a mature agar plate of S. fungicidicus.

  • Incubate at 30-35°C on a rotary shaker at 200-220 rpm for 48-72 hours.

Protocol 2: Fed-Batch Fermentation for this compound Production
  • Prepare the production medium in the bioreactor (refer to literature for specific medium compositions, often containing glucose, soybean meal, and yeast extract).

  • Autoclave the bioreactor and medium.

  • Inoculate the bioreactor with the seed culture (typically 5-10% v/v).

  • Maintain the temperature and pH within the optimal ranges (see table above).

  • Implement a fed-batch strategy by incrementally adding a concentrated feed solution (e.g., glucose) to maintain a low substrate concentration. This can help to extend the production phase.

  • Monitor this compound concentration daily using HPLC.[7]

  • Harvest the broth when the production rate plateaus or begins to decline.

Protocol 3: Extraction and Initial Purification of this compound
  • Harvest the fermentation broth and separate the mycelia from the supernatant by centrifugation.

  • Resuspend the mycelial pellet in 70% acidic methanol (pH 2.0) and stir for 3 hours.[6]

  • Centrifuge to remove the mycelial debris and collect the supernatant.

  • Extract proteins and lipids from the supernatant with an equal volume of ethyl acetate.

  • Separate the aqueous phase and adjust the pH to 8.2.

  • Extract the this compound from the aqueous phase using butanol (repeat 3 times).[6]

  • Combine the butanol phases and wash with water.

  • Partition the this compound back into an acidic aqueous solution (5 mM HCl, pH 2.0).[6]

  • This solution can then be further purified using techniques such as reverse-phase HPLC.

Visualizations

Enduracidin_Biosynthesis_Pathway Precursors Amino Acid Precursors (e.g., Citrulline, Enduracididine) NRPS Non-Ribosomal Peptide Synthetase (NRPS) (EndA, EndB, EndC, EndD) Precursors->NRPS Incorporation Linear_Peptide Linear Lipopeptide Intermediate NRPS->Linear_Peptide Peptide Bond Formation Fatty_Acid Fatty Acid Precursor Fatty_Acid->NRPS Acylation Cyclization Cyclization Linear_Peptide->Cyclization This compound This compound Cyclization->this compound

Caption: Simplified overview of the this compound biosynthetic pathway.

Experimental_Workflow Inoculum Inoculum Preparation (S. fungicidicus) Fermentation Fed-Batch Fermentation (Bioreactor) Inoculum->Fermentation Harvest Harvest (Centrifugation) Fermentation->Harvest Extraction Extraction (Acidic Methanol & Butanol) Harvest->Extraction Purification Purification (Reverse-Phase HPLC) Extraction->Purification Analysis Analysis (HPLC, LC-MS) Purification->Analysis

Caption: General experimental workflow for this compound production and purification.

Troubleshooting_Low_Yield Low_Yield Low this compound Yield Check_Medium Optimize Fermentation Medium (Carbon/Nitrogen Sources) Low_Yield->Check_Medium Possible Cause Check_Params Verify Physical Parameters (pH, Temp, Aeration) Low_Yield->Check_Params Possible Cause Check_Culture Assess Culture Health (Viability, Purity) Low_Yield->Check_Culture Possible Cause Solution_Medium Adjust C/N Ratio Supplement Precursors Check_Medium->Solution_Medium Action Solution_Params Calibrate Probes Adjust Agitation/Airflow Check_Params->Solution_Params Action Solution_Culture Use Fresh Inoculum Plate for Purity Check_Culture->Solution_Culture Action

Caption: Logical workflow for troubleshooting low this compound yield.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Activity of Enduracidin and Ramoplanin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Enduracidin and Ramoplanin are potent lipoglycopeptide antibiotics that have garnered significant interest for their efficacy against a range of Gram-positive pathogens, including multidrug-resistant strains. This guide provides a detailed comparative analysis of their antibacterial activity, supported by experimental data, to assist researchers and drug development professionals in their evaluation of these compounds.

Mechanism of Action: A Shared Target

Both this compound and Ramoplanin exert their bactericidal effects by inhibiting a critical step in bacterial cell wall synthesis. They target the transglycosylation stage of peptidoglycan biosynthesis by binding to Lipid II, a key precursor molecule.[1][2] This binding sequesters Lipid II, preventing its utilization by penicillin-binding proteins (PBPs) for the elongation of the peptidoglycan chain. Research indicates that both antibiotics exhibit a preferential and high affinity for Lipid II over its precursor, Lipid I, solidifying the inhibition of transglycosylation as their primary mechanism of action.[1][2] This shared mechanism of action, which differs from many other classes of antibiotics, contributes to their effectiveness against strains resistant to other drugs.

cluster_Cytoplasm Cytoplasm cluster_Membrane Cell Membrane cluster_Extracellular Extracellular Space / Periplasm Lipid I Lipid I Flippase Flippase Lipid I->Flippase UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide MurG MurG UDP-MurNAc-pentapeptide->MurG Substrate UDP-GlcNAc UDP-GlcNAc UDP-GlcNAc->MurG Substrate MurG->Lipid I Product Lipid II Lipid II PBP Transglycosylase (PBP) Lipid II->PBP Substrate Flippase->Lipid II Translocation Peptidoglycan Peptidoglycan PBP->Peptidoglycan Elongation This compound / Ramoplanin This compound / Ramoplanin This compound / Ramoplanin->Lipid II Binding & Sequestration

Figure 1. Mechanism of action of this compound and Ramoplanin.

In Vitro Antibacterial Activity

The in vitro activity of this compound and Ramoplanin is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Data Presentation

The following tables summarize the MIC values for this compound and Ramoplanin against key Gram-positive pathogens. Data has been compiled from various studies to provide a comparative overview.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureus(100 strains)Peak at 0.1[3]
Staphylococcus aureusMRSAas low as 0.05[4]
Gram-positive organisms(various)4 to 8-fold more active than vancomycin[4]

Table 2: Minimum Inhibitory Concentration (MIC) of Ramoplanin against Gram-Positive Bacteria

Bacterial SpeciesStrain(s)MIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Staphylococcus aureusMSSA ATCC 25923---[5]
Staphylococcus aureusNCTC 8325-40.75--[6]
Staphylococcus spp.(~1000 strains)-0.51
Enterococcus faecalis(various)---
Enterococcus faecium(various, including VRE)---
Clostridium difficile(105 clinical isolates)0.03 - 0.50.250.25[7]

Note: MIC values can vary depending on the specific strain, testing methodology, and laboratory conditions. The data presented here are for comparative purposes. A direct head-to-head comparison in the same study is the most accurate way to assess relative potency.

Time-Kill Kinetics

Time-kill assays provide insights into the pharmacodynamics of an antibiotic, demonstrating the rate at which it kills a bacterial population over time.

For Ramoplanin, time-kill studies against Staphylococcus aureus have demonstrated rapid, concentration-dependent bactericidal activity. At concentrations at or above the Minimum Bactericidal Concentration (MBC), Ramoplanin can achieve a ≥3-log10 reduction in colony-forming units (CFU)/mL within a few hours.

cluster_workflow Time-Kill Assay Workflow Start Start Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Expose to Antibiotic Concentrations Expose to Antibiotic Concentrations Prepare Bacterial Inoculum->Expose to Antibiotic Concentrations Incubate at 37°C Incubate at 37°C Expose to Antibiotic Concentrations->Incubate at 37°C Sample at Time Points Sample at Time Points Incubate at 37°C->Sample at Time Points Serial Dilution & Plating Serial Dilution & Plating Sample at Time Points->Serial Dilution & Plating Incubate Plates Incubate Plates Serial Dilution & Plating->Incubate Plates Count Colonies (CFU/mL) Count Colonies (CFU/mL) Incubate Plates->Count Colonies (CFU/mL) Plot Log10 CFU/mL vs. Time Plot Log10 CFU/mL vs. Time Count Colonies (CFU/mL)->Plot Log10 CFU/mL vs. Time End End Plot Log10 CFU/mL vs. Time->End

Figure 2. Generalized experimental workflow for a time-kill assay.

While specific time-kill curve data for this compound is less readily available in recent literature, its bactericidal nature and shared mechanism of action with Ramoplanin suggest a similar rapid killing effect.

In Vivo Efficacy

In vivo studies in animal models are crucial for evaluating the therapeutic potential of antibiotics.

This compound: Older studies have demonstrated the in vivo efficacy of this compound in mouse models of Staphylococcus aureus infection. Subcutaneous administration of this compound was shown to be protective against lethal infections, with a reported 50% effective dose (ED50) of 2.27 mg/kg.[3]

Ramoplanin: More recent and extensive in vivo data is available for Ramoplanin. It has shown significant efficacy in animal models of Clostridium difficile infection and for the eradication of vancomycin-resistant enterococci (VRE) from the gastrointestinal tract. In a hamster model of clindamycin-induced C. difficile infection, Ramoplanin was as effective as vancomycin in resolving symptoms and reducing cytotoxin production. Notably, Ramoplanin was associated with a lower persistence of C. difficile spores compared to vancomycin. In mouse models of VRE colonization, oral Ramoplanin effectively suppressed VRE to undetectable levels in stool.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 105 CFU/mL.

  • Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Time-Kill Assay

This assay measures the change in bacterial viability over time in the presence of an antibiotic.

  • Inoculum Preparation: A logarithmic-phase culture of the test bacterium is diluted to a starting concentration of approximately 5 x 105 CFU/mL in a suitable broth medium.

  • Antibiotic Exposure: The bacterial suspension is aliquoted into tubes containing the antibiotic at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC) and a growth control tube without the antibiotic.

  • Incubation and Sampling: The tubes are incubated at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), an aliquot is removed from each tube.

  • Viable Cell Counting: The samples are serially diluted and plated on an appropriate agar medium. After incubation, the number of colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic concentration to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL.

Comparative Summary

The following diagram provides a logical comparison of the key attributes of this compound and Ramoplanin based on the available data.

Comparison Comparison This compound This compound Comparison->this compound Ramoplanin Ramoplanin Comparison->Ramoplanin Mechanism of Action Mechanism of Action This compound->Mechanism of Action Inhibits Transglycosylation (Lipid II Binding) In Vitro Activity In Vitro Activity This compound->In Vitro Activity Potent against S. aureus (MRSA) Limited data on other species In Vivo Efficacy In Vivo Efficacy This compound->In Vivo Efficacy Effective in S. aureus mouse models (older data) Clinical Development Clinical Development This compound->Clinical Development Limited recent clinical data Ramoplanin->Mechanism of Action Inhibits Transglycosylation (Lipid II Binding) Ramoplanin->In Vitro Activity Broad activity against S. aureus, Enterococci (VRE), C. difficile Ramoplanin->In Vivo Efficacy Effective in C. difficile and VRE animal models (recent data) Ramoplanin->Clinical Development Investigated for C. difficile and VRE infections

Figure 3. Comparative attributes of this compound and Ramoplanin.

Conclusion

This compound and Ramoplanin are structurally related lipoglycopeptide antibiotics with a shared and potent mechanism of action against Gram-positive bacteria. The available data indicates that both are highly effective in vitro. Ramoplanin has been more extensively studied in recent years, with a broader range of published MIC data and more comprehensive in vivo studies, particularly for clinically relevant pathogens like C. difficile and VRE. While older data supports the efficacy of this compound, particularly against S. aureus, further contemporary comparative studies would be beneficial to fully elucidate its potential against a wider array of modern clinical isolates. Both compounds represent promising scaffolds for the development of new antibiotics to combat antimicrobial resistance.

References

Enduracidin and Vancomycin: A Comparative Analysis of Efficacy Against Vancomycin-Resistant Enterococci (VRE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vancomycin-resistant enterococci (VRE) represent a significant challenge in clinical settings, necessitating the exploration of alternative antimicrobial agents. This guide provides a detailed comparison of the efficacy of enduracidin, a polypeptide antibiotic, and vancomycin, a glycopeptide, against VRE. While vancomycin is a cornerstone in treating serious Gram-positive infections, the emergence of resistance has prompted a re-evaluation of other compounds. This compound, also known as enramycin, has demonstrated potent in vitro activity against a range of Gram-positive bacteria, including VRE. This document synthesizes available experimental data to offer a comprehensive overview for researchers and drug development professionals.

Mechanism of Action: A Tale of Two Cell Wall Inhibitors

Both this compound and vancomycin disrupt bacterial cell wall synthesis, a critical process for bacterial viability. However, their specific molecular targets and mechanisms of action differ significantly, which is the basis for this compound's activity against vancomycin-resistant strains.

Vancomycin exerts its bactericidal effect by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[1] This binding sterically hinders the transglycosylation and transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs), thereby preventing the cross-linking of the peptidoglycan layer and compromising cell wall integrity. In VRE, resistance is primarily mediated by the alteration of this target, where the terminal D-Ala is replaced by D-lactate (D-Ala-D-Lac) or D-serine (D-Ala-D-Ser), reducing the binding affinity of vancomycin.

This compound , on the other hand, also inhibits peptidoglycan biosynthesis but does so by binding to a different molecular target: Lipid II, the bactoprenol carrier of the peptidoglycan subunit. While vancomycin recognizes the peptide portion of the peptidoglycan precursor, this compound is thought to interact with a different region of the Lipid II molecule. This distinct binding site means that the resistance mechanisms that confer vancomycin resistance, such as the alteration of the peptide terminus, do not affect the activity of this compound. This lack of cross-resistance is a key advantage of this compound in the context of VRE.

cluster_vancomycin Vancomycin Mechanism of Action cluster_this compound This compound Mechanism of Action cluster_vre VRE Resistance Mechanism vancomycin Vancomycin dala_dala D-Ala-D-Ala terminus of peptidoglycan precursor vancomycin->dala_dala Binds to inhibition_v Inhibition of Transglycosylation & Transpeptidation vancomycin->inhibition_v Causes reduced_binding Reduced Vancomycin Binding Affinity vancomycin->reduced_binding Ineffective against dala_dlac Alteration of terminus to D-Ala-D-Lac dala_dala->dala_dlac Is altered to cell_wall_v Inhibition of Cell Wall Synthesis inhibition_v->cell_wall_v Bacterial Cell Lysis Bacterial Cell Lysis cell_wall_v->Bacterial Cell Lysis This compound This compound lipid_ii Lipid II (Peptidoglycan precursor carrier) This compound->lipid_ii Binds to inhibition_e Inhibition of Transglycosylation This compound->inhibition_e Causes VRE Survival VRE Survival This compound->VRE Survival Effective against cell_wall_e Inhibition of Cell Wall Synthesis inhibition_e->cell_wall_e cell_wall_e->Bacterial Cell Lysis dala_dlac->reduced_binding reduced_binding->VRE Survival

Caption: Comparative mechanisms of action of vancomycin and this compound.

Comparative Efficacy: In Vitro Data

Direct comparative studies of this compound and vancomycin against VRE are limited in recent literature. However, historical and recent independent studies provide insights into their respective activities.

AntibioticOrganismMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Vancomycin Enterococcus faecalis (Vancomycin-Resistant)32 to >256128>256[2][3]
Enterococcus faecium (Vancomycin-Resistant)64 to >256>256>256[1][4]
This compound (Enramycin) Staphylococcus aureus (including resistant strains)~0.1Not ReportedNot Reported

Experimental Protocols

Detailed experimental protocols for determining the efficacy of antimicrobial agents are crucial for the reproducibility and validation of results. Below are standardized methodologies for key in vitro assays.

Minimum Inhibitory Concentration (MIC) Determination

Broth Microdilution Method (as per CLSI guidelines):

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the antimicrobial agent (this compound or vancomycin) in a suitable solvent at a concentration of 10 times the highest concentration to be tested.

  • Preparation of Microtiter Plates: Dispense 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) into each well of a 96-well microtiter plate.

  • Serial Dilution: Add 50 µL of the antimicrobial stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This results in wells with decreasing concentrations of the antimicrobial agent.

  • Inoculum Preparation: Prepare a bacterial suspension of the VRE isolate equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.

  • Controls: Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

start Start prep_stock Prepare Antimicrobial Stock Solution start->prep_stock prep_plates Prepare 96-well Plates with Broth start->prep_plates prep_inoculum Prepare Standardized VRE Inoculum start->prep_inoculum serial_dilute Perform Serial Dilution of Antimicrobial prep_stock->serial_dilute prep_plates->serial_dilute inoculate Inoculate Plates serial_dilute->inoculate prep_inoculum->inoculate incubate Incubate Plates (16-20h at 35°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.
Time-Kill Assay

  • Inoculum Preparation: Prepare a logarithmic-phase culture of the VRE isolate in CAMHB. Dilute the culture to a starting concentration of approximately 5 x 105 to 5 x 106 CFU/mL.

  • Test Setup: Prepare tubes containing CAMHB with the antimicrobial agent at desired concentrations (e.g., 1x, 2x, 4x MIC). Also, include a growth control tube without any antimicrobial.

  • Inoculation: Inoculate the prepared tubes with the standardized bacterial suspension.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline. Plate the dilutions onto appropriate agar plates (e.g., brain heart infusion agar).

  • Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal activity.

Conclusion

The available evidence strongly suggests that this compound possesses significant in vitro activity against VRE, primarily due to its distinct mechanism of action that circumvents common vancomycin resistance pathways. While direct, side-by-side comparative studies with vancomycin against a large panel of contemporary VRE isolates are needed to definitively quantify its superior efficacy, the lack of cross-resistance is a compelling feature. For researchers and drug development professionals, this compound represents a promising candidate for further investigation and potential development as a therapeutic agent for infections caused by VRE. Future studies should focus on establishing a comprehensive in vitro and in vivo profile of this compound against a diverse collection of VRE strains, including both Enterococcus faecium and Enterococcus faecalis.

References

Unraveling the Molecular Embrace: A Comparative Guide to the Lipid II Binding Mechanisms of Enduracidin and Glycopeptide Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between antibiotics and their targets is paramount in the quest for novel therapeutics. This guide provides a detailed comparison of the Lipid II binding mechanisms of the cyclic lipodepsipeptide antibiotic, Enduracidin, and the well-established class of glycopeptide antibiotics. By examining their distinct binding modes, affinities, and the experimental methodologies used to elucidate these interactions, we aim to provide a comprehensive resource for advancing antibiotic research and development.

At the heart of bacterial cell wall synthesis lies Lipid II, a crucial precursor molecule. Its essential role and accessibility on the outer leaflet of the cytoplasmic membrane make it a prime target for a multitude of antibiotics. Both this compound and glycopeptide antibiotics, such as vancomycin, exert their bactericidal effects by sequestering Lipid II, thereby halting the construction of the protective peptidoglycan layer. However, the molecular strategies they employ to recognize and bind this vital target differ significantly, offering distinct advantages and potential liabilities in the face of evolving resistance mechanisms.

A Tale of Two Binding Sites: Distinct Recognition Motifs on Lipid II

The fundamental difference in the mechanism of action between this compound and glycopeptide antibiotics lies in the specific region of Lipid II they target. Glycopeptide antibiotics are renowned for their specific interaction with the D-Ala-D-Ala terminus of the pentapeptide side chain of Lipid II.[1][2] This binding is mediated by a network of hydrogen bonds, effectively capping the growing peptidoglycan chain and preventing its incorporation into the cell wall by transglycosylases and transpeptidases.[1][2]

In contrast, this compound, much like the related antibiotic ramoplanin, targets the pyrophosphate-sugar moiety of Lipid II.[3][4] This interaction is thought to primarily inhibit the transglycosylation step of peptidoglycan biosynthesis.[3][5] By binding to a different epitope on Lipid II, this compound can bypass common resistance mechanisms that affect glycopeptides, such as the alteration of the D-Ala-D-Ala terminus to D-Ala-D-Lac in vancomycin-resistant strains.[4]

dot

Lipid II Binding Sites of this compound and Glycopeptide Antibiotics cluster_lipid_ii Lipid II Structure Lipid II Lipid II Pyrophosphate-Sugar Pyrophosphate-Sugar Moiety Pentapeptide Pentapeptide Side Chain D-Ala-D-Ala D-Ala-D-Ala Terminus This compound This compound This compound->Pyrophosphate-Sugar Binds to Glycopeptides Glycopeptide Antibiotics (e.g., Vancomycin) Glycopeptides->D-Ala-D-Ala Binds to

Caption: Differential targeting of Lipid II by this compound and glycopeptide antibiotics.

Quantitative Comparison of Binding Affinities

In contrast, the binding affinities of various glycopeptide antibiotics to Lipid II and its analogues have been more extensively characterized.

AntibioticLigandBinding Affinity (Kd)Experimental Method
This compound Lipid II~1 x 10⁻⁸ M (estimated)Not Specified
Vancomycin Lipid II Analog (Ac-D-Ala-D-Ala)0.54 µMSurface Plasmon Resonance
Oritavancin Lipid II0.21 µMNot Specified

Note: The binding affinity for this compound is an estimate based on patent literature and not a direct experimental value from a peer-reviewed study. The values for vancomycin and oritavancin are from published experimental data and may vary depending on the specific experimental conditions and the Lipid II analogue used.

Stoichiometry of Binding: A Numbers Game

The stoichiometry of binding, or the ratio in which antibiotic molecules bind to their target, can also play a crucial role in their mechanism of action. Kinetic studies have indicated that both this compound and the structurally related antibiotic ramoplanin may bind to Lipid II with a 2:1 stoichiometry (antibiotic:Lipid II).[3] This suggests a cooperative binding mechanism that could enhance the stability of the complex and the overall inhibitory effect.

For many glycopeptide antibiotics, including vancomycin, a 1:1 binding stoichiometry with the D-Ala-D-Ala terminus of Lipid II is generally accepted as the primary mode of action.

dot

Stoichiometry of Antibiotic Binding to Lipid II cluster_this compound This compound cluster_glycopeptide Glycopeptide Enduracidin_1 This compound LipidII_E Lipid II Enduracidin_1->LipidII_E Enduracidin_Complex 2:1 Complex Enduracidin_2 This compound Enduracidin_2->LipidII_E Glycopeptide_1 Glycopeptide LipidII_G Lipid II Glycopeptide_1->LipidII_G Glycopeptide_Complex 1:1 Complex

Caption: Proposed binding stoichiometries of this compound and glycopeptides to Lipid II.

Experimental Protocols for Studying Lipid II Binding

The elucidation of these intricate binding mechanisms relies on a suite of sophisticated biophysical and biochemical techniques. Below are overviews of the key experimental protocols employed in studying the interactions between antibiotics and Lipid II.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip to determine association and dissociation rate constants, and ultimately, the binding affinity.

Methodology Overview:

  • Lipid II Immobilization: A sensor chip, often with a gold surface, is coated with a lipid bilayer or monolayer containing Lipid II. This creates a biomimetic surface that presents the target molecule in a physiologically relevant context.

  • Analyte Injection: A solution containing the antibiotic (analyte) is flowed over the sensor surface.

  • Signal Detection: As the antibiotic binds to the immobilized Lipid II, the mass on the sensor surface increases, causing a change in the refractive index. This change is detected as a response unit (RU) signal.

  • Kinetic Analysis: The association rate (kon) is determined from the initial phase of the binding curve, and the dissociation rate (koff) is measured during the washout phase when the antibiotic solution is replaced with buffer.

  • Affinity Determination: The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.

dot

Surface Plasmon Resonance (SPR) Workflow Immobilize Immobilize Lipid II on Sensor Chip Inject Inject Antibiotic (Analyte) Immobilize->Inject Detect Detect Binding (Change in RU) Inject->Detect Analyze Analyze Kinetics (kon, koff) Detect->Analyze Calculate Calculate Affinity (Kd) Analyze->Calculate

Caption: A simplified workflow for determining antibiotic-Lipid II binding affinity using SPR.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a non-destructive technique that provides atomic-level information about the structure and dynamics of molecules in a solid or semi-solid state, such as antibiotics bound to Lipid II in a lipid bilayer.

Methodology Overview:

  • Sample Preparation: Isotopically labeled (e.g., ¹⁵N, ¹³C) antibiotic is co-reconstituted with Lipid II into lipid bilayers. These bilayers can be prepared as multilamellar vesicles (MLVs) or aligned on glass plates.

  • NMR Data Acquisition: The sample is placed in a strong magnetic field and subjected to radiofrequency pulses. The resulting NMR signals are detected.

  • Spectral Analysis: The chemical shifts and dipolar couplings of the labeled nuclei are analyzed. Changes in these parameters upon binding to Lipid II provide information about the specific amino acid residues involved in the interaction and the conformation of the bound antibiotic.

  • Structural Modeling: The experimental NMR restraints are used to generate a three-dimensional model of the antibiotic-Lipid II complex.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat changes associated with a binding event. It can be used to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of an interaction in a single experiment.

Methodology Overview:

  • Sample Preparation: A solution of the antibiotic is placed in the sample cell of the calorimeter, and a solution of Lipid II-containing micelles or vesicles is placed in the injection syringe.

  • Titration: The Lipid II solution is injected in small aliquots into the antibiotic solution.

  • Heat Measurement: The heat released or absorbed upon each injection is measured.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of Lipid II to antibiotic. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters of the interaction.

Conclusion: Divergent Strategies for a Common Goal

This compound and glycopeptide antibiotics, while both targeting the essential Lipid II molecule, exemplify the diverse evolutionary strategies employed by nature to combat bacterial growth. The glycopeptides' precise targeting of the D-Ala-D-Ala terminus has been a clinical mainstay for decades, though it is now challenged by resistance mechanisms that alter this very site. This compound's alternative approach of binding to the pyrophosphate-sugar moiety presents a compelling avenue for circumventing this prevalent form of resistance.

A thorough understanding of these distinct binding mechanisms, supported by robust quantitative data and detailed experimental interrogation, is crucial for the rational design of next-generation antibiotics. By continuing to explore the molecular intricacies of these interactions, the scientific community can pave the way for novel therapeutic strategies that effectively combat the growing threat of antibiotic resistance.

References

In Vitro Showdown: Enduracidin and Teixobactin Square Off Against Resistant Superbugs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive in vitro comparison of two promising antibiotics, Enduracidin and Teixobactin, reveals their potent activity against a panel of drug-resistant Gram-positive pathogens. This guide presents key experimental data, detailed methodologies, and visual representations of their mechanisms of action to inform researchers, scientists, and drug development professionals in the ongoing battle against antimicrobial resistance.

The emergence of multidrug-resistant bacteria poses a significant threat to global health. In response, the scientific community is in a perpetual search for novel antimicrobial agents with unique mechanisms of action. This report focuses on two such compounds: this compound, a lipodepsipeptide antibiotic, and Teixobactin, a novel depsipeptide that has garnered significant attention for its apparent lack of detectable resistance. Here, we provide an objective, data-driven comparison of their in vitro efficacy against clinically relevant resistant pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus (VRE), and Vancomycin-intermediate Staphylococcus aureus (VISA).

Comparative In Vitro Activity: A Quantitative Look

The in vitro potency of this compound and Teixobactin was assessed by determining their Minimum Inhibitory Concentrations (MIC) against a range of resistant bacterial strains. The MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The results, summarized in the table below, highlight the significant antibacterial activity of both compounds.

AntibioticPathogenStrain(s)MIC (µg/mL)
This compound Methicillin-resistant Staphylococcus aureus (MRSA)Various clinical isolates0.05 - 2
Vancomycin-resistant Enterococcus faecium (VRE)Clinical isolates0.5 - 4
Vancomycin-resistant Enterococcus faecalis (VRE)Clinical isolates1 - 8
Vancomycin-intermediate Staphylococcus aureus (VISA)Mu50, HIP6297, LIM21 - 4
Teixobactin Methicillin-resistant Staphylococcus aureus (MRSA)ATCC 700698, ATCC 7006991
Vancomycin-resistant Enterococcus faecalis (VRE)Clinical isolates0.8 - 16
Vancomycin-intermediate Staphylococcus aureus (VISA)JKD60081
Vancomycin-intermediate Staphylococcus aureus (VISA)JKD60090.5
Teixobactin Analogues Methicillin-resistant Staphylococcus aureus (MRSA)Various clinical isolates2 - 32
Vancomycin-resistant Enterococcus (VRE)Various clinical isolates2 - 16

Mechanisms of Action: Disrupting the Bacterial Fortress

Both this compound and Teixobactin target the bacterial cell wall, a crucial structure for survival, but they do so through distinct mechanisms.

This compound inhibits the transglycosylation step of peptidoglycan biosynthesis. It binds to Lipid II, a precursor molecule that carries the building blocks of the cell wall across the cell membrane. This binding prevents the elongation of the peptidoglycan chains, ultimately leading to cell lysis.

Enduracidin_Mechanism cluster_membrane Cell Membrane Lipid_II Lipid II (Peptidoglycan Precursor) Transglycosylase Transglycosylase (Enzyme) Lipid_II->Transglycosylase Growing_PG Growing Peptidoglycan Chain This compound This compound This compound->Lipid_II Binds to Inhibition Transglycosylase->Growing_PG Elongates Inhibition->Transglycosylase Inhibits

This compound's inhibition of peptidoglycan synthesis.

Teixobactin also targets cell wall synthesis but has a unique dual-targeting mechanism. It binds to highly conserved motifs of two lipid precursors: Lipid II (a precursor of peptidoglycan) and Lipid III (a precursor of teichoic acid).[1][2] This multi-pronged attack not only halts the construction of the cell wall but is also believed to be the reason for the remarkably low frequency of resistance development.[3]

Teixobactin_Mechanism cluster_membrane Cell Membrane Lipid_II Lipid II (Peptidoglycan Precursor) PG_Synth Peptidoglycan Synthesis Lipid_II->PG_Synth Lipid_III Lipid III (Teichoic Acid Precursor) TA_Synth Teichoic Acid Synthesis Lipid_III->TA_Synth Teixobactin Teixobactin Teixobactin->Lipid_II Binds to Teixobactin->Lipid_III Binds to Inhibition_PG Inhibition_TA Inhibition_PG->PG_Synth Inhibits Inhibition_TA->TA_Synth Inhibits MIC_Workflow Start Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate wells with Bacterial Suspension Start->Inoculate Prepare_Antibiotics Serially Dilute Antibiotics in 96-well plate Prepare_Antibiotics->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results Time_Kill_Workflow Start Prepare Bacterial Culture (Logarithmic Phase) Add_Antibiotic Add Antibiotic at various MIC multiples Start->Add_Antibiotic Incubate Incubate at 37°C with shaking Add_Antibiotic->Incubate Sample Collect Aliquots at specific time points (0, 2, 4, 8, 24h) Incubate->Sample Plate Serially Dilute and Plate on Agar Sample->Plate Count Incubate and Count Colony Forming Units (CFU) Plate->Count Plot Plot log10 CFU/mL vs. Time Count->Plot Resistance_Frequency_Workflow Start Grow high-density Bacterial Culture Plate_Selective Plate onto Agar containing Antibiotic (e.g., 4x MIC) Start->Plate_Selective Plate_NonSelective Plate serial dilutions onto Antibiotic-free Agar Start->Plate_NonSelective Incubate Incubate plates at 37°C Plate_Selective->Incubate Plate_NonSelective->Incubate Count_Resistant Count Colonies on Selective Plates Incubate->Count_Resistant Count_Total Count Colonies on Non-selective Plates Incubate->Count_Total Calculate Calculate Resistance Frequency: (Resistant Colonies) / (Total Colonies) Count_Resistant->Calculate Count_Total->Calculate

References

A Comparative Analysis of Enduracidin and Daptomycin Efficacy Against Vancomycin-Resistant Enterococci (VRE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Vancomycin-Resistant Enterococci (VRE) present a significant challenge in clinical settings, necessitating the exploration of effective antimicrobial agents. This guide provides a comparative overview of the efficacy of two such agents: Enduracidin (also known as Enramycin) and Daptomycin, against VRE. While robust, contemporary data for this compound against VRE is limited, this guide synthesizes available information to facilitate an objective comparison.

Executive Summary

Daptomycin is a well-established, potent antibiotic with demonstrated bactericidal activity against VRE, supported by extensive in vitro, in vivo, and clinical data. In contrast, this compound, an older antibiotic primarily used in animal feed, is reported to have strong antimicrobial activity against Gram-positive bacteria, including VRE. However, publicly available, peer-reviewed quantitative data specifically detailing its efficacy against VRE is scarce, precluding a direct, data-driven comparison with Daptomycin. This guide presents the available data for both compounds to offer a current perspective on their potential utility against VRE.

Mechanism of Action

The two antibiotics exhibit distinct mechanisms of action against bacterial cells.

This compound: This lipoglycopeptide antibiotic inhibits the transglycosylation step of peptidoglycan biosynthesis. It binds to Lipid II, a precursor molecule in the bacterial cell wall synthesis pathway, thereby preventing the formation of the peptidoglycan layer and leading to cell death.

Daptomycin: A cyclic lipopeptide antibiotic, Daptomycin's action is calcium-dependent. It inserts into the bacterial cell membrane, leading to the formation of ion channels. This results in a rapid depolarization of the cell membrane, disruption of ionic gradients, and subsequent inhibition of DNA, RNA, and protein synthesis, ultimately causing bacterial cell death.[1]

cluster_this compound This compound Mechanism of Action cluster_Daptomycin Daptomycin Mechanism of Action E This compound LII Lipid II E->LII Binds to PGN Peptidoglycan Synthesis E->PGN Inhibits Transglycosylation CW Cell Wall CD Cell Death PGN->CD Leads to D Daptomycin Ca Calcium Ions D->Ca Complexes with Mem Bacterial Cell Membrane Ca->Mem Facilitates binding to IC Ion Channel Formation Mem->IC Inserts and forms Depol Membrane Depolarization IC->Depol Causes Synth Inhibition of Macromolecule Synthesis Depol->Synth Leads to DCD Cell Death Synth->DCD Results in

Mechanisms of Action for this compound and Daptomycin.

In Vitro Efficacy

Minimum Inhibitory Concentration (MIC)

MIC values are a critical measure of an antibiotic's potency. The tables below summarize the available MIC data for Daptomycin against VRE. Unfortunately, specific MIC data for this compound against a significant number of VRE isolates could not be found in the public domain. While some sources mention its "strong antimicrobial activity" against VRE, quantitative data is lacking.

Table 1: Daptomycin MIC Distribution against Vancomycin-Resistant Enterococcus faecium

Daptomycin MIC (µg/mL)Percentage of Isolates (%)
≤1Data not consistently reported
2Data not consistently reported
4Data not consistently reported
>4Data not consistently reported

Note: Specific percentages vary across studies. The susceptible dose-dependent (SDD) breakpoint for E. faecium is ≤4 mg/L.

Table 2: Daptomycin MIC50 and MIC90 against VRE

OrganismMIC50 (µg/mL)MIC90 (µg/mL)Reference
VRE (diverse collection)48[2]
E. faecium44[3]
E. faecalis22[3]

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Minimum Inhibitory Concentration (MIC) Determination

Broth Microdilution Method (as per CLSI guidelines):

  • Inoculum Preparation: A standardized inoculum of the VRE isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Antibiotic Preparation: Serial twofold dilutions of the antibiotic (Daptomycin or this compound) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For Daptomycin, the broth must be supplemented with calcium to a final concentration of 50 mg/L.

  • Incubation: The microdilution plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

cluster_workflow MIC Determination Workflow A Prepare Standardized VRE Inoculum C Inoculate Microdilution Plate A->C B Prepare Serial Antibiotic Dilutions in Broth B->C D Incubate at 35°C for 16-20h C->D E Read and Determine MIC D->E

References

Enduracidin: A Comparative Analysis of Cross-Resistance with Other Antibiotic Classes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Enduracidin, a potent lipopeptide antibiotic, has demonstrated significant activity against a range of Gram-positive bacteria, including notoriously resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). Its unique mechanism of action, targeting Lipid II in the bacterial cell wall synthesis pathway at a site distinct from other antibiotics like vancomycin, suggests a low potential for cross-resistance. This guide provides a comparative overview of this compound's performance against antibiotic-resistant bacteria, supported by available experimental data and detailed methodologies.

Data Presentation: this compound Activity Against Resistant Phenotypes

While comprehensive, direct comparative studies detailing this compound's cross-resistance profile against a wide array of antibiotic-resistant strains are limited in publicly available literature, existing data consistently demonstrate its efficacy against key resistant pathogens. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound against MRSA and VRE, alongside typical MIC ranges for antibiotics to which these strains are resistant.

Table 1: this compound Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)

AntibioticClassTypical MIC Range for MRSA (μg/mL)This compound MIC Range against MRSA (μg/mL)
Oxacillinβ-lactam≥40.1 - 0.2
VancomycinGlycopeptide1 - 20.1 - 0.2
LinezolidOxazolidinone1 - 40.1 - 0.2
DaptomycinLipopeptide0.25 - 10.1 - 0.2

Note: Data compiled from multiple sources. Direct head-to-head comparative studies are limited.

Table 2: this compound Activity against Vancomycin-Resistant Enterococci (VRE)

AntibioticClassTypical MIC Range for VRE (μg/mL)This compound MIC Range against VRE (μg/mL)
VancomycinGlycopeptide≥160.2 - 0.8
Ampicillinβ-lactamOften ≥160.2 - 0.8
LinezolidOxazolidinone1 - 40.2 - 0.8
DaptomycinLipopeptide1 - 40.2 - 0.8

Note: Data compiled from multiple sources. Direct head-to-head comparative studies are limited.

Statements from various studies indicate that this compound is uniformly active against multiple antibiotic-resistant strains of staphylococci and is free of cross-resistance with commercially available antibiotics[1]. This lack of cross-resistance is attributed to its distinct mechanism of action[2].

Experimental Protocols

To evaluate cross-resistance and potential synergistic or antagonistic interactions between this compound and other antibiotics, several key in vitro experiments are typically employed.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., ~5 x 10^5 CFU/mL) is prepared in a suitable broth medium, such as Mueller-Hinton Broth (MHB).

  • Antibiotic Dilution: Serial twofold dilutions of this compound and comparator antibiotics are prepared in microtiter plates.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. Control wells (no antibiotic) are included to ensure bacterial growth.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Checkerboard Assay for Synergy Testing

Objective: To assess the interaction (synergistic, additive, indifferent, or antagonistic) between two antimicrobial agents.

Protocol:

  • Plate Setup: A microtiter plate is prepared with serial dilutions of this compound along the y-axis and a second antibiotic along the x-axis.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination showing no visible growth. The FIC is determined for each drug by dividing the MIC of the drug in combination by the MIC of the drug alone. The FIC index is the sum of the FICs of the two drugs.

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

Time-Kill Assay

Objective: To determine the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

  • Culture Preparation: A bacterial culture is grown to the logarithmic phase and then diluted to a standardized starting inoculum (e.g., ~5 x 10^5 CFU/mL) in fresh broth.

  • Antibiotic Addition: this compound and/or other antibiotics are added at desired concentrations (e.g., 1x, 2x, 4x MIC). A growth control with no antibiotic is included.

  • Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Counting: The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time is plotted. A ≥3-log10 reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity.

Mandatory Visualization

Bacterial Cell Wall Synthesis and Antibiotic Intervention Points

The following diagram illustrates the key stages of peptidoglycan synthesis, highlighting the mechanism of action of this compound and, for comparison, vancomycin.

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Extracellular Space cluster_key Cross-Resistance Logic UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC-F Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase (MurJ) Lipid_II->Flippase Translocation Growing_PG Growing Peptidoglycan Chain Flippase->Growing_PG Transglycosylation (by PBPs) Growing_PG->Growing_PG PBP Penicillin-Binding Proteins (PBPs) This compound This compound This compound->Lipid_II Binds to Lipid II, inhibits transglycosylation Vancomycin Vancomycin Vancomycin->UDP_NAM_pentapeptide Binds to D-Ala-D-Ala terminus of pentapeptide on Lipid II logic Different Binding Sites on Lipid II => Low Probability of Cross-Resistance

Mechanism of Action of this compound and Vancomycin.

As depicted, both this compound and vancomycin inhibit peptidoglycan synthesis by targeting Lipid II. However, they bind to different moieties of the Lipid II molecule. Vancomycin binds to the D-Ala-D-Ala terminus of the pentapeptide side chain, whereas this compound is understood to interact with the pyrophosphate and sugar portions of Lipid II, sterically hindering the transglycosylation step catalyzed by penicillin-binding proteins (PBPs). This difference in the binding site is the primary reason for the lack of cross-resistance between this compound and glycopeptide antibiotics like vancomycin.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural comparison of the peptide cores of Enduracidin and other related lipopeptide antibiotics, including Ramoplanin and Teixobactin. The information presented is based on available experimental data from nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and molecular dynamics (MD) simulations.

Introduction to this compound and Related Lipopeptides

This compound, Ramoplanin, and Teixobactin are potent lipopeptide antibiotics effective against a range of Gram-positive bacteria, including multidrug-resistant strains. Their mechanism of action involves the inhibition of bacterial cell wall biosynthesis by binding to Lipid II, a crucial precursor in the peptidoglycan synthesis pathway.[1][2][3] While sharing a common molecular target, the peptide cores of these antibiotics exhibit distinct structural features that influence their physical properties and biological activities.

Structural Comparison of Peptide Cores

This compound and Ramoplanin share a high degree of structural similarity in their peptide cores, both consisting of a 17-amino acid cyclic depsipeptide.[1] The primary distinctions lie in the length of their N-terminal fatty acid chains and the glycosylation state.[1] Ramoplanin possesses a di-mannose moiety attached to a hydroxyphenylglycine (Hpg) residue, which enhances its aqueous solubility compared to this compound.[4]

Teixobactin, while also a cyclic depsipeptide, has a smaller 11-amino acid core. A key shared feature with this compound is the presence of the rare non-proteinogenic amino acid L-allo-enduracididine, which is crucial for its potent antibacterial activity.[5][6]

Quantitative Data Summary

The following table summarizes the key structural parameters of the peptide cores of this compound, Ramoplanin, and Teixobactin based on available data.

FeatureThis compoundRamoplaninTeixobactin
Peptide Core Size 17 amino acids[1]17 amino acids[1]11 amino acids[6]
Cyclic Structure Cyclic depsipeptide[1]Cyclic depsipeptide[1]Cyclic depsipeptide[6]
Key Amino Acids Contains L-allo-enduracididine[5]-Contains L-allo-enduracididine[6]
Glycosylation Absent[4]Di-mannose moiety on Hpg11[4]Absent[6]
Tertiary Structure Beta-hairpin arrangement[1]Beta-hairpin arrangement[1]Forms a β-sheet structure that can assemble into fibrils[7]
Molecular Mass (Peptide Core) Approx. 2.3 kDa (aglycone)Approx. 2.6 kDa (aglycone)Approx. 1.2 kDa

Experimental Protocols

The structural elucidation of these complex lipopeptides relies on a combination of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Objective: To determine the three-dimensional structure of the lipopeptide in solution.

Methodology:

  • Sample Preparation: Dissolve a purified sample of the lipopeptide in a suitable deuterated solvent (e.g., DMSO-d6 or a mixture of H2O/D2O).

  • 1D NMR Spectra Acquisition: Acquire one-dimensional proton (¹H) NMR spectra to identify the chemical shifts of individual protons.

  • 2D NMR Spectra Acquisition: Perform a series of two-dimensional NMR experiments:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation.[8]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.

  • Resonance Assignment: Analyze the 2D NMR spectra to assign all proton, carbon, and nitrogen resonances to specific atoms in the peptide sequence.

  • Structural Calculation: Use the distance restraints obtained from NOESY spectra, along with dihedral angle restraints derived from coupling constants, as input for structure calculation programs (e.g., CYANA, XPLOR-NIH). These programs use computational algorithms like distance geometry and simulated annealing to generate a family of 3D structures consistent with the experimental data.[1]

  • Structure Refinement: The calculated structures are often refined using molecular dynamics simulations in a simulated solvent environment to obtain a final, energetically favorable ensemble of structures.[1]

Molecular Dynamics (MD) Simulations of Peptide-Lipid Interactions

Objective: To investigate the interaction of the lipopeptide with a bacterial membrane model.

Methodology:

  • System Setup:

    • Obtain the 3D structure of the lipopeptide from NMR or homology modeling.

    • Construct a model lipid bilayer (e.g., POPE/POPG) representative of a bacterial membrane using software like CHARMM-GUI.

    • Place the lipopeptide near the surface of the lipid bilayer.

    • Solvate the system with water molecules and add ions to neutralize the charge and mimic physiological ionic strength.

  • Force Field Selection: Choose an appropriate force field for the peptide (e.g., GROMOS, AMBER) and lipids (e.g., Berger lipids).

  • Energy Minimization: Perform energy minimization to remove any steric clashes in the initial system configuration.

  • Equilibration: Run a series of short MD simulations with restraints on the peptide and lipid positions to allow the solvent and ions to equilibrate around them. This is typically done in stages, gradually releasing the restraints.

  • Production Run: Perform a long, unrestrained MD simulation (typically on the order of nanoseconds to microseconds) to observe the spontaneous interaction of the peptide with the lipid bilayer.

  • Trajectory Analysis: Analyze the resulting trajectory to understand:

    • The binding orientation and insertion depth of the peptide into the membrane.

    • Conformational changes in the peptide upon membrane binding.

    • Specific interactions (hydrogen bonds, electrostatic interactions, hydrophobic contacts) between the peptide and lipid molecules.

    • The effect of the peptide on membrane properties (e.g., thickness, order parameters).

Visualizations

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The following diagram illustrates the common mechanism of action for this compound, Ramoplanin, and Teixobactin, which involves the sequestration of Lipid II, thereby inhibiting the transglycosylation step of peptidoglycan biosynthesis.

Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm / Cell Wall Lipid_I Lipid I MurG MurG Lipid_I->MurG UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->MurG UDP_MurNAc_pentapeptide UDP-MurNAc- pentapeptide MraY MraY UDP_MurNAc_pentapeptide->MraY MraY->Lipid_I Lipid_II Lipid II MurG->Lipid_II Flippase Flippase Lipid_II->Flippase Growing_Peptidoglycan Growing Peptidoglycan Transglycosylase Transglycosylase Transglycosylase->Growing_Peptidoglycan Antibiotic This compound / Ramoplanin / Teixobactin Antibiotic->Lipid_II_out Inhibition Lipid_II_out->Transglycosylase

Caption: Inhibition of peptidoglycan synthesis by lipopeptide antibiotics.

Structural Comparison Workflow

The logical workflow for comparing the structures of these lipopeptides is depicted below.

Structural_Comparison_Workflow Isolation Isolation & Purification of Lipopeptides NMR NMR Spectroscopy (COSY, TOCSY, NOESY, HSQC) Isolation->NMR XRay X-ray Crystallography Isolation->XRay Sequence Primary Sequence Determination NMR->Sequence 3D_Structure 3D Structure Elucidation NMR->3D_Structure XRay->Sequence XRay->3D_Structure Comparison Structural Comparison - Peptide Core Size - Key Residues - Glycosylation - Conformation Sequence->Comparison MD_Sim Molecular Dynamics Simulations (with Lipid Bilayer) 3D_Structure->MD_Sim 3D_Structure->Comparison MD_Sim->Comparison SAR Structure-Activity Relationship (SAR) Analysis Comparison->SAR

Caption: Workflow for structural comparison of lipopeptides.

References

A Head-to-Head Comparison of Enduracidin and Linezolid: MIC Values Against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing battle against antimicrobial resistance, particularly concerning Methicillin-resistant Staphylococcus aureus (MRSA), the evaluation of novel and existing antibiotics is critical. This guide provides a detailed comparison of the in vitro activity of Enduracidin and linezolid against MRSA, focusing on Minimum Inhibitory Concentration (MIC) values. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, detailed experimental protocols, and visualizations of mechanisms of action and experimental workflows.

Executive Summary

Linezolid, an oxazolidinone antibiotic, and this compound, a lipoglycopeptide antibiotic, both exhibit potent activity against MRSA. While direct comparative studies are limited, available data from various sources indicate that both compounds generally display low MIC values against MRSA. Linezolid typically shows MIC90 values in the range of 1-2 µg/mL against MRSA isolates.[1][2][3] Older studies on this compound report that MRSA strains are susceptible to concentrations of less than 1 µg/mL.[4]

The distinct mechanisms of action of these two antibiotics mean there is no cross-resistance between them. Linezolid inhibits protein synthesis by binding to the 50S ribosomal subunit, a unique mechanism among clinically available protein synthesis inhibitors.[4][5][6][7] this compound inhibits the transglycosylation step of peptidoglycan biosynthesis by binding to the substrate Lipid II.[8]

Comparative Analysis of MIC Values

The following table summarizes the available MIC data for this compound and linezolid against MRSA from various studies. It is important to note that these values were not determined in a single, direct comparative study and are compiled from different sources.

AntibioticMRSA StrainsMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
This compound Various clinical isolates< 1Not ReportedNot Reported[4]
Linezolid Various clinical isolates0.5 - 411.5[3]
Linezolid Various clinical isolatesNot ReportedNot Reported1[1][2]

Mechanisms of Action

The distinct modes of action of this compound and linezolid are a key factor in their efficacy against MRSA and are visualized below.

Mechanisms of Action of this compound and Linezolid cluster_this compound This compound cluster_linezolid Linezolid This compound This compound LipidII Lipid II This compound->LipidII Binds to Transglycosylase Transglycosylase This compound->Transglycosylase Inhibits Peptidoglycan Peptidoglycan Synthesis Transglycosylase->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms Linezolid Linezolid Ribosome50S 50S Ribosomal Subunit Linezolid->Ribosome50S Binds to InitiationComplex 70S Initiation Complex Linezolid->InitiationComplex Inhibits Ribosome50S->InitiationComplex Prevents formation of ProteinSynthesis Protein Synthesis InitiationComplex->ProteinSynthesis Initiates

Fig. 1: Mechanisms of Action of this compound and Linezolid

Experimental Protocols for MIC Determination

The determination of MIC values is a standardized process crucial for evaluating the efficacy of antimicrobial agents. The following are detailed protocols for the broth microdilution and Etest methods, commonly used for MRSA susceptibility testing, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][9]

Broth Microdilution Method

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate.

  • Preparation of Antimicrobial Stock Solution: Dissolve the antimicrobial powder in a suitable solvent to obtain a high-concentration stock solution.

  • Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton broth (CAMHB) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform serial twofold dilutions of the antimicrobial stock solution across the wells of the microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum of the MRSA isolate equivalent to a 0.5 McFarland turbidity standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Etest Method

The Etest consists of a plastic strip with a predefined gradient of antibiotic on one side.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum of the MRSA isolate equivalent to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Using a sterile cotton swab, streak the inoculum evenly over the entire surface of a Mueller-Hinton agar plate. Allow the agar surface to dry for 5-15 minutes.

  • Application of Etest Strip: Aseptically apply the Etest strip to the surface of the agar with the MIC scale facing upwards.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: After incubation, an elliptical zone of inhibition will be visible around the strip. The MIC is read at the point where the lower edge of the ellipse intersects the MIC scale on the strip.

Experimental Workflow for MIC Determination cluster_prep Preparation cluster_broth Broth Microdilution cluster_etest Etest Isolate MRSA Isolate Inoculum Standardized Inoculum (0.5 McFarland) Isolate->Inoculum InoculateBroth Inoculate Wells with MRSA Suspension Inoculum->InoculateBroth InoculateAgar Inoculate Mueller-Hinton Agar Plate Inoculum->InoculateAgar SerialDilution Prepare Serial Dilutions of Antibiotic in Microtiter Plate SerialDilution->InoculateBroth IncubateBroth Incubate 16-20h at 35°C InoculateBroth->IncubateBroth ReadBroth Read MIC (Lowest Concentration with No Visible Growth) IncubateBroth->ReadBroth ApplyStrip Apply Etest Strip InoculateAgar->ApplyStrip IncubateAgar Incubate 16-20h at 35°C ApplyStrip->IncubateAgar ReadEtest Read MIC at Intersection of Inhibition Zone and Strip IncubateAgar->ReadEtest

References

Enduracidin's Efficacy in a Mouse Model of MRSA Infection: An Indirect Comparison to Standard of Care

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of the antibiotic Enduracidin with standard of care treatments for Methicillin-resistant Staphylococcus aureus (MRSA) infections in murine models. Due to a lack of recent and detailed publicly available data on this compound's performance against MRSA in vivo, this comparison is primarily based on historical data for this compound and more extensive, contemporary data for standard of care agents such as vancomycin, linezolid, and daptomycin.

Executive Summary

In contrast, numerous studies have demonstrated the in vivo efficacy of standard of care antibiotics against MRSA in various mouse infection models. Vancomycin, linezolid, and daptomycin have all been shown to significantly reduce bacterial load and improve survival rates in models of MRSA-induced pneumonia, peritonitis, and skin and soft tissue infections. This guide will present the available data for this compound alongside a comprehensive overview of the performance of these standard of care agents, highlighting the need for further research to definitively establish this compound's therapeutic potential for MRSA infections.

Data Presentation: Quantitative Efficacy

The following table summarizes the available quantitative data on the in vivo efficacy of this compound and standard of care antibiotics in mouse models of MRSA infection. It is critical to note that the data for this compound is from a non-MRSA specific, historical study, and therefore, direct comparisons should be made with caution.

Antibiotic Mouse Model MRSA Strain Dosage Efficacy Endpoint Result Citation
This compound (Enramycin) Systemic S. aureus infectionNot specifiedNot specified50% Effective Dose (ED50)2.27 mg/kg[1]
Vancomycin Hematogenous Pulmonary InfectionNUMR10150 mg/kg, twice daily (intraperitoneal)Survival Rate (Day 10)52.9%
Bacterial Load in Lungs (Day 3)Significant reduction
Systemic InfectionUSA30050 mg/kg (intraperitoneal)Bacterial Load in Kidneys and Spleen (24h)~1 log reduction compared to liposomal vancomycin[2]
Linezolid Hematogenous Pulmonary InfectionNot specified100 mg/kg, twice daily (subcutaneous)Bacterial Load in Lungs (72h)Significant reduction[3]
Weight LossLess weight loss compared to placebo[3]
Skin and Soft Tissue Infection (neutropenic)ATCC and clinical strains100 mg/kg, twice dailyBacterial Load in Thigh>1 log10 kill[4]
Daptomycin PeritonitisXen-1 (MRSA)50 mg/kg (subcutaneous)Survival Rate (7 days, non-neutropenic)100%[5]
Survival Rate (7 days, neutropenic)40%[5]
Hematogenous Pulmonary InfectionNUMR10125 mg/kg, once daily (intraperitoneal)Survival Rate (Day 10)94%

Experimental Protocols

Detailed methodologies for the key experiments cited for the standard of care antibiotics are provided below. The protocol for the this compound study is not sufficiently detailed in the available historical literature.

Vancomycin in a Murine Model of Hematogenous Pulmonary MRSA Infection
  • Animal Model: Specific-pathogen-free female BALB/c mice.

  • MRSA Strain: NUMR101.

  • Infection Protocol: Mice were inoculated intravenously with the MRSA strain.

  • Treatment Regimen: Treatment commenced 24 hours after inoculation. Vancomycin was administered intraperitoneally at a dose of 50 mg/kg twice daily.

  • Efficacy Evaluation: Survival was monitored for 10 days. For bacterial load determination, lungs were harvested on day 3 post-infection, homogenized, and plated for colony-forming unit (CFU) counting.

Linezolid in a Murine Model of Influenza A and MRSA Coinfection
  • Animal Model: Not specified.

  • MRSA Strain: Not specified.

  • Infection Protocol: Mice were first infected with influenza A virus, followed by an intranasal MRSA infection three days later.

  • Treatment Regimen: Linezolid was administered subcutaneously at a dose of 100 mg/kg every 12 hours, starting immediately after the MRSA infection and continuing for 72 hours.[3]

  • Efficacy Evaluation: Lungs were assessed for bacterial and viral titers at 4 and 24 hours after MRSA coinfection. Mice were weighed daily for 13 days to monitor morbidity.[3]

Daptomycin in a Murine Peritonitis Model of MRSA Infection
  • Animal Model: CD-1 mice (both healthy and neutropenic).[5]

  • MRSA Strain: Xen-1 (a bioluminescent laboratory strain).[5]

  • Infection Protocol: Mice were inoculated intraperitoneally with a lethal dose of the MRSA strain.[5]

  • Treatment Regimen: A single subcutaneous dose of daptomycin at 50 mg/kg was administered one hour after bacterial inoculation.[5]

  • Efficacy Evaluation: Photon emissions from the bioluminescent bacteria were imaged and quantified hourly to determine the kinetics of bactericidal action. Survival was monitored for 7 days.[5]

Visualizations

Experimental Workflow for a Generic In Vivo MRSA Mouse Model

experimental_workflow cluster_setup Animal Preparation cluster_infection Infection cluster_treatment Treatment cluster_evaluation Efficacy Evaluation animal_model Select Mouse Strain acclimatization Acclimatization Period animal_model->acclimatization mrsa_prep Prepare MRSA Inoculum acclimatization->mrsa_prep infection Induce Infection (e.g., IV, IP, IT) mrsa_prep->infection grouping Randomize into Treatment Groups infection->grouping treatment_admin Administer Investigational Drug (this compound) or Standard of Care grouping->treatment_admin control_group Administer Vehicle Control grouping->control_group monitoring Monitor Survival and Clinical Signs treatment_admin->monitoring control_group->monitoring bacterial_load Determine Bacterial Load in Target Organs (CFU) monitoring->bacterial_load histopathology Histopathological Analysis bacterial_load->histopathology

Caption: A generalized experimental workflow for evaluating the in vivo efficacy of an antibiotic against MRSA in a mouse model.

Signaling Pathway of Peptidoglycan Synthesis Inhibition

peptidoglycan_synthesis_inhibition cluster_bacterial_cell Bacterial Cell cluster_inhibition Sites of Antibiotic Action UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Enzymatic Conversion Lipid_I Lipid I UDP_NAM->Lipid_I Translocase Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylase Vancomycin Vancomycin Vancomycin->Lipid_II Binds to D-Ala-D-Ala This compound This compound This compound->Lipid_II Inhibits Transglycosylase

Caption: Simplified pathway of bacterial peptidoglycan synthesis and the inhibitory action of this compound and Vancomycin.

References

Analysis of the Synergistic Effects of Enduracidin with Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic antimicrobial effects observed when Enduracidin is combined with other antibiotics. The data presented herein is curated from in-vitro studies to offer a comparative overview of combination therapies, detailing the experimental protocols and potential mechanisms of action.

I. Introduction to this compound and Antimicrobial Synergy

This compound is a lipoglycodepsipeptide antibiotic that inhibits the cell wall biosynthesis in bacteria.[1] Its primary mechanism of action involves binding to Lipid II, a precursor molecule in the peptidoglycan synthesis pathway, thereby inhibiting the transglycosylation step.[1][2][3] This mode of action makes it a candidate for combination therapy, as it can potentially weaken the bacterial cell wall and enhance the efficacy of other antimicrobial agents that target intracellular processes.

Antimicrobial synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. This can lead to more effective treatment of infections, reduced likelihood of developing drug resistance, and potentially lower required doses of individual antibiotics, thereby minimizing toxicity. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to quantify the degree of synergy.

II. Quantitative Analysis of this compound's Synergistic Effects

While specific studies detailing the synergistic effects of this compound with other antibiotics are not widely available in the public domain, the principle of combining a cell wall synthesis inhibitor with other classes of antibiotics is a well-established strategy. For illustrative purposes, this section presents a hypothetical data table based on typical synergistic interactions observed with other cell wall active agents like polymyxins, which share some mechanistic similarities in terms of membrane disruption.[4][5]

Table 1: Hypothetical Synergistic Activity of this compound Combinations against Staphylococcus aureus

Antibiotic CombinationMIC of Drug A Alone (µg/mL)MIC of Drug B Alone (µg/mL)MIC of Drug A in Combination (µg/mL)MIC of Drug B in Combination (µg/mL)FICIInterpretation
This compound (A) + Doxycycline (B)2160.540.5Synergy
This compound (A) + Rifampin (B)210.250.250.375Synergy
This compound (A) + Gentamicin (B)28121Additive
This compound (A) + Ciprofloxacin (B)24212Indifference

III. Experimental Protocols for Synergy Testing

The following are detailed methodologies for key experiments used to assess antibiotic synergy.

1. Checkerboard Broth Microdilution Assay

This is the most common method for determining the FICI of an antibiotic combination.[6][7]

  • Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared and then serially diluted.

  • Plate Setup: In a 96-well microtiter plate, one antibiotic is serially diluted along the x-axis (columns), and the second antibiotic is serially diluted along the y-axis (rows).[7][8] This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 0.5 McFarland standard).[7]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined by visual inspection for turbidity. The FICI is then calculated using the following formula:

    FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[7][8]

    • Interpretation of FICI: [9]

      • ≤ 0.5: Synergy

      • 0.5 to ≤ 1.0: Additive

      • 1.0 to < 4.0: Indifference

      • ≥ 4.0: Antagonism

2. Time-Kill Kinetic Assay

This assay provides a dynamic picture of the antimicrobial effect over time.

  • Preparation: Bacterial cultures are grown to a logarithmic phase and then diluted.

  • Exposure: The bacterial suspension is exposed to the antibiotics alone and in combination at specific concentrations (e.g., their MICs).

  • Sampling: Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quantification: The number of viable bacteria (Colony Forming Units per mL) is determined by plating serial dilutions of the samples.

  • Analysis: The rate of bacterial killing is compared between the different treatment groups. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent.

IV. Visualizing Experimental Workflows and Mechanisms

Diagram 1: Checkerboard Assay Workflow

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis cluster_interpretation Interpretation A1 Prepare stock solutions of Antibiotic A and B B1 Serial dilute Antibiotic A along columns of 96-well plate A1->B1 B2 Serial dilute Antibiotic B along rows of 96-well plate A1->B2 A2 Prepare standardized bacterial inoculum B3 Inoculate all wells with bacterial suspension A2->B3 B1->B3 B2->B3 C1 Incubate plate (e.g., 24h at 37°C) B3->C1 C2 Read MICs for each drug alone and in combination C1->C2 C3 Calculate Fractional Inhibitory Concentration Index (FICI) C2->C3 D1 Synergy (FICI <= 0.5) C3->D1 D2 Additive (0.5 < FICI <= 1) C3->D2 D3 Indifference (1 < FICI < 4) C3->D3 D4 Antagonism (FICI >= 4) C3->D4

Caption: Workflow of the checkerboard assay for antibiotic synergy testing.

Diagram 2: Proposed Mechanism of Synergy

Synergy_Mechanism cluster_cell Bacterial Cell This compound This compound LipidII Lipid II This compound->LipidII binds to & inhibits CellWall Peptidoglycan Cell Wall This compound->CellWall weakens synthesis LipidII->CellWall is a precursor for Other_Antibiotic Other Antibiotic (e.g., Rifampin) CellWall->Other_Antibiotic increased permeability Intracellular_Target Intracellular Target (e.g., RNA Polymerase) Other_Antibiotic->Intracellular_Target inhibits Cell_Death Cell Death Intracellular_Target->Cell_Death leads to

Caption: Proposed synergistic mechanism of this compound with an intracellularly acting antibiotic.

V. Conclusion

The combination of this compound with other classes of antibiotics presents a promising avenue for combating bacterial infections, particularly those caused by drug-resistant pathogens. The ability of this compound to disrupt cell wall synthesis can potentiate the activity of drugs that need to penetrate the bacterial cell to reach their targets. The experimental protocols and analytical frameworks provided in this guide offer a foundation for researchers to explore and validate novel synergistic combinations involving this compound. Further in-vitro and in-vivo studies are warranted to fully characterize these interactions and translate them into effective clinical therapies.

References

A Comparative Analysis of Enduracidin and Other Antibiotics in the Development of Bacterial Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antibiotic resistance necessitates a thorough evaluation of novel and existing antimicrobial agents. This guide provides a comparative study of Enduracidin, a lipodepsipeptide antibiotic, and other clinically important antibiotics, with a focus on the development of resistance. By presenting objective performance data, detailed experimental methodologies, and visual representations of underlying mechanisms, this document aims to inform research and development efforts in the pursuit of durable antimicrobial therapies.

Executive Summary

This compound distinguishes itself from many contemporary antibiotics through its mechanism of action and, most notably, its remarkably low propensity for inducing resistance. It targets Lipid II, an essential precursor in bacterial cell wall synthesis, at a site distinct from that of other antibiotics like vancomycin. This unique interaction is believed to be the primary reason for the lack of observed resistance development. This guide presents a comparative overview of this compound's efficacy and resistance profile against other key antibiotics used to treat Gram-positive infections.

Data Presentation: Comparative Efficacy

The following tables summarize the in vitro activity of this compound and other comparator antibiotics against various bacterial strains. Minimum Inhibitory Concentration (MIC) is a key indicator of an antibiotic's potency.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (Methicillin-Susceptible - MSSA)0.013[1]
Staphylococcus aureus (Methrocin-Resistant - MRSA)< 1[2]
Staphylococcus aureus (various antibiotic-resistant strains)High activity[1][3]

Table 2: Comparative Minimum Inhibitory Concentration (MIC) of various antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA).

AntibioticMIC Range (µg/mL)MIC90 (µg/mL)
This compound < 1 [2]N/A
Vancomycin0.5 - 42[4]
Daptomycin0.25 - 21[4]
Linezolid1 - 4N/A
Anthracimycin< 0.25N/A[5]

Note: Data is compiled from multiple studies and direct comparative studies for all agents against the same panel of isolates are limited. MIC values can vary based on the specific strain and testing methodology.

Table 3: Frequency of Resistance Development.

AntibioticOrganismFrequency of Resistance
This compound/Teixobactin Staphylococcus aureus, Mycobacterium tuberculosisNo detectable resistance [1][3]
VancomycinStaphylococcus aureus10⁻⁶ for heterogeneous resistance[6]
RifampinStaphylococcus aureus, Enterococcus spp.8 x 10⁻⁷ to 9 x 10⁻⁸
CiprofloxacinStaphylococcus aureus, Enterococcus spp.10⁻¹⁰

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibiotic efficacy. The broth microdilution method is a widely accepted protocol.

Protocol: Broth Microdilution Assay [7][8][9][10][11]

  • Preparation of Antibiotic Solutions: A stock solution of the antibiotic is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.

  • Inoculum Preparation: A standardized bacterial suspension is prepared from a fresh culture, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

Determination of Frequency of Resistance

This protocol is used to determine the rate at which resistant mutants arise in a bacterial population upon exposure to an antibiotic.

Protocol: Single-Step Resistance Mutation Frequency

  • Inoculum Preparation: A large population of bacteria (e.g., 10⁹ to 10¹⁰ CFU) is prepared from an overnight culture.

  • Plating: The bacterial suspension is plated onto agar plates containing the antibiotic at a concentration that is a multiple of the MIC (e.g., 4x, 8x, or 16x MIC).

  • Incubation: The plates are incubated at 37°C for 48 hours or until colonies appear.

  • Colony Counting: The number of resistant colonies is counted.

  • Calculation: The frequency of resistance is calculated by dividing the number of resistant colonies by the total number of bacteria plated.

Mechanism of Action and Resistance Pathways

This compound: A Target with No Escape Route

This compound's mechanism of action is central to its low resistance potential. It binds to Lipid II, a highly conserved and essential precursor for peptidoglycan synthesis in the bacterial cell wall. This binding prevents the transglycosylation step, thereby inhibiting cell wall formation and leading to bacterial cell death. The binding site on Lipid II is on the pyrophosphate-sugar moiety, a part of the molecule that is not prone to modification by the bacterium. This is in contrast to vancomycin, which binds to the D-Ala-D-Ala terminus of the Lipid II pentapeptide, a site that can be altered by bacteria to confer resistance.

G This compound's Mechanism of Action cluster_bacterium Bacterial Cell Lipid II Precursor Lipid II Precursor Peptidoglycan Synthesis Peptidoglycan Synthesis Lipid II Precursor->Peptidoglycan Synthesis Transglycosylation Bacterial Cell Wall Bacterial Cell Wall Peptidoglycan Synthesis->Bacterial Cell Wall Peptidoglycan Synthesis->Bacterial Cell Wall Inhibited This compound This compound This compound->Lipid II Precursor Binds to pyrophosphate-sugar moiety G Vancomycin Resistance Signaling Pathway cluster_resistance_pathway Vancomycin Resistance Pathway (VanA-type) Vancomycin Vancomycin VanS VanS (Sensor Kinase) Vancomycin->VanS Senses Vancomycin VanR VanR (Response Regulator) VanS->VanR Phosphorylates vanHAX_operon vanHAX operon VanR->vanHAX_operon Activates Transcription D_Ala_D_Lac D-Ala-D-Lac Precursor vanHAX_operon->D_Ala_D_Lac Synthesizes Resistant_Cell_Wall Resistant Cell Wall D_Ala_D_Lac->Resistant_Cell_Wall Incorporated into Vancomycin_target D-Ala-D-Ala Resistant_Cell_Wall->Vancomycin_target Low affinity for Vancomycin

References

Side-by-side evaluation of the toxicity profiles of Enduracidin and Ramoplanin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracidin and Ramoplanin are potent lipoglycopeptide antibiotics that inhibit the biosynthesis of bacterial cell walls, making them effective against a range of Gram-positive pathogens. Both antibiotics achieve their antimicrobial action by targeting Lipid II, a crucial precursor in the peptidoglycan synthesis pathway. While structurally related, their clinical applications and, consequently, their toxicity profiles, have been evaluated in different contexts. This compound has found widespread use as an animal feed additive to promote growth and prevent necrotic enteritis, suggesting a favorable safety profile at administered concentrations. In contrast, Ramoplanin has been investigated for clinical use in humans, particularly for gastrointestinal infections, with its systemic application limited by concerns of hemolytic activity.

This guide provides a side-by-side evaluation of the available toxicity data for this compound and Ramoplanin, offering a valuable resource for researchers in the fields of antibiotic development and pharmacology. The information is presented to facilitate a clear comparison, supported by experimental data and detailed methodologies for key toxicological assays.

Comparative Toxicity Data

The following tables summarize the available quantitative data on the in vivo and in vitro toxicity of this compound and Ramoplanin. It is important to note that a direct head-to-head comparative study of their toxicity profiles has not been identified in the current literature. Therefore, the data presented is a compilation from individual studies.

Table 1: In Vivo Acute Toxicity Data

CompoundAnimal ModelRoute of AdministrationLD50 (Median Lethal Dose)Observations
This compound Data not availableData not availableData not availableWidely used as a feed additive in livestock, indicating low oral toxicity at prescribed doses.
Ramoplanin Data not availableData not availableData not availableOral administration in clinical trials is well-tolerated with minimal adverse effects due to poor systemic absorption[1][2].

Table 2: In Vitro Cytotoxicity Data

CompoundCell LineAssayIC50 (Half Maximal Inhibitory Concentration)Observations
This compound Data not availableData not availableData not availableRelated compounds, enduracyclinones, have shown limited toxicity toward eukaryotic cells.
Ramoplanin Data not availableData not availableData not available

Table 3: Hemolytic Activity

CompoundRed Blood Cell SourceAssayHemolytic ConcentrationObservations
This compound Data not availableData not availableData not available
Ramoplanin HumanHemolysis AssayData not availableParenteral administration in humans is limited due to hemolytic activity[3].

Mechanism of Action Signaling Pathway

Both this compound and Ramoplanin target the bacterial cell wall synthesis pathway by binding to Lipid II, a crucial intermediate. This binding prevents the subsequent transglycosylation and transpeptidation steps, leading to the inhibition of peptidoglycan formation and ultimately, bacterial cell death.

Mechanism of Action of this compound and Ramoplanin cluster_bacterial_cytoplasm Bacterial Cytoplasm cluster_cell_membrane Cell Membrane cluster_extracellular_space Extracellular Space / Peptidoglycan Layer Lipid I Lipid I Lipid II Lipid II Lipid I->Lipid II MurG Flippase Flippase Lipid II->Flippase UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide->Lipid I MraY UDP-GlcNAc UDP-GlcNAc Lipid II_ext Lipid II Flippase->Lipid II_ext Growing Peptidoglycan Chain Growing Peptidoglycan Chain Lipid II_ext->Growing Peptidoglycan Chain Transglycosylase (PBP) Inhibition of Transglycosylation Inhibition of Transglycosylation Lipid II_ext->Inhibition of Transglycosylation Growing Peptidoglycan Chain->Growing Peptidoglycan Chain Transpeptidase (PBP) Inhibition of Transpeptidation Inhibition of Transpeptidation Growing Peptidoglycan Chain->Inhibition of Transpeptidation Cell Lysis Cell Lysis Inhibition of Transglycosylation->Cell Lysis Inhibition of Transpeptidation->Cell Lysis Enduracidin_Ramoplanin This compound / Ramoplanin Enduracidin_Ramoplanin->Lipid II_ext Binding

Caption: Inhibition of bacterial cell wall synthesis by this compound and Ramoplanin.

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below. These protocols are based on established guidelines and common practices in the field.

In Vivo Acute Oral Toxicity (LD50) Determination

This protocol is based on the OECD Guideline 425 for the Testing of Chemicals.

Workflow for In Vivo Acute Oral Toxicity (LD50) Assay Animal Acclimatization Animal Acclimatization Dosing Dosing Animal Acclimatization->Dosing Healthy Animals Dose Preparation Dose Preparation Dose Preparation->Dosing Test Compound Observation Observation Dosing->Observation Single Oral Dose Data Analysis Data Analysis Observation->Data Analysis Mortality & Clinical Signs (14 days) Endpoint Endpoint Data Analysis->Endpoint Calculate LD50

Caption: Experimental workflow for determining the acute oral LD50 of a test compound.

Methodology:

  • Animal Selection and Acclimatization: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used. Animals are acclimatized to the laboratory conditions for at least 5 days prior to the experiment.

  • Dose Formulation: The test substance is prepared in a suitable vehicle. If not an aqueous solution, the toxicity of the vehicle should be known.

  • Administration of Doses: A single dose of the test substance is administered to the animals by gavage. The study typically starts with a sighting study to determine the starting dose for the main study.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Data Analysis: The LD50 is calculated using a statistical method, such as the Up-and-Down Procedure.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic potential of a compound on mammalian cell lines.

Workflow for In Vitro Cytotoxicity (MTT) Assay Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Adherent Cells Incubation Incubation Compound Treatment->Incubation Varying Concentrations MTT Addition MTT Addition Incubation->MTT Addition 24-72 hours Formazan Solubilization Formazan Solubilization Incubation->Formazan Solubilization Add Solubilizing Agent MTT Addition->Incubation 2-4 hours Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Read at 570 nm Data Analysis Data Analysis Absorbance Measurement->Data Analysis Calculate IC50

Caption: Experimental workflow for assessing cytotoxicity using the MTT assay.

Methodology:

  • Cell Culture: Mammalian cells (e.g., HeLa, HepG2, or other relevant cell lines) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Exposure: The cells are treated with various concentrations of the test compound and incubated for a specified period (typically 24 to 72 hours).

  • MTT Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Hemolysis Assay

This protocol describes a method to evaluate the hemolytic activity of a compound on red blood cells.

Workflow for Hemolysis Assay RBC Isolation RBC Isolation RBC Suspension RBC Suspension RBC Isolation->RBC Suspension Wash with PBS Compound Incubation Compound Incubation RBC Suspension->Compound Incubation Diluted RBCs Centrifugation Centrifugation Compound Incubation->Centrifugation Varying Concentrations Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Separate Pelleted RBCs Absorbance Measurement Absorbance Measurement Supernatant Collection->Absorbance Measurement Transfer to 96-well plate Data Analysis Data Analysis Absorbance Measurement->Data Analysis Read at 540 nm Data Analysis->Data Analysis Calculate % Hemolysis

Caption: Experimental workflow for determining the hemolytic activity of a compound.

Methodology:

  • Preparation of Red Blood Cells (RBCs): Fresh whole blood from a suitable species (e.g., human, rabbit, or sheep) is collected in the presence of an anticoagulant. The RBCs are isolated by centrifugation and washed multiple times with a buffered saline solution (e.g., PBS).

  • Incubation: A suspension of the washed RBCs is incubated with various concentrations of the test compound for a defined period (e.g., 1-2 hours) at 37°C. Positive (e.g., Triton X-100) and negative (e.g., PBS) controls are included.

  • Centrifugation: The samples are centrifuged to pellet the intact RBCs.

  • Measurement of Hemoglobin Release: The amount of hemoglobin released into the supernatant, an indicator of hemolysis, is quantified by measuring the absorbance of the supernatant at a wavelength of approximately 540 nm using a spectrophotometer.

  • Calculation of Hemolysis Percentage: The percentage of hemolysis is calculated for each concentration of the test compound relative to the positive control (100% hemolysis) and negative control (0% hemolysis).

Conclusion

This comparative guide provides an overview of the currently available toxicity data for this compound and Ramoplanin. The information suggests that both antibiotics have distinct safety profiles that have guided their respective applications. Ramoplanin's poor oral absorption and associated low systemic toxicity make it a candidate for treating gastrointestinal infections, while its hemolytic activity has impeded its development for parenteral use[1][3]. This compound's long-standing use as a feed additive points to a low order of toxicity when administered orally to animals.

However, significant gaps in the publicly available data exist, particularly the absence of direct comparative toxicity studies and a lack of quantitative in vitro cytotoxicity and in vivo acute toxicity data for this compound. Further research, including head-to-head toxicological evaluations, would be invaluable for a more comprehensive understanding of the relative safety of these two important antibiotics and to guide the development of new derivatives with improved therapeutic indices.

References

Enduracidin vs. Teixobactin: A Comparative Analysis of Lipid II Targeting Antibiotics and the Role of Enduracididine

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the mechanisms of two potent antibiotics, Enduracidin and Teixobactin, this guide offers a comparative analysis of their activity, with a special focus on the contribution of the rare amino acid, enduracididine. This document is intended for researchers, scientists, and drug development professionals working on novel antimicrobial agents.

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. In the quest for new therapeutic agents, the scientific community has turned its attention to unique natural products with novel mechanisms of action. Among these, the lipopeptide antibiotics this compound and Teixobactin have emerged as promising candidates due to their potent activity against Gram-positive pathogens and their shared target, Lipid II, a crucial precursor in bacterial cell wall biosynthesis.

This guide provides a detailed comparison of this compound and Teixobactin, examining their mechanisms of action, antimicrobial efficacy, and the pivotal role of the non-proteinogenic amino acid, enduracididine, in their function. Through a synthesis of published experimental data, this document aims to provide a clear and objective resource for the scientific community.

Mechanism of Action: A Tale of Two Lipid II Binders

Both this compound and Teixobactin exert their bactericidal effects by inhibiting the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Their primary target is Lipid II, a lipid-linked precursor molecule that is assembled in the cytoplasm and then flipped across the cell membrane to the site of cell wall construction. By binding to Lipid II, these antibiotics prevent its incorporation into the growing peptidoglycan chain, ultimately leading to cell lysis and death.

While both antibiotics target Lipid II, the specifics of their interaction and the role of their constituent amino acids, particularly enduracididine, are subjects of ongoing investigation.

This compound , a cyclic lipodepsipeptide produced by Streptomyces fungicidicus, has been shown to preferentially inhibit the transglycosylation step of peptidoglycan biosynthesis. Its structure contains several non-proteinogenic amino acids, including the unique cyclic guanidinium amino acid, enduracididine.

Teixobactin , a depsipeptide isolated from the unculturable bacterium Eleftheria terrae, also binds to Lipid II and the related Lipid III. Its discovery was notable for the initial observation that resistance to it was not readily developed. Teixobactin also contains a rare amino acid, L-allo-enduracididine, which for a time was considered crucial for its high potency.

The following diagram illustrates the general mechanism of action for both antibiotics.

Lipid_II_Inhibition General Mechanism of Action of this compound and Teixobactin cluster_periplasm Periplasm / Cell Wall UDP-NAG UDP-NAG UDP-NAM-pentapeptide UDP-NAM-pentapeptide Lipid_I Lipid I UDP-NAM-pentapeptide->Lipid_I MurY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flipper Flipper (MurJ) Lipid_II->Flipper Lipid_II_ext Lipid II Flipper->Lipid_II_ext Growing_PG Growing Peptidoglycan Chain Lipid_II_ext->Growing_PG Transglycosylation Antibiotic This compound or Teixobactin Antibiotic->Inhibition Inhibition->Lipid_II_ext Binding

Caption: Inhibition of peptidoglycan synthesis by this compound and Teixobactin.

The Role of Enduracididine: Essential Residue or Replaceable Component?

The presence of the rare amino acid enduracididine in both this compound and Teixobactin has led to significant interest in its contribution to their antimicrobial activity.

In this compound , the enduracididine moiety is believed to be involved in the binding to Lipid II. The biosynthesis of this unique amino acid proceeds from L-arginine through a series of enzymatic steps.

In Teixobactin , initial studies suggested that the L-allo-enduracididine residue was critical for its potent antibacterial activity. However, more recent research has challenged this notion. Several studies have demonstrated that replacing L-allo-enduracididine with other amino acids, including non-cationic residues like leucine and isoleucine, can result in analogues with comparable or even enhanced activity against various pathogens. This suggests that while the overall structure and conformation of the molecule are important, a cationic residue at this specific position may not be an absolute requirement for high potency.

The diagram below illustrates the biosynthetic pathway of enduracididine.

Enduracididine_Biosynthesis Biosynthesis of Enduracididine L-Arginine L-Arginine Intermediate_1 2-oxo-4-hydroxy-5-guanidinovaleric acid L-Arginine->Intermediate_1 MppP/EndP (Hydroxylase) Intermediate_2 Cyclic Guanidine Intermediate Intermediate_1->Intermediate_2 MppR/EndR (Aldolase) L-Enduracididine L-Enduracididine Intermediate_2->L-Enduracididine MppQ/EndQ (Transaminase)

Caption: Proposed biosynthetic pathway of L-enduracididine.

Quantitative Performance Comparison

The antimicrobial activity of this compound and Teixobactin has been evaluated against a range of Gram-positive bacteria, including multidrug-resistant strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions between studies.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Teixobactin against selected Gram-positive bacteria.

AntibioticOrganismMIC (µg/mL)Reference
This compoundStaphylococcus aureus0.05 - 0.2
Enterococcus faecalis0.1 - 0.4
Clostridium difficile0.005
TeixobactinStaphylococcus aureus (including MRSA)0.25 - 1
Enterococcus faecalis (including VRE)0.25 - 1
Mycobacterium tuberculosis< 1
Clostridium difficile0.005
Bacillus anthracis0.02

Table 2: MICs of Teixobactin and its Analogues (Enduracididine replacement).

CompoundOrganismMIC (µg/mL)Reference
Teixobactin (natural)S. aureus ATCC 33591 (MRSA)0.25
Leu10-TeixobactinS. aureus ATCC 33591 (MRSA)0.25
Ile10-TeixobactinS. aureus ATCC 33591 (MRSA)0.25
Arg10-TeixobactinS. aureus2-4
Lys10-TeixobactinS. aureus (MRSA)2-4

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, which is a standard procedure for assessing the in vitro activity of antimicrobial agents.

Protocol: Broth Microdilution MIC Assay

1. Preparation of Materials:

  • Bacterial Strains: Pure, overnight cultures of the test organisms grown in appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Antimicrobial Agents: Stock solutions of this compound, Teixobactin, and its analogues prepared in a suitable solvent (e.g., DMSO).

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.

2. Inoculum Preparation:

  • A few colonies from a fresh agar plate are suspended in sterile saline or broth.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The standardized inoculum is then diluted in the test medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antimicrobial Dilutions:

  • A two-fold serial dilution of each antimicrobial agent is prepared directly in the 96-well plate using the appropriate broth medium.

  • The final volume in each well is typically 100 µL.

  • A growth control well (containing only inoculum and medium) and a sterility control well (containing only medium) are included on each plate.

4. Inoculation and Incubation:

  • The prepared bacterial inoculum is added to each well (except the sterility control).

  • The plates are incubated at 35-37°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

  • Growth is assessed by visual inspection for turbidity.

The workflow for this experimental protocol is visualized below.

MIC_Assay_Workflow Workflow for Broth Microdilution MIC Assay Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Prep_Inoculum->Inoculate_Plate Prep_Dilutions Prepare Serial Dilutions of Antibiotics in 96-well plate Prep_Dilutions->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound and Teixobactin represent a class of powerful antibiotics that hold significant promise in the fight against antimicrobial resistance. Their shared mechanism of targeting the essential bacterial cell wall precursor, Lipid II, makes them effective against a broad spectrum of Gram-positive pathogens.

The role of the rare amino acid enduracididine, present in both molecules, has been a key area of investigation. While initially thought to be indispensable for the high potency of Teixobactin, recent evidence from synthetic analogues suggests that it can be replaced with other amino acids without a significant loss of activity. This finding opens up new avenues for the rational design of novel Teixobactin derivatives with improved pharmacological properties and simpler synthetic routes.

Further research is warranted to fully elucidate the structure-activity relationships of both this compound and Teixobactin and to explore the full potential of their scaffolds in the development of next-generation antibiotics. The comparative data and experimental methodologies presented in this guide aim to serve as a valuable resource for researchers dedicated to this critical endeavor.

Benchmarking the performance of synthetic Enduracidin analogues against the natural product

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

Enduracidin, a potent lipopeptide antibiotic, has long been recognized for its efficacy against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its unique mechanism of action, targeting the transglycosylation step of peptidoglycan synthesis, makes it a compelling scaffold for the development of new antimicrobials. This guide provides a comprehensive performance benchmark of recently developed synthetic and biosynthetically engineered this compound analogues against the natural product, offering a critical resource for researchers, scientists, and drug development professionals.

Executive Summary

Natural this compound exhibits potent in vitro activity against Gram-positive pathogens, with Minimum Inhibitory Concentrations (MICs) as low as 0.05 µg/mL against S. aureus. However, its poor aqueous solubility has limited its clinical development. Recent advances in biosynthetic engineering have yielded several analogues with modifications aimed at overcoming this limitation and exploring the structure-activity relationship. This guide summarizes the available data on the antibacterial potency, and in vivo efficacy of these analogues in comparison to natural this compound. While quantitative data for some analogues remains limited, the findings suggest that the this compound scaffold is remarkably tolerant to certain structural modifications without significant loss of antibacterial activity.

Data Presentation: Quantitative Performance Comparison

The following tables summarize the key performance indicators of natural this compound and its synthetic analogues based on available experimental data.

Table 1: In Vitro Antibacterial Activity against Staphylococcus aureus

CompoundModificationMIC (µg/mL) vs. S. aureusData Source
Natural this compound -As low as 0.05
Dideschlorothis compound Removal of two chlorine atomsActivity retained (qualitative)
Monodeschlorothis compound Removal of one chlorine atomActivity retained (qualitative)
Trichlorinated this compound Addition of one chlorine atomActivity retained (qualitative)
Mannosylated this compound Addition of a mannose groupData not available-

Table 2: In Vivo Efficacy in Murine Infection Model

CompoundAnimal ModelEndpointEfficacyData Source
Natural this compound S. aureus systemic infection in miceED502.27 mg/kg
Synthetic Analogues Data not available-Data not available-

Experimental Protocols

This section details the methodologies employed in the cited studies to evaluate the performance of this compound and its analogues.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the compounds is determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strain Preparation: Staphylococcus aureus strains are grown overnight in Mueller-Hinton Broth (MHB). The bacterial suspension is then diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Efficacy in a Murine Systemic Infection Model

The in vivo efficacy is assessed using a murine model of systemic infection.

  • Infection: Mice are infected intraperitoneally or intravenously with a lethal dose of a clinical isolate of S. aureus.

  • Treatment: The test compounds are administered subcutaneously or intravenously at various doses at a specified time point post-infection.

  • Monitoring: The survival of the mice is monitored over a period of 7 to 14 days.

  • Efficacy Determination: The 50% effective dose (ED50), the dose required to protect 50% of the infected mice from death, is calculated using statistical methods such as the probit analysis.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds against mammalian cell lines is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cell lines (e.g., HEK293) are seeded in 96-well plates and incubated until they reach a desired confluency.

  • Compound Exposure: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Determination: The 50% inhibitory concentration (IC50), the concentration of the compound that causes a 50% reduction in cell viability, is calculated.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the benchmarking of this compound analogues.

Enduracidin_Mechanism_of_Action cluster_cell_wall Bacterial Cell Wall Synthesis Lipid_I Lipid I Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylase This compound This compound This compound->Lipid_II Binds to

Caption: Mechanism of action of this compound.

Analogue_Synthesis_Workflow cluster_synthesis Analogue Generation cluster_testing Performance Evaluation Gene_Cluster This compound Biosynthetic Gene Cluster Genetic_Modification Genetic Modification (e.g., Halogenase Gene Knockout/Insertion) Gene_Cluster->Genetic_Modification Fermentation Fermentation of Engineered Strain Genetic_Modification->Fermentation Purification Purification of Analogue Fermentation->Purification MIC_Assay MIC Determination (Antibacterial Activity) Purification->MIC_Assay Test Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity_Assay Test In_Vivo_Efficacy In Vivo Efficacy (Murine Model) Purification->In_Vivo_Efficacy Test

Caption: General workflow for biosynthetic analogue generation and testing.

Caption: Logical comparison of this compound and its analogues.

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